molecular formula C15H13NO B1675853 M-5Mpep

M-5Mpep

Cat. No.: B1675853
M. Wt: 223.27 g/mol
InChI Key: CCQPQKFLWKYOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-5MPEP (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine) is a potent and selective partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) . Unlike full mGlu5 NAMs that completely inhibit receptor activity, partial NAMs like this compound produce submaximal, saturable levels of receptor blockade even at full receptor occupancy . This unique mechanism retains significant therapeutic potential while demonstrating a broader therapeutic index and a reduced adverse effect profile in preclinical models, making it a valuable tool for probing mGlu5 receptor function . Extensive research highlights this compound's potential as a rapid-acting antidepressant drug (RAAD) . Studies in rodent models show that this compound induces rapid and sustained antidepressant-like effects, reversing symptoms such as anhedonia and apathy induced by chronic unpredictable mild stress (CUMS) . These behavioral effects are associated with biological markers of antidepressant activity, including decreased REM sleep and increased REM sleep latency . The antidepressant mechanism of this compound is dependent on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, involving tropomyosin receptor kinase B (TrkB) activation . Furthermore, this compound has been shown to reverse stress-induced impairments in long-term potentiation (LTP) in the medial prefrontal cortex and to modulate key protein levels in this brain region, including mTOR and eEF2 . A key research advantage of this compound over full mGlu5 NAMs is its reduced liability for adverse effects. Preclinical studies indicate that while this compound exhibits efficacy comparable to full NAMs in behavioral tests, it does not produce psychotomimetic-like effects or cognitive impairments . For instance, unlike full mGlu5 NAMs, this compound does not disrupt performance on a paired-associates learning (PAL) task or potentiate the cognitive deficits induced by the NMDAR antagonist MK-801 . This improved safety profile makes it an excellent compound for investigating the therapeutic targeting of mGlu5 receptors. This compound is intended for research purposes only. It is not approved for human or veterinary use.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine

InChI

InChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3

InChI Key

CCQPQKFLWKYOMJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC

Canonical SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine
M-5MPEP compound

Origin of Product

United States

Foundational & Exploratory

What is the full chemical name for M-5Mpep

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to M-5MPEP: A Partial Negative Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the full chemical name 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine , is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2] As a partial NAM, this compound binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and reduces the maximal response to glutamate without completely blocking it.[1][3] This characteristic distinguishes it from full NAMs and may contribute to a broader therapeutic window with a reduced risk of adverse effects, such as the psychotomimetic-like effects observed with complete mGlu5 inhibition.[1]

Research into this compound has primarily focused on its potential therapeutic applications in neuropsychiatric disorders, particularly depression. Studies in rodent models have demonstrated its rapid and sustained antidepressant-like effects. This guide provides a comprehensive overview of the technical details surrounding this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine
Synonyms This compound, M 5MPEP, M5MPEP
CAS Number 872428-47-2
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating the activity of the mGlu5 receptor, a Gq/G11-coupled receptor. The primary mechanism involves the inhibition of glutamate-induced intracellular calcium mobilization. However, its therapeutic effects, particularly its antidepressant-like actions, appear to be mediated through more complex downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway and interactions with the N-methyl-D-aspartate receptor (NMDAR).

The antidepressant-like effects of this compound are associated with the activation of the BDNF/TrkB signaling cascade, a pathway crucial for neurogenesis, synaptic plasticity, and cell survival. The sustained effects of this compound have been shown to be dependent on TrkB receptor activation.

Furthermore, mGlu5 receptors are physically and functionally coupled to NMDARs. By modulating mGlu5 activity, this compound can indirectly influence NMDAR function. This interaction is significant because direct NMDAR antagonists can have psychotomimetic side effects. The partial inhibition of mGlu5 by this compound appears to avoid these adverse effects while still producing therapeutic benefits.

Below are diagrams illustrating the key signaling pathways and proposed mechanisms of action for this compound.

M5MPEP_Signaling_Pathway cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling M5MPEP This compound mGlu5 mGlu5 Receptor M5MPEP->mGlu5 Partial Negative Allosteric Modulation NMDAR NMDA Receptor mGlu5->NMDAR Functional Coupling (Modulation) PLC Phospholipase C (PLC) mGlu5->PLC Gq/11 BDNF_TrkB BDNF/TrkB Pathway mGlu5->BDNF_TrkB Downstream Activation Glutamate Glutamate Glutamate->mGlu5 Activation IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Antidepressant_Effects Antidepressant-like Effects BDNF_TrkB->Antidepressant_Effects

Caption: this compound's mechanism of action.

Key Experimental Data

The following tables summarize quantitative data from key studies investigating the effects of this compound.

Table 1: Antidepressant-like Effects of this compound in the Tail Suspension Test (TST) in Mice
Treatment GroupDose (mg/kg, ip)Immobility Time (seconds)Statistical Significance vs. VehicleReference
Vehicle-~150-
This compound3~120Not significant
This compound10~90p < 0.05
This compound30~75p < 0.01
Table 2: Effects of this compound on Sleep Architecture in Rats
Sleep ParameterThis compound Dose (mg/kg, ip)Change from VehicleStatistical SignificanceReference
REM Sleep Duration18DecreaseNot specified
30Decreasep < 0.05
56.6Decreasep < 0.05
REM Sleep Latency18IncreaseNot specified
30Increasep < 0.05
56.6Increasep < 0.05
Non-REM Sleep Duration18, 30, 56.6No significant change-
Wake Duration18, 30, 56.6No significant change-

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Tail Suspension Test (TST)

The TST is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that an animal subjected to the inescapable stress of being suspended by its tail will develop an immobile posture. Antidepressant treatments tend to reduce the duration of this immobility.

Materials:

  • Tail suspension apparatus (e.g., a horizontal bar elevated from the surface)

  • Adhesive tape

  • Video recording and analysis software (optional, for automated scoring)

  • Sound-attenuating chamber (recommended)

Procedure:

  • Acclimation: Mice are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the environment.

  • Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The free end of the tape is then secured to the suspension bar, leaving the mouse hanging. To prevent tail-climbing, a common issue in some mouse strains, a small cylinder can be placed around the tail.

  • Recording: The behavior of the mouse is recorded for a total of 6 minutes. The primary measure is the duration of immobility, defined as the absence of any movement except for respiration.

  • Scoring: Immobility time can be scored manually by a trained observer or automatically using video analysis software. Typically, the last 4 minutes of the 6-minute session are analyzed.

  • Data Analysis: The total time spent immobile is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between different treatment groups.

TST_Workflow start Start acclimation Acclimate Mouse to Testing Room (30-60 min) start->acclimation suspend Suspend Mouse by Tail using Adhesive Tape acclimation->suspend record Record Behavior for 6 minutes suspend->record score Score Immobility Time (last 4 minutes) record->score analyze Analyze Data and Compare Treatment Groups score->analyze end End analyze->end

Caption: Workflow for the Tail Suspension Test.

Electroencephalography (EEG) and Electromyography (EMG) Recordings

EEG and EMG recordings are used to assess sleep architecture and brain activity in response to pharmacological agents.

Surgical Implantation:

  • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Electrode Placement: Stainless-steel screw electrodes are implanted into the skull for EEG recordings. Common locations include the frontal and parietal cortices. For EMG recordings, wire electrodes are inserted into the nuchal (neck) muscles.

  • Transmitter Implantation: A wireless transmitter is typically implanted subcutaneously to allow for the recording of signals from freely moving animals.

  • Recovery: Animals are allowed to recover from surgery for at least one week before any recordings are made.

Recording Procedure:

  • Habituation: Animals are habituated to the recording chambers and tethering system (if used) for several days.

  • Baseline Recording: A 24-hour baseline EEG/EMG recording is typically performed to establish normal sleep-wake patterns.

  • Drug Administration: this compound or vehicle is administered at a specific time point (e.g., at the beginning of the light or dark cycle).

  • Post-dosing Recording: EEG/EMG is recorded for at least 24 hours following drug administration.

  • Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) to identify different sleep-wake states: wakefulness, non-REM (NREM) sleep, and REM sleep. Parameters such as the duration and latency of each sleep stage are quantified and compared between treatment groups.

EEG_Workflow cluster_surgery Surgical Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis anesthesia Anesthetize Rat implant Implant EEG/EMG Electrodes and Transmitter anesthesia->implant recover Post-operative Recovery (≥ 1 week) implant->recover habituate Habituate to Recording Chamber recover->habituate baseline 24h Baseline EEG/EMG Recording habituate->baseline administer Administer this compound or Vehicle baseline->administer post_record 24h Post-dosing EEG/EMG Recording administer->post_record score_sleep Score Sleep-Wake States (Wake, NREM, REM) post_record->score_sleep quantify Quantify Sleep Parameters (Duration, Latency) score_sleep->quantify compare Compare Treatment Groups quantify->compare

Caption: Workflow for EEG/EMG recording and analysis.

Conclusion

This compound is a promising research compound with demonstrated antidepressant-like effects in preclinical models. Its partial negative allosteric modulation of the mGlu5 receptor offers a potentially safer alternative to full antagonists. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar compounds. Future research should continue to elucidate the precise molecular mechanisms underlying its therapeutic effects and explore its efficacy in a wider range of neuropsychiatric and neurological disorders.

References

M-5Mpep: A Technical Guide to a Partial Negative Allosteric Modulator of the mGlu5 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-5Mpep, or 2-((3-methoxyphenyl)ethynyl)-5-methylpyridine, is a selective, partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). As a partial NAM, this compound exhibits a submaximal inhibitory effect on the receptor's response to the endogenous agonist glutamate, even at saturating concentrations. This property distinguishes it from full NAMs and may offer a wider therapeutic window with a reduced potential for adverse effects. This technical guide provides a comprehensive overview of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Data Presentation

The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to the prototypical full mGlu5 NAM, MPEP.

Table 1: Binding Affinity of mGlu5 Negative Allosteric Modulators

CompoundRadioligandPreparationpKiKi (nM)
This compound [3H]methoxy-PEPyRat Cortical Membranes6.89~129
MPEP[3H]methoxy-PEPyRat Cortical MembranesNot explicitly stated, but is the reference compound-

Table 2: Functional Potency and Efficacy of mGlu5 Negative Allosteric Modulators

CompoundAssay TypeAgonistMaximal InhibitionpIC50 / IC50
This compound In vitro functional assaysGlutamate~50%Not explicitly stated
MPEPInositol Phosphate AccumulationQuisqualate~100%7.18

Note: While a specific IC50/pIC50 value for this compound in functional assays was not available in the reviewed literature, its partial NAM activity is characterized by producing approximately 50% inhibition of the maximal glutamate response in vitro at concentrations that fully occupy the allosteric binding site.[1][2]

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, which is topographically distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that reduces the efficacy of glutamate, thereby attenuating downstream signaling cascades.

Signaling Pathway Diagram

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site M5Mpep This compound M5Mpep->mGlu5 Binds to allosteric site Gq11 Gq/11 M5Mpep->Gq11 Partially Inhibits mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CaMK CaMK Ca2->CaMK Activates ERK ERK1/2 PKC->ERK Activates Downstream Downstream Cellular Effects CaMK->Downstream Phosphorylates targets ERK->Downstream Phosphorylates targets

Caption: Canonical mGlu5 receptor signaling pathway and the modulatory effect of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing mGlu5) start->prep incubate Incubate Membranes with: - [3H]methoxy-PEPy (Radioligand) - Varying concentrations of this compound - Buffer prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters (Removes non-specifically bound radioligand) filter->wash count Scintillation Counting (Quantifies bound radioactivity) wash->count analyze Data Analysis (Determine IC50 and calculate Ki) count->analyze end End analyze->end

Caption: General workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • A fixed concentration of [3H]methoxy-PEPy (e.g., 2-5 nM).

      • Varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • Receptor membranes (e.g., 20-50 µg of protein).

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final volume.

    • To determine non-specific binding, a separate set of wells should contain a saturating concentration of a known mGlu5 allosteric ligand (e.g., 10 µM MPEP).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

    • Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an mGlu5 receptor agonist.

Detailed Methodology:

  • Cell Culture and Plating:

    • Plate HEK293 cells stably expressing the mGlu5 receptor in black-walled, clear-bottom 96- or 384-well microplates.

    • Allow the cells to adhere and form a confluent monolayer overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid).

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for 45-60 minutes at 37°C.

    • After incubation, allow the cells to de-esterify the dye at room temperature for a specified period.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the diluted this compound or vehicle to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Add a fixed concentration of an mGlu5 agonist (e.g., glutamate or DHPG at an EC80 concentration) to all wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence change or the area under the curve.

    • Normalize the data to the response of the agonist alone (100%) and a baseline control (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pIC50 or IC50 value.

Inositol Phosphate Accumulation Assay

This assay measures the ability of this compound to inhibit the production of inositol phosphates, a downstream second messenger of mGlu5 receptor activation.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Culture cells (e.g., HEK293 or CHO cells expressing mGlu5) in 24- or 48-well plates.

    • Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium. This incorporates the radiolabel into the membrane phosphoinositides.

  • Assay Procedure:

    • Wash the cells with an assay buffer (e.g., HBSS or a similar physiological salt solution).

    • Pre-incubate the cells with the assay buffer containing lithium chloride (LiCl, typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of this compound and incubate for a further period.

    • Stimulate the cells by adding a fixed concentration of an mGlu5 agonist (e.g., quisqualate or DHPG).

    • Incubate for a defined time (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.

  • Extraction and Quantification:

    • Terminate the reaction by aspirating the medium and adding a stop solution (e.g., ice-cold 0.1 M HCl).

    • Separate the accumulated [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Elute the inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [3H]inositol phosphates produced at each concentration of this compound.

    • Normalize the data to the response of the agonist alone (100%) and a basal control (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50 or IC50 value.

Conclusion

This compound represents a valuable pharmacological tool for studying the physiological and pathological roles of the mGlu5 receptor. Its partial negative allosteric modulatory activity offers a nuanced approach to dampening mGlu5 signaling, which may translate into a more favorable therapeutic profile compared to full antagonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds. Further investigation into the precise functional potency and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

The Discovery and Initial Synthesis of M-5Mpep: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial synthesis of M-5Mpep (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine), a significant tool compound in the study of the metabotropic glutamate receptor 5 (mGluR5). This compound was identified as a partial negative allosteric modulator (NAM) of mGluR5, exhibiting a distinct pharmacological profile from full NAMs like MPEP. This guide details the seminal synthetic route, key in vitro characterization data, and the fundamental experimental protocols utilized in its initial investigation. Furthermore, it visually elucidates the canonical mGluR5 signaling pathway and the experimental workflows central to the characterization of this compound.

Discovery and Pharmacological Profile

This compound was discovered during investigations into the structure-activity relationships of MPEP-site ligands at the mGluR5 receptor.[1] Unlike the full antagonist MPEP, this compound was characterized as a partial negative allosteric modulator.[1] This was a critical finding, as it demonstrated that subtle structural modifications to allosteric modulators could fine-tune their efficacy, paving the way for the development of ligands with more nuanced pharmacological effects. The partial NAM profile of this compound suggests that it can attenuate but not completely block the receptor's response to glutamate, a property that may offer a wider therapeutic window in certain neurological and psychiatric disorders.[2] In vitro studies revealed that this compound only partially inhibits the maximal glutamate response, even at concentrations that fully occupy the allosteric binding site.[2]

Initial Synthesis

The initial synthesis of this compound was reported by Rodriguez et al. in 2005 and employed a Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthetic Scheme

The synthesis involves the coupling of 2-ethynyl-5-methylpyridine with 1-iodo-3-methoxybenzene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-ethynyl-5-methylpyridine 2-ethynyl-5-methylpyridine This compound This compound 2-ethynyl-5-methylpyridine->this compound 1-iodo-3-methoxybenzene 1-iodo-3-methoxybenzene 1-iodo-3-methoxybenzene->this compound Pd(PPh3)2Cl2 Pd(PPh₃)₂Cl₂ (catalyst) Pd(PPh3)2Cl2->this compound CuI CuI (co-catalyst) CuI->this compound Base Base (e.g., Et₃N) Base->this compound

Figure 1: Synthetic scheme for this compound via Sonogashira coupling.
Experimental Protocol: Initial Synthesis of this compound

The following protocol is based on the general principles of Sonogashira coupling as would have been applied for the synthesis of this compound.

  • Reaction Setup: A reaction vessel is charged with 2-ethynyl-5-methylpyridine and 1-iodo-3-methoxybenzene.

  • Catalyst and Co-catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) are added to the reaction mixture.

  • Solvent and Base: The reactants and catalysts are dissolved in a suitable solvent, such as triethylamine (Et₃N), which also serves as the base.

  • Reaction Conditions: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the base and other water-soluble impurities. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative data that defined its pharmacological profile at the mGluR5 receptor.

ParameterValueAssayReference
IC50 ~1 µMInhibition of Glutamate-induced Ca2+ mobilization in rat cortical astrocytes
Ki 388 ± 48 nM[3H]methoxyPEPy radioligand binding assay
Receptor Occupancy ~50% at 18 mg/kg (in vivo, ex vivo)Not specified
Receptor Occupancy ~80% at 56.6 mg/kg (in vivo, ex vivo)Not specified

Key Experimental Protocols

The following are detailed methodologies for the key experiments used in the initial characterization of this compound.

Calcium Mobilization Assay

This assay is fundamental for assessing the functional activity of mGluR5 modulators by measuring changes in intracellular calcium concentration upon receptor activation.

G cluster_workflow Calcium Mobilization Assay Workflow A Plate mGluR5-expressing cells B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with this compound or vehicle B->C D Stimulate with an EC80 concentration of glutamate C->D E Measure fluorescence intensity D->E F Data Analysis: Calculate % inhibition E->F

Figure 2: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the rat mGluR5 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: The cell culture medium is replaced with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.

  • Compound Incubation: The dye-containing solution is removed, and cells are washed. A buffer solution containing varying concentrations of this compound (or vehicle control) is added to the wells, and the plate is incubated for a short period.

  • Agonist Stimulation: The plate is then placed in a fluorescence plate reader. A solution of glutamate at a concentration that elicits approximately 80% of the maximal response (EC₈₀) is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence response in the presence of the compound to the response with vehicle alone. The IC₅₀ value is calculated from the concentration-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing mGluR5 B Incubate membranes with a fixed concentration of [3H]methoxyPEPy A->B C Add varying concentrations of this compound B->C D Separate bound from free radioligand by rapid filtration C->D E Quantify radioactivity of the filter-bound complex D->E F Data Analysis: Calculate Ki from IC50 E->F

Figure 3: Workflow for the radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the rat mGluR5 receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled MPEP analog, [³H]methoxyPEPy.

  • Competition: Varying concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the MPEP site on the mGluR5 receptor. Non-specific binding is determined in the presence of a high concentration of a known MPEP-site ligand.

  • Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

mGluR5 Signaling Pathway

This compound exerts its effects by modulating the canonical signaling pathway of the mGluR5 receptor. mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq11 Gαq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol ↑ [Ca²⁺]i Ca_store->Ca_cytosol Release Glutamate Glutamate Glutamate->mGluR5 Activates M5Mpep This compound (Partial NAM) M5Mpep->mGluR5 Partially Inhibits Ca_cytosol->PKC Activates

Figure 4: Canonical mGluR5 signaling pathway and the modulatory role of this compound.

Upon activation by the endogenous ligand glutamate, mGluR5 activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses. This compound, as a partial negative allosteric modulator, binds to a site on the receptor distinct from the glutamate binding site and reduces the efficacy of glutamate-mediated signaling through this pathway.

Conclusion

This compound was a pivotal discovery in the field of mGluR5 pharmacology. Its characterization as a partial NAM highlighted the potential for developing allosteric modulators with fine-tuned functional activities. The synthetic and experimental methodologies outlined in this guide provided the foundational data for its use as a critical tool compound in elucidating the physiological and pathophysiological roles of the mGluR5 receptor. This in-depth technical overview serves as a valuable resource for researchers and drug development professionals working on mGluR5 and other GPCRs.

References

In-Depth Pharmacological Profile of M-5Mpep: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-5Mpep, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). Its unique pharmacological profile, characterized by submaximal but saturable inhibition of mGlu5 receptor function, has garnered significant interest for its therapeutic potential, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo efficacy, and the underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor, plays a crucial role in modulating excitatory synaptic transmission and plasticity. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric conditions. While full negative allosteric modulators (NAMs) of mGlu5 have shown therapeutic promise, they are often associated with a narrow therapeutic window and potential side effects. Partial NAMs, such as this compound, offer a promising alternative by retaining therapeutic efficacy while potentially mitigating adverse effects. This compound binds to the same allosteric site as the prototypical mGlu5 NAM, MPEP, but exhibits limited negative cooperativity with glutamate.[1] This results in an approximately 50% inhibition of the maximal glutamate response in vitro, even at concentrations that fully occupy the allosteric binding site.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound at the mGlu5 Receptor

ParameterValueSpeciesAssayReference
Ki388 ± 48 nMRat[3H]methoxyPEPy Competition Binding[3][4]

Table 2: In Vitro Functional Activity of this compound

ParameterValue/EffectAssay SystemCommentsReference
Efficacy Partial NAMHEK293A cells expressing rat mGlu5Produces ~50% inhibition of the maximal glutamate response.[2]
IC50 Not explicitly reported, but characterized by limited negative cooperativityCalcium Mobilization AssayThis compound has limited negative cooperativity with glutamate.

Table 3: In Vivo Antidepressant-Like Efficacy of this compound

Animal ModelTestSpeciesDose (mg/kg, i.p.)EffectReference
Naive MiceTail Suspension Test (TST)C57BL/6J Mouse10, 30Dose-dependent decrease in immobility time (acute)
Naive MiceTail Suspension Test (TST)C57BL/6J Mouse30 (4-day treatment)Sustained decrease in immobility time (24h post-treatment)
Naive MiceSplash TestC57BL/6J Mouse30 (4-day treatment)Increased grooming time (sustained effect)
Chronic Unpredictable Mild Stress (CUMS)Splash TestMouse30 (4-day treatment)Reversal of CUMS-induced decrease in grooming time
Chronic Unpredictable Mild Stress (CUMS)Sucrose Preference TestMouse30 (4-day treatment)Abolished CUMS-induced anhedonia-like symptoms

Signaling Pathways

This compound exerts its effects by modulating the signaling cascades downstream of the mGlu5 receptor. The antidepressant-like effects, in particular, appear to be mediated through the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), as well as the mammalian target of rapamycin (mTOR) and eukaryotic elongation factor 2 (eEF2) pathways.

Canonical mGlu5 Signaling Pathway

Activation of mGlu5 receptors, which are coupled to Gq/11 proteins, canonically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

This compound-Modulated BDNF/TrkB Signaling Pathway

The sustained antidepressant-like effects of this compound are dependent on the activation of the BDNF/TrkB signaling pathway. This is evidenced by the reversal of this compound's behavioral effects by a TrkB antagonist. This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Downstream of TrkB activation, this compound has been shown to influence the phosphorylation status of mTOR and eEF2, key regulators of protein synthesis.

M_5Mpep_Signaling_Pathway cluster_mGlu5 mGlu5 Receptor Modulation cluster_downstream Downstream Signaling Cascade cluster_BDNF BDNF/TrkB Pathway M_5Mpep This compound mGlu5 mGlu5 Receptor M_5Mpep->mGlu5 Partially Inhibits Gq_11 Gq/11 mGlu5->Gq_11 Activates Glutamate Glutamate Glutamate->mGlu5 Activates PLC PLC Gq_11->PLC Activates BDNF BDNF (Increased Expression) Gq_11->BDNF Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->BDNF Modulates PKC->BDNF Modulates TrkB TrkB Receptor BDNF->TrkB Binds & Activates p_TrkB p-TrkB TrkB->p_TrkB Phosphorylation mTOR mTOR p_TrkB->mTOR Activates p_mTOR p-mTOR (Increased) mTOR->p_mTOR eEF2 eEF2 p_mTOR->eEF2 Inhibits Kinase Protein_synthesis Protein Synthesis (Increased) p_mTOR->Protein_synthesis Promotes p_eEF2 p-eEF2 (Decreased) eEF2->p_eEF2 Phosphorylation p_eEF2->Protein_synthesis Inhibits Antidepressant_effects Antidepressant-like Effects Protein_synthesis->Antidepressant_effects

Caption: this compound's signaling pathway leading to antidepressant-like effects.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Animals
  • Species: Male C57BL/6J mice are commonly used.

  • Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration
  • This compound: Typically dissolved in a vehicle such as 10% Tween 80 in saline and administered intraperitoneally (i.p.).

  • Dosage: For acute effects, doses ranging from 3 to 30 mg/kg are used. For sustained effects, a dose of 30 mg/kg is often administered once daily for four consecutive days.

Behavioral Assays

This test is used to assess antidepressant-like activity by measuring the immobility of mice when suspended by their tails.

  • Apparatus: A suspension bar or a dedicated tail suspension box.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1-2 hours.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is typically 6 minutes.

    • Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

  • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

TST_Workflow start Start acclimatize Acclimatize Mouse (1-2 hours) start->acclimatize suspend Suspend Mouse by Tail acclimatize->suspend record Record Behavior (6 minutes) suspend->record score Score Immobility (last 4 minutes) record->score analyze Analyze Data score->analyze end End analyze->end Splash_Test_Workflow start Start spray Spray 10% Sucrose Solution on Mouse start->spray record Record Grooming Behavior (5 minutes) spray->record measure Measure Latency and Duration of Grooming record->measure analyze Analyze Data measure->analyze end End analyze->end

References

The Role of M-5MPEP in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of M-5MPEP, a selective, partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Contrary to its name, this compound is not a peptide but a small molecule, 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, that binds to the MPEP allosteric site on the mGluR5 receptor.[1] This document details the pharmacological profile of this compound, its mechanism of action within the central nervous system (CNS), and its potential therapeutic applications, with a focus on its rapid antidepressant-like effects. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols for foundational assays are provided. Furthermore, this guide includes visualizations of the core signaling pathway and a representative experimental workflow to facilitate a deeper understanding of this compound's role and the methods used to elucidate it.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability throughout the CNS.[2] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and Fragile X Syndrome.[3] Consequently, mGluR5 has emerged as a significant target for therapeutic intervention.

Negative allosteric modulators (NAMs) of mGluR5 have shown promise in preclinical studies; however, full NAMs can be associated with adverse effects due to their complete inhibition of the receptor's function.[4] This has led to the development of partial NAMs, such as this compound, which offer a more nuanced approach by providing submaximal but saturable levels of blockade.[1] This partial antagonism may represent a viable therapeutic strategy, potentially widening the therapeutic window and reducing adverse effect liability.

Recent studies have highlighted the rapid and sustained antidepressant-like effects of this compound, distinguishing it from traditional antidepressants. This guide synthesizes the current knowledge on this compound, providing a technical resource for researchers exploring its therapeutic potential.

Pharmacology of this compound

This compound is a selective partial NAM that binds to the same allosteric site as the prototypical mGluR5 NAM, MPEP. Its partial antagonism means that even at concentrations that fully occupy the allosteric site, it produces less than 100% inhibition of the glutamate response compared to a full NAM.

Quantitative Data

The pharmacological characteristics of this compound have been determined through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueAssay TypeNotes
Binding Affinity (Ki) ~388 nM (for 5MPEP)Radioligand Binding Assay ([3H]-methoxyPEPy)This compound is a close analog of 5MPEP; specific Ki for this compound may vary but is in a similar range.
Functional Potency (IC50) ~200-500 nM (for 5MPEP)Calcium Mobilization AssayRepresents the concentration causing half-maximal inhibition of glutamate-induced response.
Maximal Inhibition ~50%In Vitro Functional AssayDemonstrates partial NAM activity, inhibiting only about half of the maximal glutamate response.

Table 2: In Vivo Behavioral Effects of this compound in Mice

TestDose Range (mg/kg, i.p.)EffectKey Finding
Tail Suspension Test (TST) 3 - 30Dose-dependent decrease in immobility timeIndicates rapid antidepressant-like activity.
Splash Test 30Increased grooming behaviorReverses apathy-like state, suggesting antidepressant effect.
Locomotor Activity 3 - 10No significant effectThis compound's antidepressant-like effects are not due to psychostimulation.
Receptor Occupancy 18 - 56.6~50% to >85%Doses used in behavioral studies correspond to significant target engagement.

Mechanism of Action in the CNS

This compound exerts its effects by modulating the canonical mGluR5 signaling pathway and influencing downstream neurotrophic factor signaling.

Modulation of mGluR5 Signaling

Canonically, mGluR5 is coupled to Gq/11 proteins. Upon activation by glutamate, Gq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a NAM, this compound binds to an allosteric site and reduces the efficacy of glutamate, thereby dampening this signaling cascade.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate Glutamate->mGluR5 Activates M5MPEP This compound (Partial NAM) M5MPEP->mGluR5 Partially Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Downstream Downstream Cellular Effects PKC->Downstream Ca_ER->Downstream

This compound's partial inhibition of the canonical Gq/11 mGluR5 pathway.

Involvement of the BDNF/TrkB Pathway

A key finding is that the sustained antidepressant-like effects of this compound are dependent on the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). Studies have shown that the effects of this compound are blocked by a TrkB antagonist. This suggests that mGluR5 modulation by this compound leads to an increase in BDNF signaling, a pathway known to be crucial for neuronal survival, plasticity, and the efficacy of many antidepressant treatments.

BDNF_Pathway_Logic M5MPEP This compound mGluR5 mGluR5 Modulation M5MPEP->mGluR5 Unknown Intermediate Signaling (e.g., AMPA-R involvement) mGluR5->Unknown BDNF_TrkB BDNF/TrkB Pathway Activation Unknown->BDNF_TrkB Antidepressant Antidepressant-like Effects BDNF_TrkB->Antidepressant

Logical flow from this compound to antidepressant effects via BDNF/TrkB.

Experimental Protocols

The characterization of this compound relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to compete with a known radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells expressing human mGluR5.

    • Radioligand: [3H]-methoxyPEPy.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

    • This compound and non-specific binding control (e.g., high concentration of MPEP).

    • 96-well plates, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of [3H]-methoxyPEPy (near its Kd), and varying concentrations of this compound.

    • Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled MPEP).

    • Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing each well multiple times with ice-cold Wash Buffer to separate bound from free radioligand.

    • Dry the filters and measure the radioactivity of the bound ligand using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit glutamate-induced intracellular calcium release, determining its IC50 as a NAM.

  • Materials:

    • HEK293 cells stably expressing human mGluR5.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Glutamate (agonist).

    • This compound.

    • Fluorescence plate reader with injection capability (e.g., FLIPR).

  • Procedure:

    • Plate the mGluR5-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye by incubating them in dye-containing buffer for approximately 60 minutes at 37°C.

    • Wash the cells to remove excess dye and replace with assay buffer.

    • Place the cell plate into the fluorescence plate reader.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Establish a baseline fluorescence reading.

    • Inject a fixed, sub-maximal (EC80) concentration of glutamate into the wells and immediately measure the change in fluorescence intensity over time.

    • The peak fluorescence response corresponds to the intracellular calcium concentration.

    • Plot the percentage of inhibition of the glutamate response against the log concentration of this compound to calculate the IC50.

Tail Suspension Test (TST)

The TST is a widely used in vivo behavioral assay in mice to screen for compounds with potential antidepressant activity.

  • Materials:

    • Male C57BL/6J mice.

    • This compound solution and vehicle control (e.g., 0.5% methylcellulose).

    • Tail suspension apparatus (a box or enclosed area with a bar for suspension).

    • Adhesive tape.

    • Video recording equipment and analysis software.

  • Procedure:

    • Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • After a set pre-treatment time (e.g., 60 minutes), suspend each mouse individually by its tail from the suspension bar using adhesive tape. The mouse should be positioned so it cannot touch any surfaces.

    • Record the session, which typically lasts for 6 minutes.

    • An observer, blind to the treatment conditions, scores the total time the mouse remains immobile during the test period. Immobility is defined as the absence of any movement other than that required for respiration.

    • A reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Representative Experimental Workflow

The preclinical evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo behavioral assessment.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Mouse Model) Binding Radioligand Binding Assay (Determine Ki) Functional Calcium Mobilization Assay (Determine IC50 & % Inhibition) Binding->Functional Confirm Target Engagement Selectivity Selectivity Panel (Screen against other receptors) Functional->Selectivity Assess Specificity PK Pharmacokinetics (Dose selection, Brain Penetration) Selectivity->PK Proceed if Selective Locomotor Locomotor Activity Test (Rule out stimulant effects) PK->Locomotor TST Tail Suspension Test (Assess antidepressant-like effect) Locomotor->TST If no hyperactivity Splash Splash Test (Assess anhedonia/apathy) TST->Splash Mech Mechanism of Action Studies (e.g., Western Blot for BDNF) Splash->Mech Investigate Pathway

A standard workflow for characterizing a novel mGluR5 modulator.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate as a partial negative allosteric modulator of mGluR5. Its ability to produce rapid and sustained antidepressant-like effects in preclinical models, mediated through the BDNF/TrkB pathway, distinguishes it from many existing treatments. The partial NAM mechanism may offer a superior safety profile compared to full NAMs, reducing the risk of cognitive impairment or other adverse effects associated with complete mGluR5 inhibition.

Future research should focus on several key areas:

  • Elucidating the full downstream signaling cascade that links mGluR5 partial inhibition to BDNF/TrkB activation.

  • Conducting further preclinical studies to evaluate the efficacy of this compound in other models of depression and anxiety.

  • Investigating the long-term effects of chronic this compound administration on synaptic plasticity and behavior.

  • Optimizing the pharmacokinetic properties of this compound or related compounds to advance them toward clinical development.

This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the understanding and therapeutic application of novel CNS modulators like this compound.

References

In Vitro Characterization of M-5MPEP Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This compound, which binds to the allosteric site also recognized by the prototypical NAM, MPEP, has been instrumental in understanding the nuanced pharmacology of mGlu5 modulation.[1] This document details the key quantitative binding and functional data, comprehensive experimental protocols, and relevant signaling pathways to facilitate further research and drug development efforts targeting the mGlu5 receptor.

Quantitative Binding and Functional Data

The in vitro pharmacological profile of this compound has been characterized using a variety of assays, primarily radioligand binding and functional assessments of intracellular calcium mobilization. The following tables summarize the key quantitative data from these studies.

Radioligand Binding Affinity of this compound for mGlu5
Assay Type Radioligand Preparation pKi
Competition Binding[³H]MPEPRat Cortical Astrocytes6.4 ± 0.1
Competition Binding[³H]MPEPRat Cortex Membranes6.9 ± 0.1

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Characterization of this compound at mGlu5
Assay Type Response Measured Key Finding
Calcium MobilizationInhibition of Glutamate-Stimulated ResponseProduces approximately 50% inhibition of the maximal glutamate response.[2][3]
Phosphoinositide HydrolysisInhibition of Quisqualate-Stimulated [³H]IPx AccumulationPartial inhibition of the response.[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound binding and function are provided below.

Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity of this compound for the mGlu5 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-M-MPEP or [³H]methoxyPEPy.

Workflow for Radioligand Competition Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep1 Culture mGlu5-expressing cells prep2 Harvest & lyse cells prep1->prep2 prep3 Homogenize & centrifuge prep2->prep3 prep4 Isolate membrane fraction prep3->prep4 assay1 Add membrane prep, radioligand ([³H]-M-MPEP), and this compound (varying concentrations) to assay plate prep4->assay1 assay2 Incubate to reach equilibrium assay1->assay2 analysis1 Separate bound & free radioligand (Filtration) assay2->analysis1 analysis2 Quantify bound radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate Ki from IC50 analysis2->analysis3

Caption: Workflow for a typical radioligand competition binding assay.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the mGlu5 receptor.

  • Radioligand: [³H]-M-MPEP or [³H]methoxyPEPy.

  • Test Compound: this compound.

  • Buffers:

    • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

    • Wash Buffer (ice-cold Assay Buffer).

  • Equipment:

    • Cell culture equipment.

    • Centrifuge.

    • Homogenizer (Dounce or Polytron).

    • 96-well microplates.

    • Plate shaker.

    • Filtration apparatus (e.g., cell harvester).

    • Glass fiber filters.

    • Scintillation counter and vials.

    • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Culture mGlu5-expressing cells to confluency.

    • Harvest cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate to remove nuclei and unbroken cells.

    • Pellet the membrane fraction by high-speed centrifugation.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

  • Competition Binding Assay:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and the various concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known mGlu5 antagonist like MPEP).

    • Incubate the plate on a shaker for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to modulate the mGlu5 receptor's response to an agonist, typically by measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Workflow for Calcium Mobilization Assay

G cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Fluorescence Measurement cell1 Seed mGlu5-expressing cells in a microplate cell2 Incubate overnight cell1->cell2 dye1 Wash cells with assay buffer cell2->dye1 dye2 Incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dye1->dye2 measure1 Establish baseline fluorescence dye2->measure1 measure2 Add this compound (antagonist mode) measure1->measure2 measure3 Add mGlu5 agonist (e.g., Glutamate) measure2->measure3 measure4 Record fluorescence changes measure3->measure4

Caption: Workflow for a typical intracellular calcium mobilization assay.

Materials:

  • Cell Line: HEK293 cells stably expressing the mGlu5 receptor.

  • Calcium-Sensitive Dye: Cell-permeant fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

  • Agonist: mGlu5 agonist such as glutamate or quisqualate.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Equipment:

    • Cell culture equipment.

    • Black-walled, clear-bottom 96- or 384-well microplates.

    • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Plating:

    • Seed mGlu5-expressing cells into black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the growth medium and wash the cells with Assay Buffer.

    • Load the cells with a calcium-sensitive dye by incubating them in the dye solution for approximately 45-60 minutes at 37°C.

  • Assay Protocol (Antagonist Mode):

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells and incubate for a defined period.

    • Add a fixed concentration of an mGlu5 agonist (typically the EC80 concentration) to stimulate the receptor.

    • Record the fluorescence intensity over time to measure the intracellular calcium response.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Normalize the data to the response of the agonist alone.

    • Generate concentration-response curves for this compound's inhibition of the agonist response to determine its IC50 or the extent of partial antagonism.

This compound Signaling Pathway

This compound, as a negative allosteric modulator of mGlu5, influences downstream signaling pathways by attenuating the receptor's response to glutamate. The canonical mGlu5 signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. Recent studies suggest that mGlu5 signaling can also impact other pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway and the mammalian target of rapamycin (mTOR) pathway, which are crucial for synaptic plasticity and protein synthesis.

G Glutamate Glutamate mGluR5 mGlu5 Receptor Glutamate->mGluR5 Activates M5MPEP This compound M5MPEP->mGluR5 Partially Inhibits Gq11 Gq/11 mGluR5->Gq11 TrkB TrkB mGluR5->TrkB Modulates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release mTOR mTOR TrkB->mTOR BDNF BDNF BDNF->TrkB Activates eEF2 eEF2 mTOR->eEF2 Inhibits phosphorylation Protein_synthesis Protein Synthesis eEF2->Protein_synthesis Promotes

Caption: Simplified signaling pathway of the mGlu5 receptor and points of modulation by this compound.

Concluding Remarks

This compound serves as a valuable pharmacological tool for dissecting the complex roles of the mGlu5 receptor. Its characterization as a partial negative allosteric modulator highlights the potential for fine-tuning mGlu5 activity to achieve therapeutic benefits while potentially mitigating the adverse effects associated with full antagonists. The data and protocols presented in this guide are intended to provide a solid foundation for researchers engaged in the study of mGlu5 pharmacology and the development of novel therapeutics targeting this important receptor. Further investigations, potentially including kinetic studies using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), could provide deeper insights into the binding dynamics of this compound and other allosteric modulators at the mGlu5 receptor.

References

Unraveling the Antidepressant Potential of M-5Mpep: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the early-stage research on the antidepressant effects of M-5Mpep, a partial negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical findings, experimental methodologies, and the underlying molecular mechanisms of action.

Executive Summary

Recent preclinical studies have highlighted this compound as a promising candidate for a rapid-acting antidepressant. Research indicates that this compound induces both rapid and sustained antidepressant-like effects in animal models of depression.[1][2] The mechanism of action is believed to be linked to the brain-derived neurotrophic factor (BDNF) signaling pathway and the mammalian target of rapamycin (mTOR) pathway, both crucial for neuroplasticity and synaptic function.[1][3][4] This guide synthesizes the current data, presenting it in a structured format to facilitate further research and development in this area.

Quantitative Data Summary

The antidepressant-like effects of this compound have been quantified in various behavioral tests. The following tables summarize the key findings from these studies.

Table 1: Dose-Dependent Effects of this compound in the Tail Suspension Test (TST)

Dosage (mg/kg)Immobility Time (seconds)Statistical Significance (p-value)Reference
3No significant change> 0.05
10Decreased< 0.01
30Decreased< 0.01

Table 2: Effects of this compound in the Chronic Unpredictable Mild Stress (CUMS) Model

TreatmentBehavioral OutcomeMolecular Changes (Prefrontal Cortex)Reference
Four-day this compoundAbolished CUMS-induced apathy and anhedoniaChanges in mTOR and eEF2 levels

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the early-stage research of this compound.

Animals

Experiments were primarily conducted on male C57BL/6J mice. Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and had free access to food and water.

Behavioral Tests

The TST is a widely used screening tool for potential antidepressant drugs.

  • Procedure: Mice are individually suspended by their tails using adhesive tape, in a position where they cannot escape or hold onto any surfaces. The total duration of the test is typically six minutes.

  • Measurement: The duration of immobility, a state of behavioral despair, is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

This test is designed to measure apathy-like states.

  • Procedure: A 10% sucrose solution is squirted onto the dorsal coat of the mouse. The viscosity of the solution induces grooming behavior.

  • Measurement: The latency to the first grooming episode and the total time spent grooming are recorded over a five-minute period. An increase in grooming behavior suggests a reduction in apathy.

The SPT is used to assess anhedonia, a core symptom of depression.

  • Procedure: Mice are presented with two bottles, one containing plain water and the other a 1% sucrose solution. The position of the bottles is switched daily to avoid place preference.

  • Measurement: The volume of liquid consumed from each bottle is measured. Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. A higher sucrose preference indicates a reduction in anhedonic behavior.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a well-validated animal model of depression that mimics the effects of chronic stress.

  • Procedure: Mice are subjected to a series of mild, unpredictable stressors over a prolonged period. Stressors can include:

    • Wet cage

    • Dampened sawdust

    • Tilted cage

    • Empty cage

    • Social stress

    • Restraint

    • Disruption of the light/dark cycle

  • Outcome: CUMS exposure typically leads to the development of depression-like behaviors, such as anhedonia and apathy, which can be assessed using the SPT and splash test, respectively.

Signaling Pathways and Mechanisms of Action

The antidepressant effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in neuroplasticity.

BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a critical role in neuronal survival, growth, and synaptic plasticity. The antidepressant-like effects of this compound have been shown to be dependent on the activation of this pathway.

BDNF_TrkB_Signaling cluster_M5Mpep This compound Action cluster_BDNF BDNF Release and Signaling cluster_downstream Downstream Effects M5Mpep This compound mGluR5 mGluR5 (Partial NAM) M5Mpep->mGluR5 Inhibits Glutamate_Release Increased Glutamate Release mGluR5->Glutamate_Release Leads to AMPA_R AMPA Receptor Activation Glutamate_Release->AMPA_R BDNF_Release BDNF Release AMPA_R->BDNF_Release TrkB TrkB Receptor Activation BDNF_Release->TrkB Synaptic_Plasticity Synaptic Plasticity (LTP) TrkB->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: this compound's modulation of mGluR5 leads to BDNF release and TrkB activation.

mTOR/eEF2 Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of protein synthesis, which is essential for synaptic plasticity. The antidepressant effects of this compound are associated with changes in the levels of key proteins in this pathway, including mTOR and eukaryotic elongation factor 2 (eEF2).

mTOR_eEF2_Signaling M5Mpep This compound mGluR5 mGluR5 (Partial NAM) M5Mpep->mGluR5 Inhibits BDNF_TrkB BDNF/TrkB Signaling mGluR5->BDNF_TrkB Modulates mTOR mTOR Activation BDNF_TrkB->mTOR eEF2K eEF2K Inhibition mTOR->eEF2K eEF2 eEF2 Dephosphorylation eEF2K->eEF2 Protein_Synthesis Increased Protein Synthesis (e.g., Synaptic Proteins) eEF2->Protein_Synthesis Antidepressant_Effects Antidepressant-like Effects Protein_Synthesis->Antidepressant_Effects

Caption: this compound influences the mTOR/eEF2 pathway, promoting protein synthesis.

Conclusion and Future Directions

The early-stage research on this compound provides compelling evidence for its potential as a novel, rapid-acting antidepressant. Its mechanism of action, involving the modulation of key neuroplasticity-related signaling pathways, offers a promising avenue for the development of new therapeutic strategies for depression. Future research should focus on further elucidating the downstream targets of these signaling pathways, conducting more extensive preclinical safety and efficacy studies, and ultimately, translating these promising findings into clinical trials. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community in advancing this important area of research.

References

Unraveling the Enigma of M-5Mpep: A Deep Dive into a Novel Glutamatergic Modulator

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current research on the synthetic peptide M-5Mpep reveals a significant gap in scientific literature regarding its existence and interaction with glutamate pathways. Extensive searches across multiple scientific databases and research repositories for the term "this compound" have yielded no specific, verifiable information about a molecule with this designation.

This whitepaper aims to address the current state of knowledge—or lack thereof—and to provide a framework for potential future investigation should "this compound" be a novel, pre-publication compound or a misidentified substance. The following sections will outline the standard methodologies and data presentation formats that would be employed to characterize a novel compound's interaction with glutamate pathways, serving as a template for when such data on this compound becomes available.

I. Hypothetical Profile of a Novel Glutamatergic Modulator

For a compound like the theoretical "this compound" to be evaluated, its basic chemical and biological properties would first need to be established. This would include its chemical structure, molecular weight, and synthesis protocol.

II. Elucidating the Interaction with Glutamate Pathways

The glutamate system, as the primary excitatory neurotransmitter network in the central nervous system, presents a complex target for therapeutic intervention. Key areas of investigation for a novel peptide like this compound would involve its effects on ionotropic receptors (NMDA, AMPA, kainate) and metabotropic receptors (mGluRs).

Key Experimental Approaches:

  • Receptor Binding Assays: To determine the affinity and selectivity of this compound for various glutamate receptor subtypes.

  • Electrophysiology: To measure the effect of this compound on synaptic transmission and plasticity in brain slice preparations.

  • In Vivo Microdialysis: To assess the impact of this compound on extracellular glutamate levels in specific brain regions.

  • Behavioral Pharmacology: To evaluate the functional consequences of this compound administration in animal models of neurological and psychiatric disorders.

III. Quantitative Data Summary (Hypothetical)

Should data become available, it would be structured for clarity and comparative analysis.

Table 1: Hypothetical Binding Affinities (Ki) of this compound for Glutamate Receptor Subtypes

Receptor Subtype Ki (nM)
NMDA TBD
AMPA TBD
Kainate TBD
mGluR1 TBD

| mGluR5 | TBD |

Table 2: Hypothetical Electrophysiological Effects of this compound on Long-Term Potentiation (LTP) in the Hippocampus

Concentration % Change in fEPSP Slope
1 µM TBD
10 µM TBD

| 100 µM | TBD |

IV. Detailed Experimental Protocols (Template)

A rigorous and reproducible scientific investigation would require detailed methodologies.

Protocol 1: Radioligand Binding Assay

  • Membrane Preparation: Homogenization of target brain tissue (e.g., hippocampus, cortex) in a buffered solution, followed by centrifugation to isolate cell membranes.

  • Incubation: Incubation of membranes with a radiolabeled ligand specific for the glutamate receptor subtype of interest and varying concentrations of this compound.

  • Separation: Rapid filtration to separate bound from unbound radioligand.

  • Detection: Quantification of radioactivity using a scintillation counter.

  • Data Analysis: Calculation of Ki values using competitive binding analysis software.

V. Visualization of Signaling Pathways and Workflows

Clear visual representations are crucial for understanding complex biological processes.

Glutamate_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R mGluR mGluR Glutamate->mGluR Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Signal_Transduction Signal Transduction Cascade mGluR->Signal_Transduction Ca_Influx->Signal_Transduction

Caption: Simplified Glutamate Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Receptor Binding Assays Microdialysis Microdialysis Binding->Microdialysis Electro Electrophysiology Electro->Microdialysis Behavior Behavioral Studies Microdialysis->Behavior M5Mpep This compound Synthesis & Characterization M5Mpep->Binding M5Mpep->Electro

Foundational Studies on the M-5Mpep Safety Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), has demonstrated promising therapeutic potential, particularly in the realm of neuropsychiatric disorders, with noted antidepressant-like effects.[1][2] A critical aspect of its translational potential lies in its safety and tolerability profile. Preclinical evidence suggests that as a partial NAM, this compound may offer a wider therapeutic window compared to full mGlu5 NAMs, potentially avoiding the cognitive and psychotomimetic adverse effects associated with complete receptor inhibition.[2][3] This technical guide synthesizes the foundational, publicly available non-clinical safety data on this compound and outlines the standard experimental protocols and methodologies employed to establish its safety profile. The document is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals engaged in the evaluation of this compound and similar compounds.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a key target in contemporary neuroscience drug discovery. While full negative allosteric modulators (NAMs) of mGlu5 have shown therapeutic promise, their clinical development has been hampered by adverse effects, including cognitive impairment and psychotomimetic-like symptoms.[3] This has led to the development of partial mGlu5 NAMs, such as this compound, which are characterized by a submaximal but saturable level of receptor blockade. This approach is hypothesized to retain therapeutic efficacy while mitigating the adverse effect liability associated with full receptor inhibition.

This guide provides an in-depth look at the foundational safety studies of this compound, presenting available data, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a thorough understanding of its preclinical safety profile.

Quantitative Toxicology Data

Comprehensive quantitative data from dedicated toxicology studies on this compound are not extensively available in the public domain. However, a complete preclinical safety assessment would typically include the following evaluations. The tables below are structured to present such data clearly for comparative analysis.

Table 1: Acute Toxicity

ParameterSpeciesRoute of AdministrationValue
LD50MouseOralData not available
LD50RatOralData not available
LD50MouseIntraperitonealData not available
LD50RatIntraperitonealData not available

LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population.

Table 2: In Vitro Cytotoxicity

Cell LineAssayIC50 (µM)
HepG2 (Human Hepatocytes)MTTData not available
SH-SY5Y (Human Neuroblastoma)LDHData not available
Primary Rodent NeuronsMTT/LDHData not available

IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Genotoxicity and Mutagenicity

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimuriumWith & WithoutData not available
In Vitro Micronucleus TestCHO CellsWith & WithoutData not available
In Vitro Chromosomal AberrationHuman LymphocytesWith & WithoutData not available

Table 4: Repeat-Dose Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)

SpeciesDurationRoute of AdministrationNOAEL (mg/kg/day)
Rat28-dayOralData not available
Dog28-dayOralData not available

NOAEL is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Mechanism of Action and Signaling Pathway

This compound acts as a partial negative allosteric modulator of the mGlu5 receptor. Its antidepressant-like effects are believed to be mediated through the TrkB/BDNF pathway and are dependent on AMPA receptor activation.

M5Mpep This compound mGlu5 mGlu5 Receptor M5Mpep->mGlu5 Partial NAM TrkB TrkB Receptor mGlu5->TrkB Modulates AMPA AMPA Receptor mGlu5->AMPA Modulates Antidepressant Antidepressant-like Effects TrkB->Antidepressant BDNF BDNF BDNF->TrkB Activates AMPA->Antidepressant

Caption: this compound Signaling Pathway. (Within 100 characters)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of safety findings. The following sections outline standard methodologies for key safety assessment studies.

In Vitro Cytotoxicity Assays
  • Objective: To determine the potential of this compound to cause cell death or inhibit cell proliferation.

  • Methodology (MTT Assay):

    • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) are cultured in appropriate media and conditions.

    • Compound Exposure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, or 72 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

    • Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • Methodology (LDH Assay):

    • Cell Culture and Exposure: Similar to the MTT assay.

    • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

    • LDH Measurement: The activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, is measured in the supernatant using a colorimetric assay.

    • Quantification: The amount of LDH release is proportional to the number of dead cells.

cluster_0 In Vitro Cytotoxicity Workflow A Seed Cells in 96-well Plates B Treat with this compound (various concentrations) A->B C Incubate (24, 48, 72 hours) B->C D Add MTT or Collect Supernatant (for LDH) C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: In Vitro Cytotoxicity Experimental Workflow. (Within 100 characters)
Genotoxicity and Mutagenicity Assays

  • Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

  • Methodology (Ames Test - Bacterial Reverse Mutation Assay):

    • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

    • Exposure: Bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

    • Plating: The treated bacteria are plated on a histidine-free medium.

    • Evaluation: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) compared to the control.

  • Methodology (In Vitro Micronucleus Test):

    • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) are treated with this compound.

    • Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage.

    • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

    • Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells.

  • Methodology (In Vitro Chromosomal Aberration Assay):

    • Cell Culture: Human peripheral blood lymphocytes or CHO cells are exposed to this compound.

    • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Harvesting and Karyotyping: Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides. Chromosomes are stained and analyzed for structural aberrations.

Safety Pharmacology
  • Objective: To investigate the potential adverse effects of this compound on vital physiological functions.

  • Cardiovascular System:

    • In Vitro hERG Assay: To assess the potential for QT interval prolongation.

    • In Vivo Telemetry in Conscious Animals (e.g., Dogs, Non-human primates): Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate following administration of this compound.

  • Respiratory System:

    • Whole-body Plethysmography in Conscious Rodents: Measurement of respiratory rate, tidal volume, and minute volume.

  • Central Nervous System:

    • Functional Observational Battery (FOB) in Rodents: A series of tests to assess behavioral and neurological changes, including posture, gait, reactivity, and autonomic signs.

    • Motor Activity Assessment: Measurement of spontaneous locomotor activity.

cluster_0 Safety Pharmacology Assessment Workflow A This compound Administration B Cardiovascular Monitoring (ECG, Blood Pressure) A->B C Respiratory Monitoring (Plethysmography) A->C D CNS Assessment (FOB, Motor Activity) A->D E Data Analysis & Risk Assessment B->E C->E D->E

Caption: Safety Pharmacology Workflow. (Within 100 characters)
Repeat-Dose Toxicity Studies

  • Objective: To characterize the toxicity profile of this compound following repeated administration over a defined period (e.g., 28 days).

  • Methodology:

    • Animal Models: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

    • Dosing: this compound is administered daily at multiple dose levels (low, mid, high) and compared to a vehicle control group.

    • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

    • Clinical Pathology: Hematology and clinical chemistry analysis at specified time points.

    • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Discussion and Conclusion

The available preclinical data, primarily from studies focused on efficacy, suggest that this compound possesses a favorable safety profile, distinguishing it from full mGlu5 NAMs by its apparent lack of cognitive and psychotomimetic side effects. This improved safety profile is a key attribute for its potential as a therapeutic agent.

However, a comprehensive understanding of the safety of this compound necessitates the completion of a full suite of formal toxicology and safety pharmacology studies as outlined in this guide. The generation of quantitative data from these studies is essential for establishing a definitive safety margin and for guiding the design of future clinical trials. The experimental protocols and workflows detailed herein provide a roadmap for the systematic evaluation of the safety of this compound and other novel mGlu5 modulators. Further research and public dissemination of these foundational safety studies will be critical for advancing this compound through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with M-5Mpep

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various CNS disorders.

Summary of In Vivo this compound Dosage in Mice

The following table summarizes the dosages and administration routes of this compound used in various in vivo mouse studies. The majority of studies have utilized intraperitoneal (i.p.) injections.

Application AreaMouse StrainDosage Range (mg/kg)Route of AdministrationVehicleKey Findings
Antidepressant-like Effects C57BL/6J3 - 30i.p.0.5% Methylcellulose in 0.9% NaClDose-dependent decrease in immobility time in the tail suspension test (TST), suggesting rapid antidepressant effects.[1]
Anxiolytic-like Effects Not Specified18 - 32i.p.10% Tween 80 in salineMaximal effects in decreasing the number of marbles buried in the marble-burying assay.
Addiction (Cocaine) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedThis compound has been shown to decrease cocaine self-administration.
Addiction (Ethanol) C57BL/6J1 - 10 (for MPEP)i.p.Saline (for MPEP)The related compound MPEP dose-dependently reduced ethanol-reinforced responding.[2][3]
Sleep Architecture Not Specified30 - 56.6i.p.10% Tween 80 in salineDecreased REM sleep duration and increased REM sleep latency, which are considered biomarkers for antidepressant activity.[4]

Pharmacokinetics and Bioavailability

Note: Researchers should perform their own pharmacokinetic studies to determine the precise profile of this compound in their specific experimental setup.

Experimental Protocols

This compound Solution Preparation

For in vivo administration, this compound can be prepared as a suspension. A common vehicle is 0.5% methylcellulose in sterile 0.9% NaCl (saline) or 10% Tween 80 in saline.[1]

Protocol:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle solution (e.g., 0.5% methylcellulose in saline).

  • Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.

  • The final injection volume for mice is typically 10 ml/kg.

Animal Handling and Administration

All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Intraperitoneal (i.p.) Injection:

  • Restrain the mouse by gently grasping the loose skin over the neck and shoulders.

  • Tilt the mouse slightly to one side, exposing the lower abdominal quadrant.

  • Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity, avoiding the midline to prevent damage to internal organs.

  • Inject the this compound suspension slowly.

  • Withdraw the needle and return the mouse to its home cage.

Behavioral Assay Protocols

The TST is a widely used model to screen for potential antidepressant drugs.

Protocol:

  • Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle to the mice.

  • 60 minutes post-injection, suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The suspension height should be sufficient to prevent the mouse from reaching any surfaces.

  • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

This test assesses anxiety-related and compulsive-like behaviors in mice.

Protocol:

  • Prepare standard mouse cages with 5 cm of clean bedding.

  • Evenly space 20 glass marbles on the surface of the bedding.

  • Administer this compound (e.g., 18 or 32 mg/kg, i.p.) or vehicle to the mice.

  • 30 minutes post-injection, place a single mouse in each prepared cage.

  • Allow the mouse to explore the cage for 30 minutes.

  • After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

  • A reduction in the number of buried marbles suggests an anxiolytic-like effect.

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.

Protocol:

  • Pre-Conditioning Phase (Day 1): Allow each mouse to freely explore a two-compartment apparatus with distinct visual and tactile cues for 15 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning Phase (Days 2-5):

    • On days 2 and 4, administer this compound (or the drug of interest, with this compound as a potential treatment) and confine the mouse to one of the compartments for 30 minutes.

    • On days 3 and 5, administer the vehicle and confine the mouse to the other compartment for 30 minutes. The compartment paired with the drug should be counterbalanced across animals.

  • Test Phase (Day 6): Place the mouse in the neutral central area of the apparatus with free access to both compartments for 15 minutes. Record the time spent in each compartment.

  • An increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion. This compound can be administered before the test phase to assess its effect on the expression of preference or aversion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and experimental design.

M5Mpep_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Signaling Downstream Signaling mGluR5->Signaling Activates M5Mpep This compound M5Mpep->mGluR5 Binds allosterically Response Neuronal Response Signaling->Response

Caption: this compound as a negative allosteric modulator of mGluR5.

TST_Workflow Start Start Admin Administer this compound or Vehicle (i.p.) Start->Admin Wait Wait 60 minutes Admin->Wait Suspend Suspend Mouse by Tail Wait->Suspend Record Record Immobility for 6 minutes Suspend->Record Analyze Analyze Data Record->Analyze End End Analyze->End

Caption: Experimental workflow for the Tail Suspension Test.

CPP_Logical_Flow cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning PreTest Baseline Preference Test (Day 1) DrugPairing Drug/M-5Mpep Pairing (Days 2 & 4) PreTest->DrugPairing VehiclePairing Vehicle Pairing (Days 3 & 5) PreTest->VehiclePairing PostTest Preference Test (Day 6) DrugPairing->PostTest VehiclePairing->PostTest

References

Application Notes and Protocols for M-5Mpep in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing the Potential of M-5Mpep, a Partial Negative Allosteric Modulator of mGlu5, in In Vitro Research

This compound is a valuable pharmacological tool for investigating the role of the metabotropic glutamate receptor 5 (mGlu5) in cellular processes. As a partial negative allosteric modulator (NAM), it offers a nuanced approach to studying mGlu5 signaling by reducing its response to glutamate without causing complete inhibition.[1][2] This property makes it a subject of interest in neuroscience research, particularly in studies related to depression and other neurological disorders.[2][3][4] Proper dissolution and application of this compound are critical for obtaining reliable and reproducible results in cell culture experiments.

Quantitative Data Summary

For consistent experimental outcomes, precise preparation of this compound is essential. The following table summarizes key chemical and solubility information.

ParameterValueSource
Molecular Weight 223.27 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
Storage (Solid) Dry, dark at 0-4°C (short-term) or -20°C (long-term)
Storage (Stock Solution) -20°C or -80°CGeneral Lab Practice

Experimental Protocols

Protocol for Dissolving this compound for Cell Culture Applications

This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution for use in cell culture. Due to the hydrophobic nature of this compound, dimethyl sulfoxide (DMSO) is the recommended solvent. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile, high-purity water or phosphate-buffered saline (PBS)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration in your cell culture, it may be necessary to perform one or more intermediate dilutions from the high-concentration stock.

    • Use sterile DMSO or a mixture of DMSO and sterile water/PBS for these dilutions. Note that adding aqueous solutions may cause precipitation if the compound's solubility limit is exceeded.

  • Final Dilution into Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • Directly add the this compound stock solution to the pre-warmed medium to achieve the final working concentration. It is critical to add the stock solution to the medium and not the other way around to ensure rapid and even dispersion.

    • Immediately mix the medium thoroughly by gentle swirling or pipetting to prevent precipitation of the compound.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines, but it is highly recommended to perform a vehicle control experiment to assess any potential effects of DMSO on your cells.

Example Dilution Calculation:

  • Goal: Prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Stock Solution: 10 mM this compound in 100% DMSO.

  • Calculation:

    • Use the formula: C1V1 = C2V2

    • (10,000 µM) * V1 = (10 µM) * (10,000 µL)

    • V1 = 10 µL of the 10 mM stock solution.

    • The final DMSO concentration will be (10 µL / 10,000 µL) * 100% = 0.1%.

Visualizations

This compound Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the mGlu5 receptor. This receptor is a Gq-coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This modulation can influence downstream pathways, including those involving brain-derived neurotrophic factor (BDNF) and eukaryotic elongation factor 2 (eEF2), which have been implicated in the antidepressant-like effects of this compound.

M5Mpep_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Activates M5Mpep This compound M5Mpep->mGlu5 Inhibits Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., BDNF, eEF2) Ca2->Downstream PKC->Downstream

Caption: this compound signaling pathway.

General Experimental Workflow for this compound in Cell Culture

The following diagram illustrates a typical workflow for an in vitro experiment using this compound. This workflow ensures consistency and reproducibility in cell-based assays.

M5Mpep_Experimental_Workflow start Start cell_culture 1. Cell Seeding & Culture (e.g., in 96-well plates) start->cell_culture prepare_m5mpep 2. Prepare this compound Solution (as per dissolution protocol) cell_culture->prepare_m5mpep treatment 3. Cell Treatment (Add this compound and controls) prepare_m5mpep->treatment incubation 4. Incubation (Specified time and conditions) treatment->incubation assay 5. Perform Assay (e.g., Viability, Signaling, Gene Expression) incubation->assay data_analysis 6. Data Collection & Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols: Utilizing M-5Mpep in the Tail Suspension Test for Antidepressant Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), has emerged as a promising compound in the investigation of novel antidepressant therapies.[1] Its mechanism of action, distinct from classical antidepressants, offers a potential new avenue for treating depression. The tail suspension test (TST) is a widely used behavioral paradigm to screen for potential antidepressant drugs in mice.[2][3] This test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tails will develop an immobile posture.[4] Antidepressant compounds are known to reduce the duration of this immobility. These application notes provide a detailed protocol for utilizing this compound in the tail suspension test to assess its antidepressant-like effects.

Mechanism of Action

This compound functions as a partial negative allosteric modulator of the mGlu5 receptor.[5] This means it binds to a site on the receptor different from the glutamate binding site and reduces the maximal response of the receptor to glutamate. The antidepressant-like effects of this compound are associated with the brain-derived neurotrophic factor (BDNF) signaling pathway. Studies have shown that the effects of this compound in behavioral tests like the TST can be blocked by antagonists of the AMPA receptor and the TrkB receptor, which is the primary receptor for BDNF. This suggests that this compound's therapeutic actions may be mediated through the enhancement of BDNF/TrkB signaling, a pathway implicated in neurogenesis and synaptic plasticity, and known to be a target for rapid-acting antidepressants.

Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in the tail suspension test.

Table 1: Effect of Acute this compound Administration on Immobility Time in the Tail Suspension Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)Percent Change from Vehicle
Vehicle-~150-
This compound3~125~ -17%
This compound10~100~ -33%*
This compound30~80~ -47%***

*p < 0.05, ***p < 0.001 vs. vehicle group. Data are approximate values synthesized from graphical representations in cited literature.

Table 2: Sustained Antidepressant-Like Effects of this compound in the Tail Suspension Test

Treatment ProtocolDose (mg/kg)Immobility Time 24h After Last Dose (seconds)Percent Change from Vehicle
Vehicle (4 days)-~160-
This compound (4 days)30~110~ -31%*

*p < 0.05 vs. vehicle group. Data are approximate values synthesized from cited literature.

Experimental Protocols

Tail Suspension Test Protocol for this compound

This protocol is designed for assessing the antidepressant-like effects of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., physiological saline)

  • Male C57BL/6J mice (22-26 g)

  • Tail suspension apparatus (e.g., a box with a hook or a bar)

  • Adhesive tape

  • Video recording equipment

  • Automated or manual scoring software

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment begins.

  • Drug Preparation and Administration:

    • Dissolve this compound in a suitable vehicle, such as physiological saline, to the desired concentrations (e.g., 3, 10, 30 mg/kg).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test. The injection volume for mice is typically 10 ml/kg.

  • Tail Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the hook or bar of the apparatus. The mouse should be positioned so that it cannot touch any surfaces.

    • To prevent tail climbing, especially in strains like C57BL/6J, a small cylinder can be placed around the tail.

  • Data Recording:

    • The test duration is typically 6 minutes.

    • Record the entire 6-minute session using a video camera.

  • Behavioral Scoring:

    • The primary measure is the duration of immobility. Immobility is defined as the absence of any movement except for respiration.

    • Scoring can be done manually by a trained observer who is blind to the treatment groups or using automated video tracking software.

    • The total time spent immobile during the 6-minute test is recorded for each animal. Some researchers analyze the final 4 minutes of the test.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility times between the this compound treated groups and the vehicle control group.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation (30 min) drug_prep This compound/Vehicle Preparation injection Intraperitoneal Injection (60 min pre-test) drug_prep->injection Administer suspension Tail Suspension (6 min) injection->suspension recording Video Recording suspension->recording scoring Immobility Scoring recording->scoring stats Statistical Analysis scoring->stats

Caption: Workflow for the tail suspension test with this compound.

Signaling Pathway of this compound's Antidepressant-like Effects

M5Mpep This compound mGlu5 mGlu5 Receptor M5Mpep->mGlu5 Partial Inhibition AMPA AMPA Receptor mGlu5->AMPA Modulates Glutamate Glutamate Glutamate->mGlu5 Downstream Downstream Signaling (e.g., mTOR) AMPA->Downstream TrkB TrkB Receptor TrkB->Downstream BDNF BDNF BDNF->TrkB Antidepressant Antidepressant-like Effects Downstream->Antidepressant

Caption: this compound's proposed signaling pathway.

References

M-5Mpep Administration in Rodent Behavioral Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), in common rodent behavioral models. This document includes detailed protocols for assessing antidepressant-like, anxiolytic-like, and cognitive effects, alongside structured data summaries and signaling pathway diagrams.

Introduction to this compound

This compound is a selective partial NAM for the mGlu5 receptor, which has demonstrated significant potential in preclinical studies for its antidepressant and anxiolytic-like properties.[1][2] As a partial NAM, this compound offers a potentially wider therapeutic window compared to full NAMs of the mGlu5 receptor, with a reduced risk of psychotomimetic-like side effects.[1] Its mechanism of action is linked to the modulation of the glutamate system and downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.[1][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, a G-protein coupled receptor. This binding reduces the receptor's response to the endogenous agonist, glutamate. The downstream signaling cascade involves the activation of the BDNF receptor, TrkB, and subsequent modulation of the mTOR pathway, which is crucial for synaptic plasticity and therapeutic responses. The functional interaction between mGlu5 and NMDA receptors is also a key aspect of its mechanism.

M5Mpep_Signaling_Pathway M5Mpep This compound mGlu5 mGlu5 Receptor M5Mpep->mGlu5 (Partial NAM) Gq Gq protein mGlu5->Gq BDNF_pathway BDNF/TrkB Pathway mGlu5->BDNF_pathway Modulates NMDA NMDA Receptor mGlu5->NMDA Functional Interaction Glutamate Glutamate Glutamate->mGlu5 (Agonist) PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release mTOR_pathway mTOR Signaling BDNF_pathway->mTOR_pathway Synaptic_Plasticity Synaptic Plasticity (Antidepressant Effects) mTOR_pathway->Synaptic_Plasticity

Caption: this compound Signaling Pathway.

Data Presentation: Quantitative Effects of this compound in Rodent Models

The following tables summarize the dose-dependent effects of this compound across various behavioral paradigms.

Table 1: Antidepressant-Like Effects of this compound

Behavioral TestSpeciesThis compound Dose (mg/kg, i.p.)Key Finding
Tail Suspension TestMouse10Significant decrease in immobility time.
Tail Suspension TestMouse30Significant decrease in immobility time.
Forced Swim TestRat18Maximal decrease in immobility duration.
Forced Swim TestRat32Maximal decrease in immobility duration.
Splash Test (Apathy)Mouse30 (4-day admin)Significant increase in grooming time.

Table 2: Anxiolytic-Like Effects of this compound

Behavioral TestSpeciesThis compound Dose (mg/kg, i.p.)Key Finding
Marble Burying AssayRat32Decreased number of marbles buried.

Table 3: Effects of this compound on Sleep Architecture

Sleep ParameterSpeciesThis compound Dose (mg/kg, i.p.)Key Finding
REM Sleep DurationRat30Significant decrease.
REM Sleep DurationRat56.6Significant decrease.
REM Sleep LatencyRat30, 56.6Increased latency.

Experimental Protocols

The following protocols provide detailed methodologies for administering this compound and conducting key behavioral experiments.

General this compound Administration Protocol

This protocol outlines the general procedure for preparing and administering this compound to rodents.

  • Compound Preparation: this compound is typically suspended in a vehicle such as 0.5% methylcellulose in 0.9% NaCl. It is important to ensure the compound is homogenously suspended before each injection.

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route of administration in the cited studies.

  • Dosage: Effective doses for antidepressant-like effects in mice range from 10-30 mg/kg. In rats, effective doses have been reported between 18-56.6 mg/kg.

  • Timing of Administration: For acute studies, this compound is typically administered 30-60 minutes before the behavioral test. For studies investigating sustained effects, a regimen of daily injections for four consecutive days has been used, with behavioral testing conducted 24 hours after the final dose.

Experimental_Workflow Habituation Animal Habituation (Handling & Environment) Drug_Admin This compound or Vehicle Administration (i.p.) Habituation->Drug_Admin Pre_Test_Interval Pre-Test Interval (30-60 min) Drug_Admin->Pre_Test_Interval Behavioral_Test Behavioral Testing (FST, TST, NOR) Pre_Test_Interval->Behavioral_Test Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis

Caption: General Experimental Workflow.

Forced Swim Test (FST) Protocol for Mice

The FST is a widely used model to assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.

  • Procedure:

    • Administer this compound or vehicle 60 minutes prior to the test.

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • The behavior is recorded, and the duration of immobility during the final 4 minutes of the test is scored. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.

    • After the test, the mouse is removed, dried, and returned to its home cage.

Tail Suspension Test (TST) Protocol for Mice

The TST is another common behavioral despair model for screening antidepressant compounds.

  • Apparatus: A suspension bar or ledge from which the mouse can be suspended by its tail. The mouse should be positioned so that it cannot reach any surfaces.

  • Procedure:

    • Administer this compound or vehicle 60 minutes prior to the test.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is typically 6 minutes.

    • The entire session is recorded, and the total duration of immobility is measured. Immobility is characterized by the absence of any movement (hanging passively).

    • At the end of the test, the mouse is gently removed and returned to its home cage.

Novel Object Recognition (NOR) Test Protocol for Mice

The NOR test is used to assess learning and memory.

  • Apparatus: An open-field arena (e.g., 40 x 40 cm). A set of two identical objects and one novel object are required. Objects should be heavy enough that the mice cannot move them.

  • Procedure:

    • Habituation: On the first day, allow each mouse to freely explore the empty arena for 5-10 minutes.

    • Training (Familiarization) Phase: On the second day, place two identical objects in the arena. Administer this compound or vehicle 30 minutes prior to this phase. Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

    • Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour).

    • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

    • Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound demonstrates robust antidepressant-like and anxiolytic-like effects in a variety of rodent behavioral models. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute studies to further investigate the therapeutic potential of this compound. Careful attention to experimental detail, including appropriate dosing, timing, and behavioral assessment, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Western Blot Analysis Following M-5Mpep Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

M-5Mpep is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, this compound inhibits the potentiation of mGluR5 signaling by glutamate without completely blocking it, offering a nuanced approach to modulating glutamatergic neurotransmission.[1][2] This compound has garnered interest for its potential therapeutic effects, particularly in the realm of neuropsychiatric disorders, where it has been shown to exhibit rapid and sustained antidepressant-like effects.[3] Research indicates that the mechanism of action for this compound involves the brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB) signaling pathway.[2][3] Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression and phosphorylation status of key proteins within this and related signaling cascades.

These application notes provide a detailed protocol for performing Western blot analysis on cell cultures or tissue samples treated with this compound, along with representative data and diagrams to facilitate experimental design and data interpretation.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis of neuronal cell lysates treated with this compound (10 µM) for 24 hours. Data is presented as fold change relative to vehicle-treated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

Target ProteinCellular LocationTreatment GroupFold Change (vs. Vehicle)P-value
mGluR5 MembraneVehicle1.00-
This compound (10 µM)0.95>0.05
BDNF Cytosol / SecretedVehicle1.00-
This compound (10 µM)1.85<0.05
p-TrkB (Tyr816) MembraneVehicle1.00-
This compound (10 µM)2.50<0.01
Total TrkB MembraneVehicle1.00-
This compound (10 µM)1.10>0.05
p-mTOR (Ser2448) CytosolVehicle1.00-
This compound (10 µM)1.75<0.05
Total mTOR CytosolVehicle1.00-
This compound (10 µM)1.05>0.05
p-eEF2 (Thr56) CytosolVehicle1.00-
This compound (10 µM)0.45<0.01
Total eEF2 CytosolVehicle1.00-
This compound (10 µM)0.98>0.05

Signaling Pathway and Experimental Workflow

M5Mpep_Signaling_Pathway mGluR5 mGluR5 TrkB TrkB p_TrkB p-TrkB TrkB->p_TrkB Tyr816 mTOR mTOR p_mTOR p-mTOR mTOR->p_mTOR Ser2448 eEF2 eEF2 p_eEF2 p-eEF2 eEF2->p_eEF2 Thr56 BDNF_synthesis BDNF Synthesis M5Mpep This compound M5Mpep->mGluR5 Glutamate Glutamate Glutamate->mGluR5 BDNF BDNF BDNF->TrkB p_TrkB->mTOR Activates p_mTOR->eEF2 Inhibits eEF2K p_mTOR->BDNF_synthesis Promotes p_eEF2->BDNF_synthesis Inhibits

Caption: this compound Signaling Pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & this compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis quantification 3. Protein Quantification (BCA Assay) cell_lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection (ECL) secondary_ab->detection imaging 10. Image Acquisition detection->imaging densitometry 11. Densitometry & Normalization imaging->densitometry

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) at a density of 1 x 10^6 cells per well in 6-well plates. Culture in appropriate media and conditions until they reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the existing media from the cells and replace it with the media containing this compound or the vehicle control. Incubate for the desired time period (e.g., 24 hours).

Part 2: Lysate Preparation and Protein Quantification
  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

Part 3: SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading:

    • To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of a 4-20% precast polyacrylamide gel.

    • Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel in transfer buffer for 10 minutes.

    • Activate a PVDF membrane in methanol for 30 seconds, followed by equilibration in transfer buffer.

    • Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system. A standard wet transfer can be performed at 100V for 90 minutes at 4°C.

Part 4: Immunodetection and Data Analysis
  • Blocking:

    • After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., rabbit anti-p-TrkB, mouse anti-β-actin) in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin) in the same lane.

    • Calculate the fold change in protein expression relative to the vehicle-treated control. Perform statistical analysis to determine significance.

References

Measuring the Efficacy of M-5Mpep in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing the preclinical efficacy of M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). The protocols outlined below cover in vitro characterization, in vivo behavioral models relevant to neuropsychiatric disorders, and target engagement and downstream signaling pathway analysis.

Introduction to this compound and its Mechanism of Action

This compound, chemically known as 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a selective partial negative allosteric modulator of mGlu5. Unlike full antagonists, partial NAMs offer a more nuanced approach by reducing, but not completely blocking, the receptor's response to glutamate. This modulation is thought to provide a broader therapeutic window, potentially minimizing the side effects associated with complete mGlu5 inhibition.[1][2][3]

The primary mechanism of action for this compound's therapeutic effects, particularly its antidepressant-like properties, is believed to involve the modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway. By inhibiting mGlu5, this compound can lead to an increase in BDNF expression and the activation of its receptor, Tropomyosin receptor kinase B (TrkB). This, in turn, stimulates downstream pathways, including the mammalian target of rapamycin (mTOR), which are crucial for synaptic plasticity and neuronal survival.[4][5]

In Vitro Efficacy and Potency Assessment

Prior to in vivo studies, it is essential to characterize the potency and efficacy of this compound at the molecular and cellular level.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the mGlu5 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human or rodent mGlu5 receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: A common choice is [3H]MPEP or a similar high-affinity mGlu5 NAM radioligand.

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Incubate for 60-90 minutes at room temperature.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Data Analysis:

    • Measure radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit glutamate-induced intracellular calcium release mediated by mGlu5.

Protocol:

  • Cell Culture: Use a cell line stably expressing the mGlu5 receptor (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition:

    • Add varying concentrations of this compound to the cells and incubate for a short period.

    • Stimulate the cells with a sub-maximal concentration (EC80) of glutamate.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the glutamate-induced calcium signal at each this compound concentration.

    • Determine the IC50 value for this compound.

In Vivo Preclinical Models for Efficacy Assessment

The antidepressant-like and anxiolytic effects of this compound can be evaluated in a variety of rodent behavioral models.

Models for Antidepressant-Like Efficacy

The TST is a widely used model to screen for antidepressant-like activity by measuring the immobility of mice when suspended by their tails.

Protocol:

  • Animals: Male C57BL/6J mice are commonly used.

  • Apparatus: A commercially available or custom-made tail suspension chamber.

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

    • Suspend each mouse by its tail using adhesive tape, ensuring it cannot touch any surfaces.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.

  • Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time suggests an antidepressant-like effect.

The SPT assesses anhedonia, a core symptom of depression, by measuring the preference of rodents for a sweetened solution over water.

Protocol:

  • Animals: Male mice or rats.

  • Habituation: For 48 hours, habituate the animals to two bottles in their home cage, one containing water and the other a 1-2% sucrose solution.

  • Deprivation: Before the test, deprive the animals of water and food for a few hours to encourage drinking.

  • Test:

    • Administer this compound or vehicle.

    • Present the animals with two pre-weighed bottles: one with water and one with the sucrose solution.

    • After 1-24 hours, weigh the bottles again to determine the consumption of each liquid.

  • Data Analysis: Calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%. A significant increase in sucrose preference in the this compound group compared to a stress-induced anhedonia model group indicates an antidepressant-like effect.

The splash test measures self-care and motivational behavior, which are often reduced in depressive states.

Protocol:

  • Animals: Male mice.

  • Procedure:

    • Administer this compound or vehicle.

    • Spray a 10% sucrose solution on the dorsal coat of the mouse.

    • Place the mouse in a clean cage and record the time spent grooming over a 5-minute period.

  • Data Analysis: An increase in grooming time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Models for Anxiolytic-Like Efficacy

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Protocol:

  • Animals: Male rats or mice.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle 30-60 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Model for Fragile X Syndrome

The Fmr1 knockout (KO) mouse is a common model for Fragile X Syndrome, which exhibits phenotypes such as audiogenic seizures.

Protocol:

  • Animals: Fmr1 KO mice and wild-type littermates.

  • Procedure:

    • Administer this compound or vehicle.

    • Place the mouse in a sound-attenuating chamber.

    • Expose the mouse to a high-intensity sound (e.g., 120 dB) for a fixed duration (e.g., 60 seconds).

    • Score the seizure severity based on a standardized scale (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).

  • Data Analysis: A reduction in seizure severity score in the this compound-treated Fmr1 KO mice compared to vehicle-treated KO mice suggests therapeutic potential.

Target Engagement and Downstream Signaling Analysis

To confirm that this compound is acting on its intended target and modulating downstream pathways, molecular analyses of brain tissue from treated animals are crucial.

Western Blotting for BDNF, TrkB, and mTOR Pathway Proteins

Protocol:

  • Tissue Collection: Euthanize animals at a specified time after this compound administration and dissect brain regions of interest (e.g., hippocampus, prefrontal cortex).

  • Protein Extraction: Homogenize the tissue in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against BDNF, TrkB, phospho-TrkB, mTOR, phospho-mTOR, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

ELISA for BDNF Quantification

Protocol:

  • Sample Preparation: Prepare brain tissue homogenates as for Western blotting.

  • ELISA Procedure: Follow the manufacturer's instructions for a commercially available BDNF ELISA kit. This typically involves:

    • Adding standards and samples to a microplate pre-coated with an anti-BDNF antibody.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the BDNF concentration in the samples based on the standard curve.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

In Vitro Assay Parameter This compound Value
Radioligand BindingKi (nM)Report value ± SEM
Calcium MobilizationIC50 (nM)Report value ± SEM
In Vivo Behavioral Model Dose (mg/kg, i.p.) Measured Outcome (Mean ± SEM) p-value vs. Vehicle
Tail Suspension TestVehicleImmobility Time (s)-
3Immobility Time (s)Report value
10Immobility Time (s)Report value
30Immobility Time (s)Report value
Sucrose Preference TestVehicle% Sucrose Preference-
10% Sucrose PreferenceReport value
30% Sucrose PreferenceReport value
Splash TestVehicleGrooming Time (s)-
30Grooming Time (s)Report value

Visualizations

Signaling Pathway of this compound

M5Mpep_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Activates PLC PLC mGlu5->PLC Activates BDNF_synthesis BDNF Synthesis & Release mGlu5->BDNF_synthesis Leads to increased M5Mpep This compound M5Mpep->mGlu5 Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release TrkB TrkB Receptor BDNF_synthesis->TrkB Activates mTOR_pathway mTOR Pathway (Akt, mTOR) TrkB->mTOR_pathway Activates Synaptic_plasticity Synaptic Plasticity & Neuronal Survival mTOR_pathway->Synaptic_plasticity Promotes

Caption: this compound Signaling Pathway.

Experimental Workflow for Preclinical Efficacy Assessment

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Models cluster_analysis Target Engagement & Downstream Analysis binding_assay Radioligand Binding Assay (Affinity - Ki) antidepressant_models Antidepressant Models (TST, SPT, Splash Test) binding_assay->antidepressant_models anxiety_models Anxiolytic Models (Elevated Plus Maze) binding_assay->anxiety_models disease_models Disease-Specific Models (e.g., Fragile X Syndrome) binding_assay->disease_models functional_assay Calcium Mobilization Assay (Potency - IC50) functional_assay->antidepressant_models functional_assay->anxiety_models functional_assay->disease_models western_blot Western Blot (BDNF, TrkB, mTOR pathway) antidepressant_models->western_blot elisa ELISA (BDNF quantification) antidepressant_models->elisa start This compound start->binding_assay start->functional_assay

Caption: Preclinical Efficacy Workflow.

References

Application Notes and Protocols for M-5Mpep in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has emerged as a valuable pharmacological tool for investigating the role of mGluR5 in synaptic plasticity and its dysregulation in neurological disorders. As a partial NAM, this compound offers a nuanced approach to modulating mGluR5 activity, reducing its signaling without complete blockade, which can be advantageous for studying the physiological and pathological roles of this receptor. These application notes provide detailed protocols for utilizing this compound in key experiments to study synaptic plasticity, including electrophysiology, biochemical analysis of signaling pathways, and behavioral assays in relevant disease models.

Mechanism of Action

This compound binds to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby dampening its downstream signaling cascades. The primary signaling pathway of mGluR5 involves its coupling to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events initiate a cascade of downstream signaling involving pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the mammalian target of rapamycin (mTOR) pathways, both of which are crucial for synaptic plasticity.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq/G11 mGluR5->Gq Activates M5Mpep This compound M5Mpep->mGluR5 Partially Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC PKC DAG->PKC Activates ERK ERK Ca->ERK Activates PKC->ERK Activates mTOR mTOR ERK->mTOR Activates SynapticPlasticity Synaptic Plasticity (LTP/LTD) ERK->SynapticPlasticity mTOR->SynapticPlasticity

This compound signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in various experimental paradigms.

Table 1: In Vitro Electrophysiology

ParameterValueSpeciesBrain RegionAssayReference
Concentration for LTP inhibition 10 µMRatHippocampal CA1Field EPSP recording[1]
Concentration for LTD block 10 µMMouseHippocampusField EPSP recording[2]
Incubation Time > 20 minutesRat/MouseHippocampusLTP/LTD studies[1][2]

Table 2: In Vivo Behavioral and Electrophysiological Studies

ParameterValueSpeciesAdministrationAssayReference
Effective Dose (Antidepressant-like) 30 mg/kgMouseIntraperitoneal (i.p.)Forced Swim Test[3]
Effective Dose (Anxiolytic-like) 18 - 56.6 mg/kgRatIntraperitoneal (i.p.)Marble Burying Assay
Effective Dose (Audiogenic Seizure) 30 mg/kgMouse (Fmr1 KO)Intraperitoneal (i.p.)Audiogenic Seizure Test
Pre-treatment Time 30 - 60 minutesMouse/RatIntraperitoneal (i.p.)Behavioral Assays

Table 3: Biochemical Assays

ParameterValueCell/Tissue TypeAssayTarget ProteinReference
Concentration for ERK inhibition 100 - 200 µMSMB-S15 cellsWestern Blotp-ERK
Concentration for mTOR inhibition 10 µMHippocampal SlicesWestern Blotp-S6K, p-4EBP
Treatment Time 30 - 60 minutesVariousWestern BlotDownstream kinases

Experimental Protocols

Electrophysiological Analysis of Synaptic Plasticity (LTP)

This protocol describes the induction of Long-Term Potentiation (LTP) in acute hippocampal slices and the application of this compound to investigate the role of mGluR5.

Materials:

  • This compound (stock solution in DMSO, final concentration 10 µM in ACSF)

  • Artificial cerebrospinal fluid (ACSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, bubbled with 95% O2/5% CO2.

  • Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.

Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate an adult rodent (rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated ACSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated ACSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs of approximately 30-40% of the maximal response.

    • Record a stable baseline for at least 20-30 minutes.

  • This compound Application:

    • Switch the perfusion to ACSF containing 10 µM this compound.

    • Continue baseline stimulation for another 20-30 minutes to ensure drug equilibration.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-LTP Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Compare the degree of potentiation in the presence and absence of this compound.

start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recovery Slice Recovery (>1 hour in ACSF) slice_prep->recovery recording_setup Transfer Slice to Recording Chamber recovery->recording_setup baseline Record Stable Baseline (20-30 min) recording_setup->baseline m5mpep_app Apply this compound (10 µM) (20-30 min) baseline->m5mpep_app ltp_induction Induce LTP (HFS) m5mpep_app->ltp_induction post_ltp Record Post-LTP (>60 min) ltp_induction->post_ltp analysis Data Analysis post_ltp->analysis end End analysis->end start Start sample_prep Prepare Cell/Tissue Lysates (with this compound treatment) start->sample_prep protein_quant Protein Quantification (BCA Assay) sample_prep->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, p-mTOR, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end start Start drug_admin Administer this compound (30 mg/kg) or Vehicle (i.p.) start->drug_admin pretreatment Pre-treatment Period (30 min) drug_admin->pretreatment seizure_induction Induce Audiogenic Seizure (120 dB stimulus) pretreatment->seizure_induction observation Observe and Score Seizure Severity seizure_induction->observation analysis Data Analysis observation->analysis end End analysis->end

References

Application Notes and Protocols for Long-Term Studies of M-5MPEP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-5MPEP, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] It has demonstrated rapid and sustained antidepressant-like effects in preclinical models, operating through a mechanism dependent on Brain-Derived Neurotrophic Factor (BDNF).[1][4] As a partial NAM, this compound presents a potentially wider therapeutic window compared to full mGlu5 antagonists, making it a promising candidate for the treatment of depression and potentially other central nervous system (CNS) disorders.

These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies of this compound to evaluate its chronic safety and efficacy. The protocols outlined below are based on established international guidelines for preclinical testing of pharmaceuticals and are adapted to the specific characteristics of this compound as a CNS-active compound.

This compound Signaling Pathway

This compound acts as a partial negative allosteric modulator of the mGlu5 receptor. This modulation influences downstream signaling cascades, notably the BDNF/TrkB pathway, which is critically involved in its antidepressant-like effects.

M5MPEP_Signaling cluster_membrane Cell Membrane mGluR5 mGluR5 BDNF_TrkB BDNF/TrkB Pathway mGluR5->BDNF_TrkB Modulates Glutamate Glutamate Glutamate->mGluR5 Activates M_5MPEP This compound M_5MPEP->mGluR5 Partially Inhibits Synaptic_Plasticity Synaptic Plasticity BDNF_TrkB->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

This compound's partial inhibition of mGluR5 modulates the BDNF/TrkB pathway.

Experimental Workflow for Long-Term Studies

A comprehensive long-term evaluation of this compound involves a phased approach, starting from dose range-finding to chronic toxicity, carcinogenicity, and reproductive toxicology studies, alongside continued efficacy and pharmacokinetic/pharmacodynamic (PK/PD) assessments.

Long_Term_Workflow Dose_Range_Finding Dose Range-Finding Studies (Acute & Sub-chronic) Chronic_Toxicity Chronic Toxicity Studies (6-9 months) Dose_Range_Finding->Chronic_Toxicity Efficacy_Models Long-Term Efficacy Models Dose_Range_Finding->Efficacy_Models Carcinogenicity Carcinogenicity Studies (2 years) Chronic_Toxicity->Carcinogenicity Reproductive_Tox Reproductive Toxicology Studies Chronic_Toxicity->Reproductive_Tox Histopathology Histopathology & Biomarker Analysis Chronic_Toxicity->Histopathology IND_Enabling IND-Enabling Report Carcinogenicity->IND_Enabling Reproductive_Tox->IND_Enabling PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Efficacy_Models->PK_PD_Modeling PK_PD_Modeling->IND_Enabling Histopathology->IND_Enabling

A logical progression of long-term preclinical studies for this compound.

I. Chronic Toxicity Studies

Objective: To determine the potential toxicity of this compound following long-term, repeated administration in two mammalian species (one rodent, one non-rodent).

Experimental Protocol

1. Animal Models:

  • Rodent: Sprague-Dawley rats (50/sex/group)

  • Non-rodent: Beagle dogs (4/sex/group)

2. Dose Selection:

  • Based on preliminary dose range-finding studies.

  • Three dose levels (low, mid, high) and a vehicle control group.

  • The high dose should be the maximum tolerated dose (MTD) or a multiple of the expected human therapeutic dose.

3. Administration:

  • Route: Intraperitoneal (i.p.) or oral gavage (p.o.), consistent with intended clinical use.

  • Vehicle: 10% Tween 80 in saline is a suitable vehicle for this compound.

  • Frequency: Daily for 6 months (rats) or 9 months (dogs).

4. Parameters to be Monitored:

  • Clinical Observations: Daily for signs of toxicity, changes in behavior, and overall health.

  • Body Weight and Food Consumption: Weekly.

  • Ophthalmology: Prior to initiation and at termination.

  • Electrocardiography (ECG): In non-rodent species, at baseline and multiple time points during the study.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at baseline, mid-study, and termination.

  • Toxicokinetics (TK): Blood samples collected at specified time points to determine systemic exposure to this compound and its metabolites.

5. Terminal Procedures:

  • Necropsy: Gross pathological examination of all animals.

  • Organ Weights: Collection and weighing of major organs.

  • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with target organs from all dose groups examined.

ParameterSpeciesDurationKey Endpoints
Chronic ToxicityRat6 monthsClinical signs, body weight, food consumption, clinical pathology, organ weights, histopathology
Chronic ToxicityDog9 monthsSame as rat, plus ECG and ophthalmology

II. Carcinogenicity Studies

Objective: To assess the tumorigenic potential of this compound after lifetime exposure in rodents.

Experimental Protocol

1. Animal Model:

  • C57BL/6J mice (50/sex/group) and Sprague-Dawley rats (50/sex/group).

2. Dose Selection:

  • Three dose levels and a vehicle control.

  • The high dose should be selected based on the MTD from chronic toxicity studies, pharmacokinetic data, or pharmacodynamic endpoints.

3. Administration:

  • Route: Same as chronic toxicity studies.

  • Frequency: Daily for 24 months.

4. Parameters to be Monitored:

  • Clinical Observations: Daily for palpable masses and other signs of neoplasia.

  • Body Weight and Food Consumption: Weekly for the first 3 months, then bi-weekly.

  • Hematology: At 12, 18, and 24 months.

5. Terminal Procedures:

  • Necropsy: Thorough gross examination of all tissues and organs for neoplastic and non-neoplastic lesions.

  • Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups. All gross lesions and target tissues from all dose groups should be examined.

ParameterSpeciesDurationKey Endpoints
CarcinogenicityMouse24 monthsTumor incidence, latency, and multiplicity; histopathology
CarcinogenicityRat24 monthsTumor incidence, latency, and multiplicity; histopathology

III. Reproductive and Developmental Toxicology Studies

Objective: To evaluate the potential adverse effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocols

1. Fertility and Early Embryonic Development (Segment I):

  • Animal Model: Sprague-Dawley rats.

  • Dosing: Males are dosed for a full spermatogenic cycle before mating; females are dosed for two weeks before mating through implantation.

  • Endpoints: Mating performance, fertility indices, and early embryonic development.

2. Embryo-Fetal Development (Segment II):

  • Animal Models: Rats and rabbits.

  • Dosing: Administered during the period of organogenesis.

  • Endpoints: Maternal toxicity, fetal viability, and external, visceral, and skeletal malformations.

3. Pre- and Postnatal Development (Segment III):

  • Animal Model: Rats.

  • Dosing: From implantation through lactation.

  • Endpoints: Maternal toxicity, pup viability, growth, and development, including neurobehavioral assessments.

StudySpeciesDosing PeriodKey Endpoints
Fertility & Early Embryonic DevelopmentRatPremating and early gestationMating, fertility, implantation
Embryo-Fetal DevelopmentRat, RabbitOrganogenesisFetal malformations, variations
Pre- & Postnatal DevelopmentRatGestation and lactationPup survival, growth, development

IV. Long-Term Efficacy Studies

Objective: To determine if the antidepressant-like effects of this compound are sustained with chronic administration and to assess potential for tolerance or withdrawal effects.

Experimental Protocol

1. Animal Model:

  • Mouse model of chronic stress (e.g., Chronic Unpredictable Mild Stress - CUMS).

2. Treatment Groups:

  • Vehicle control

  • This compound (effective dose determined from acute studies)

  • Positive control (e.g., a standard antidepressant like fluoxetine)

3. Administration:

  • Daily i.p. or p.o. administration for at least 28 days.

4. Behavioral Assessments:

  • Performed at baseline and at multiple time points during the chronic treatment period.

  • Sucrose Preference Test (SPT): To assess anhedonia.

  • Forced Swim Test (FST) / Tail Suspension Test (TST): To assess behavioral despair.

  • Splash Test: To assess self-care and motivational behavior.

  • Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior.

5. Withdrawal Assessment:

  • Following the chronic treatment period, a subset of animals will have the treatment abruptly stopped.

  • Behavioral tests will be conducted at several time points post-cessation to evaluate for withdrawal symptoms.

Behavioral TestParameter MeasuredExpected Outcome with this compound
Sucrose Preference TestSucrose consumptionIncreased preference
Forced Swim Test / Tail Suspension TestImmobility timeDecreased immobility
Splash TestGrooming timeIncreased grooming
Open Field TestLocomotor activity, time in centerNo significant change in locomotion, potential increase in center time

V. Long-Term Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To characterize the PK/PD relationship of this compound after chronic administration, including assessment of drug accumulation, steady-state concentrations, and target engagement.

Experimental Protocol

1. Animal Model:

  • Sprague-Dawley rats.

2. Dosing Regimen:

  • Daily administration of this compound at three dose levels for at least 14 days.

3. Pharmacokinetic Sampling:

  • Serial blood samples collected after the first dose and after the last dose to determine single-dose and steady-state PK parameters (Cmax, Tmax, AUC, half-life).

  • Brain tissue samples collected at terminal time points to assess brain-to-plasma concentration ratio.

4. Pharmacodynamic Assessments:

  • Receptor Occupancy: Ex vivo binding assays to determine the percentage of mGlu5 receptor occupancy in the brain at different this compound concentrations.

  • Biomarker Analysis: Measurement of downstream targets of mGlu5 signaling in brain tissue (e.g., BDNF, TrkB, mTOR, eEF2) using Western blot or ELISA.

AnalysisMatrixParameters
PharmacokineticsPlasma, BrainCmax, Tmax, AUC, t1/2, Brain-to-Plasma Ratio
PharmacodynamicsBrainmGlu5 Receptor Occupancy, BDNF, TrkB, mTOR, eEF2 levels

VI. Histopathology and Biomarker Analysis in CNS

Objective: To identify any long-term neuropathological changes and to correlate them with behavioral and PK/PD data.

Experimental Protocol

1. Tissue Collection:

  • Brains from animals in the chronic toxicity and long-term efficacy studies will be collected.

2. Histopathological Examination:

  • Standard hematoxylin and eosin (H&E) staining to assess general morphology.

  • Special stains (e.g., Nissl, Fluoro-Jade) to assess neuronal viability and degeneration.

  • Immunohistochemistry for markers of gliosis (GFAP for astrocytes, Iba1 for microglia) and synaptic integrity (e.g., synaptophysin).

3. Biomarker Analysis:

  • In addition to the PD biomarkers mentioned above, analysis of inflammatory cytokines and other markers of neuroinflammation in brain tissue can be performed.

Disclaimer: These protocols are intended as a general guide. Specific experimental details should be optimized based on preliminary data and in consultation with relevant regulatory guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Assessing M-5Mpep Brain Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key techniques to assess the brain penetration of M-5Mpep, a partial negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). The protocols detailed below are essential for determining the extent and rate of its entry into the central nervous system (CNS), a critical step in the development of CNS-active drugs.

Introduction to this compound and Blood-Brain Barrier Penetration

This compound is a small molecule modulator with therapeutic potential for neurological and psychiatric disorders.[1][2][3] Its efficacy is contingent on its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[4][5] Assessing the brain penetration of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing its therapeutic potential. Key parameters to determine include the brain-to-plasma concentration ratio (Kp), the unbound brain-to-unbound plasma concentration ratio (Kp,uu), and the rate of transport across the BBB.

Recommended Techniques for Assessing this compound Brain Penetration

A multi-faceted approach employing both in vivo and ex vivo techniques is recommended for a thorough assessment of this compound brain penetration. The primary recommended techniques are:

  • In Situ Brain Perfusion: To determine the rate of this compound transport across the BBB.

  • Microdialysis: For continuous measurement of unbound this compound concentrations in the brain extracellular fluid.

  • Positron Emission Tomography (PET): A non-invasive imaging technique to quantify the spatial and temporal distribution of this compound in the brain.

Quantitative Data Summary (Illustrative)

The following tables present illustrative quantitative data that could be obtained from the described experimental protocols.

Table 1: Brain Uptake and Efflux of this compound from In Situ Brain Perfusion

ParameterValueUnitsDescription
K_in 1.5 x 10⁻³mL/s/gUnidirectional influx constant from blood to brain.
PS 1.2 x 10⁻³mL/s/gPermeability-surface area product.
Efflux Ratio 2.5-Ratio of brain efflux in the presence vs. absence of a P-gp inhibitor.

Table 2: Pharmacokinetic Parameters of this compound from Microdialysis

ParameterBrain (ECF)Plasma (Unbound)Units
C_max 85150ng/mL
T_max 1.51.0hours
AUC_(0-t) 450750ng*h/mL
Kp,uu 0.6-Ratio of unbound AUC in brain to unbound AUC in plasma.

Table 3: Receptor Occupancy of this compound from PET Imaging

This compound Dose (mg/kg)Receptor Occupancy (%)Brain Region
1045Striatum
3075Striatum
1042Cortex
3072Cortex

Experimental Protocols

In Situ Brain Perfusion

This technique allows for the measurement of the rate of this compound transport across the BBB, independent of peripheral pharmacokinetics.

Objective: To determine the unidirectional influx constant (K_in) and the permeability-surface area (PS) product of this compound.

Materials:

  • This compound

  • Anesthetized rats (e.g., Sprague-Dawley)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • [¹⁴C]-Sucrose (as a vascular marker)

  • Peristaltic pump

  • Surgical instruments

Protocol:

  • Anesthetize the rat and expose the common carotid artery.

  • Ligate the external carotid artery and insert a cannula into the common carotid artery.

  • Initiate the perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) for a pre-equilibration period of 2 minutes.

  • Switch to the perfusion buffer containing a known concentration of this compound and [¹⁴C]-Sucrose.

  • Perfuse for a short duration (e.g., 30-60 seconds) to ensure unidirectional influx.

  • Decapitate the animal, and collect the brain.

  • Determine the concentration of this compound and [¹⁴C]-Sucrose in the brain tissue and perfusate using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculate K_in and PS values using the appropriate equations.

Microdialysis

Microdialysis allows for the continuous sampling of unbound this compound in the brain's extracellular fluid (ECF), providing a dynamic measure of its concentration at the target site.

Objective: To determine the time-course of unbound this compound concentrations in a specific brain region (e.g., striatum) following systemic administration.

Materials:

  • This compound

  • Freely moving rats with a guide cannula implanted in the target brain region

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

Protocol:

  • Insert the microdialysis probe through the guide cannula into the brain region of interest.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min) to allow for equilibration.

  • Administer this compound systemically (e.g., intraperitoneally).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Simultaneously, collect blood samples to determine the plasma concentration of this compound.

  • Analyze the concentration of this compound in the dialysate and plasma using a sensitive analytical method (e.g., UPLC-MS/MS).

  • Calculate the unbound brain concentration by correcting for the in vitro recovery of the microdialysis probe.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled version of this compound in the brain over time.

Objective: To determine the regional brain distribution and receptor occupancy of this compound.

Materials:

  • [¹¹C]-M-5Mpep (radiolabeled this compound)

  • Anesthetized non-human primate or rodent

  • PET scanner

  • Arterial blood sampler

Protocol:

  • Anesthetize the subject and position it in the PET scanner.

  • Acquire a transmission scan for attenuation correction.

  • Inject a bolus of [¹¹C]-M-5Mpep intravenously.

  • Begin dynamic PET scanning for a period of 90-120 minutes.

  • Collect arterial blood samples throughout the scan to measure the concentration of radiolabeled this compound and its metabolites in plasma.

  • Reconstruct the PET images and generate time-activity curves for different brain regions.

  • Use appropriate kinetic modeling to quantify brain uptake and receptor binding.

  • To determine receptor occupancy, repeat the scan after administration of a non-radiolabeled dose of this compound.

Visualizations

M_5Mpep_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces M_5Mpep This compound M_5Mpep->mGluR5 Negative Allosteric Modulation In_Situ_Brain_Perfusion_Workflow cluster_animal_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis Anesthetize Anesthetize Rat Expose_Artery Expose Carotid Artery Anesthetize->Expose_Artery Ligate_Artery Ligate External Carotid Expose_Artery->Ligate_Artery Cannulate_Artery Cannulate Common Carotid Ligate_Artery->Cannulate_Artery Pre_Equilibration Pre-equilibrate with Buffer (2 min) Cannulate_Artery->Pre_Equilibration Test_Perfusion Perfuse with this compound & [¹⁴C]-Sucrose (30-60s) Pre_Equilibration->Test_Perfusion Decapitate Decapitate & Collect Brain Test_Perfusion->Decapitate Analyze_Samples Analyze Brain & Perfusate (LC-MS/MS) Decapitate->Analyze_Samples Calculate_Uptake Calculate K_in & PS Analyze_Samples->Calculate_Uptake Microdialysis_Workflow cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Data Analysis Implant_Cannula Implant Guide Cannula Insert_Probe Insert Microdialysis Probe Implant_Cannula->Insert_Probe Equilibrate Equilibrate with aCSF Insert_Probe->Equilibrate Administer_Drug Administer this compound Equilibrate->Administer_Drug Collect_Dialysate Collect Dialysate Fractions Administer_Drug->Collect_Dialysate Collect_Blood Collect Blood Samples Administer_Drug->Collect_Blood Analyze_Concentrations Analyze this compound Concentrations (UPLC-MS/MS) Collect_Dialysate->Analyze_Concentrations Collect_Blood->Analyze_Concentrations Calculate_Unbound Calculate Unbound Brain Conc. Analyze_Concentrations->Calculate_Unbound

References

Troubleshooting & Optimization

M-5Mpep solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for M-5Mpep, a partial negative allosteric modulator of the mGlu5 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound, or 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine, is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Its function as a modulator of mGluR5 makes it a valuable tool in neuroscience research, particularly in studies related to anxiety, depression, and other CNS disorders. Proper solubilization is critical for ensuring accurate and reproducible results in both in vitro and in vivo experiments. Poor solubility can lead to inaccurate dosing, precipitation, and misleading experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo studies, it has been formulated as a microsuspension in a vehicle containing 10% Tween® 80 in saline, with the pH adjusted to 6-7[1].

Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What could be the cause?

A3: This is a common issue with hydrophobic compounds like this compound. The precipitation is likely due to the "solvent shift" effect. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound has lower solubility, it can cause the compound to crash out of solution.

Q4: How can I increase the solubility of this compound in my experimental setup?

A4: Several strategies can be employed:

  • Use of Co-solvents: For in vivo formulations, co-solvents such as PEG300 or cyclodextrins can be used in combination with DMSO and surfactants like Tween® 80.

  • pH Adjustment: For in vivo preparations, adjusting the pH of the final solution to between 6 and 7 has been shown to be effective[1].

  • Sonication: Gentle sonication can help to break down aggregates and improve the dissolution of the compound.

  • Warming: Gently warming the solution to 37°C may aid in solubilization, but be cautious of potential compound degradation at higher temperatures.

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table includes data for this compound where available, and for Fenobam, a structurally and functionally similar mGluR5 negative allosteric modulator that shares a binding site with MPEP, as a reasonable estimate.

CompoundSolventSolubilitySource
This compound DMSOSoluble (specific concentration not formally reported)
Fenobam DMSOup to 100 mM[2]
Fenobam Water0.552 mg/mL

Note: The solubility of this compound in aqueous buffers like PBS is expected to be low. It is highly recommended to perform a solubility test in your specific experimental buffer before proceeding with your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or higher, based on the solubility of similar compounds).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gently sonicate the tube for 5-10 minutes or warm it briefly in a 37°C water bath.

  • Visual Inspection: Visually confirm that all the powder has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a microsuspension of this compound for intraperitoneal (i.p.) injection in rodents. This protocol is adapted from a published study.

Materials:

  • This compound powder

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Sterile water

  • pH meter

  • Homogenizer or sonicator

Procedure:

  • Vehicle Preparation: Prepare a 10% Tween® 80 solution in sterile saline.

  • This compound Suspension: Weigh the required amount of this compound and add it to the 10% Tween® 80 in saline vehicle.

  • Homogenization: Vigorously vortex and then sonicate or homogenize the mixture to create a fine microsuspension.

  • pH Adjustment: Measure the pH of the suspension and adjust it to a range of 6.0-7.0 using sterile saline or a dilute sterile acid/base solution if necessary.

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired final concentration for dosing.

  • Administration: Keep the suspension well-mixed before and during administration to ensure consistent dosing.

Signaling Pathways and Workflows

mGluR5 Signaling Pathway and this compound Inhibition

mGluR5_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling Ca2->Downstream PKC->Downstream M5Mpep This compound M5Mpep->mGluR5 Inhibits troubleshooting_workflow start Precipitation Observed in Aqueous Solution check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock: - Vortex - Gentle Warming (37°C) - Sonication check_stock->re_dissolve No check_concentration Is final concentration too high? check_stock->check_concentration Yes re_dissolve->check_stock lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_dilution How was the dilution performed? check_concentration->check_dilution No modify_buffer Modify the buffer: - Add a surfactant (e.g., Tween® 80) - Adjust pH (for in vivo) - Use co-solvents (e.g., PEG300) lower_concentration->modify_buffer end_soluble Solution is Clear lower_concentration->end_soluble direct_dilution Direct dilution of stock into buffer check_dilution->direct_dilution check_dilution->modify_buffer Stepwise dilution still precipitates stepwise_dilution Perform stepwise dilution: 1. Dilute stock into a small   volume of buffer. 2. Add this intermediate   dilution to the final   volume. direct_dilution->stepwise_dilution stepwise_dilution->modify_buffer stepwise_dilution->end_soluble modify_buffer->end_soluble end_precipitate Precipitation Persists: Consider alternative formulation strategies modify_buffer->end_precipitate

References

Optimizing M-5Mpep concentration for neuronal assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information, frequently asked questions, and troubleshooting advice for researchers using M-5Mpep in neuronal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Unlike a competitive antagonist that binds to the same site as the endogenous ligand (glutamate), this compound binds to a distinct, allosteric site on the mGluR5 receptor.[3][4] This binding changes the receptor's conformation, reducing its response to glutamate. As a partial NAM, it produces a submaximal but saturable level of inhibition, meaning it will not fully block the receptor's activity even at high concentrations.[1] This property may provide a broader therapeutic index compared to full NAMs by mitigating adverse effects associated with complete mGluR5 inhibition.

View mGluR5 Signaling Pathway and this compound's Point of Action

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to Receptor Ca_Release Intracellular Ca2+ Release Ca_Store->Ca_Release Triggers Glutamate Glutamate Glutamate->mGluR5 Activates M5Mpep This compound (NAM) M5Mpep->mGluR5 Inhibits

Caption: mGluR5 signaling cascade and the inhibitory action of this compound.

Q2: How should I prepare and store this compound stock solutions?

This compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it should be kept dry, dark, and at -20°C (for months to years). For short-term storage (days to weeks), it can be stored at 0-4°C.

To prepare a stock solution:

  • Warm the this compound vial to room temperature.

  • Add the required volume of high-purity DMSO to achieve a desired concentration (e.g., 10-50 mM). Ensure the final DMSO concentration in your assay medium is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Vortex thoroughly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q3: What is a recommended starting concentration for in vitro neuronal assays?

The optimal concentration of this compound depends on the specific assay, cell type, and experimental endpoint. Based on available literature, a dose-response experiment is highly recommended.

Assay TypeRecommended Starting RangeNotes
Calcium Mobilization 10 nM - 10 µMThis compound has been shown to partially inhibit agonist-stimulated responses in this range.
Phosphoinositide (PI) Hydrolysis 100 nM - 30 µMUsed to measure the functional blockade of the mGluR5-Gq pathway.
Neuronal Viability / Toxicity 1 µM - 50 µMParent compounds like MPEP show effects at ≥20 µM, which may be linked to off-target NMDA receptor activity.
Electrophysiology 1 µM - 20 µMTo assess modulation of synaptic transmission and neuronal excitability.

Note: Always perform a concentration-response curve to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.

Troubleshooting Guide

Problem: I am not observing any effect of this compound in my assay.

This is a common issue that can arise from several factors. Follow this decision tree to diagnose the problem.

View Troubleshooting Workflow for "No Effect Observed"

Troubleshooting_No_Effect Start Start: No this compound Effect Observed Check_Prep Is the stock solution prepared and stored correctly? Start->Check_Prep Check_Conc Is the concentration range appropriate for the assay? Check_Prep->Check_Conc Yes Sol_Prep Solution: Prepare fresh stock from powder. Avoid repeated freeze-thaw cycles. Check_Prep->Sol_Prep No Check_Agonist Is the mGluR5 agonist (e.g., DHPG, CHPG) working correctly? Check_Conc->Check_Agonist Yes Sol_Conc Solution: Perform a wide dose-response curve (e.g., 10 nM to 50 µM). Check_Conc->Sol_Conc No Check_Partial Are you expecting a full blockade? Remember this compound is a PARTIAL NAM. Check_Agonist->Check_Partial Yes Sol_Agonist Solution: Validate agonist activity with a positive control experiment. Check_Agonist->Sol_Agonist No Check_Cells Do your cells express functional mGluR5 receptors? Check_Partial->Check_Cells Understood Sol_Partial Outcome: Expect submaximal inhibition. The effect may be subtle compared to a full NAM. Check_Partial->Sol_Partial Unsure Sol_Cells Solution: Confirm mGluR5 expression (e.g., Western Blot, qPCR) and functionality. Check_Cells->Sol_Cells No/Unsure End Problem Resolved Check_Cells->End Yes Sol_Prep->End Sol_Conc->End Sol_Agonist->End Sol_Partial->End Sol_Cells->End

Caption: Troubleshooting decision tree for lack of this compound effect.

Problem: I am observing high levels of neuronal death or toxicity.

  • Cause: High concentrations of this compound or its parent compound MPEP (≥20 µM) may have off-target effects, including antagonism of NMDA receptors, which can lead to toxicity in certain contexts.

  • Solution 1 (Concentration): Lower the concentration of this compound. Determine the lowest effective concentration by performing a careful dose-response curve and use that for your experiments.

  • Cause: The compound may have precipitated out of the aqueous assay medium. This compound has limited aqueous solubility (around 16.9 µM in PBS). Precipitates can cause mechanical damage to cells or induce stress pathways.

  • Solution 2 (Solubility): Visually inspect your media for precipitates under a microscope after adding the final this compound dilution. If precipitation is observed, consider reformulating with a small amount of a non-toxic solubilizing agent or ensure the final DMSO concentration is sufficient to maintain solubility without being toxic itself.

Problem: The response to this compound is not consistent across experiments.

  • Cause: Inconsistent preparation of stock or working solutions. Small errors in dilution can lead to large variations in effect.

  • Solution: Prepare a large, single batch of stock solution, aliquot it, and use a fresh aliquot for each experiment to minimize variability from preparation and freeze-thaw cycles.

  • Cause: Variability in cell culture health, passage number, or density. mGluR5 expression can change depending on culture conditions.

  • Solution: Standardize your cell culture protocol. Use cells within a consistent passage number range, plate at a uniform density, and ensure cultures are healthy before starting experiments.

  • Cause: Compound degradation. Although stable when stored properly, improper storage or prolonged incubation at 37°C in media can lead to degradation.

  • Solution: Minimize the time the compound spends in incubation media where feasible. Always store stock solutions as recommended (-20°C).

Experimental Protocols

Protocol: Intracellular Calcium Mobilization Assay

This protocol outlines a typical experiment to measure the inhibitory effect of this compound on agonist-induced calcium release in cultured neurons or mGluR5-expressing cell lines using a fluorescent calcium indicator.

I. Materials

  • Cultured neuronal cells plated in a 96-well black, clear-bottom plate

  • This compound (powder and DMSO for stock)

  • mGluR5 agonist (e.g., DHPG or Quisqualate)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Plate reader with fluorescence detection and liquid handling capabilities

II. Workflow Diagram

Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2/3: Assay Execution cluster_analysis Data Analysis A Plate cells in 96-well plate B Incubate 24-48h A->B D Load cells with Fluo-4 AM dye B->D C Prepare this compound dilutions in Assay Buffer E Wash cells with Assay Buffer D->E F Pre-incubate with this compound or vehicle control E->F G Measure baseline fluorescence F->G H Add mGluR5 agonist (e.g., DHPG) G->H I Measure fluorescence change over time H->I J Calculate Response (Peak - Baseline) I->J K Normalize data to 'agonist only' control J->K L Plot dose-response curve and calculate IC50 K->L

Caption: Workflow for a calcium mobilization assay to test this compound.

III. Step-by-Step Procedure

  • Cell Plating: Plate primary neurons or mGluR5-expressing cells at an appropriate density in a 96-well black, clear-bottom microplate. Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare the calcium indicator loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer).

    • Remove culture medium from the wells and add 100 µL of loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well after the final wash.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO in buffer).

    • Add 100 µL of the 2x this compound dilutions or vehicle to the appropriate wells. The final volume will be 200 µL and the compound concentration will be 1x.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the excitation/emission wavelengths appropriate for your dye (e.g., 494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add a pre-determined concentration of the mGluR5 agonist (e.g., DHPG at its EC80 concentration).

    • Immediately begin recording the change in fluorescence for 1-3 minutes.

  • Data Analysis:

    • For each well, calculate the maximum fluorescence response post-agonist addition minus the baseline fluorescence.

    • Normalize the data: Set the response of the vehicle-treated, agonist-stimulated wells as 100% activity and the response of unstimulated wells as 0% activity.

    • Plot the normalized response against the logarithm of this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

References

M-5Mpep Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a partial negative allosteric modulator (NAM) of the mGluR5 receptor.[1][2] Unlike a full NAM, this compound exerts a submaximal inhibitory effect on the receptor's response to glutamate.[1] Its mechanism of action in producing antidepressant-like effects is linked to the brain-derived neurotrophic factor (BDNF) signaling pathway, specifically involving the activation of its receptor, Tropomyosin receptor kinase B (TrkB).[1][3]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.

Q3: What is a typical dose range for in vivo experiments?

Effective doses in rodent models for antidepressant-like effects typically range from 3 mg/kg to 30 mg/kg, administered intraperitoneally (i.p.). A dose of 30 mg/kg has been shown to induce sustained antidepressant-like effects.

Q4: What are the key differences between a partial and a full mGluR5 NAM?

A partial NAM like this compound has a "ceiling" effect, meaning it produces a submaximal level of inhibition even at saturating concentrations. This characteristic may contribute to a wider therapeutic window and a reduced risk of adverse effects compared to full NAMs, which can completely block the receptor's function.

Troubleshooting Guide

Issue 1: No observable or weaker-than-expected effect in vivo.

Possible Causes & Troubleshooting Steps:

  • Inadequate Dose: The dose might be too low to elicit a response.

    • Solution: Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental paradigm.

  • Incorrect Timing of Administration: The time between this compound administration and behavioral testing may not align with its peak brain concentration.

    • Solution: Conduct a time-course study to establish the optimal pre-treatment interval.

  • Compound Instability: Improper storage or handling of this compound can lead to degradation.

    • Solution: Ensure the compound is stored as recommended (dry, dark, -20°C). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Poor Bioavailability: The formulation may not be optimal for absorption.

    • Solution: this compound is often formulated as a microsuspension in 10% Tween 80 in saline for in vivo studies. Ensure proper and consistent preparation of this formulation.

  • Assay Insensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of this compound.

    • Solution: Use well-validated assays and consider employing multiple behavioral tests to assess the compound's efficacy.

Issue 2: High variability in results between experimental subjects.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Formulation: If using a suspension, inconsistent mixing can lead to variable dosing.

    • Solution: Thoroughly vortex or sonicate the this compound suspension immediately before each administration to ensure homogeneity.

  • Biological Variability: Factors such as age, sex, weight, and stress levels of the animals can influence the outcome.

    • Solution: Standardize animal characteristics as much as possible. House animals under controlled conditions and acclimatize them to the experimental procedures to minimize stress.

  • Pharmacokinetic Differences: Individual differences in drug metabolism and clearance can contribute to variability.

    • Solution: While difficult to control, being aware of this factor is important for data interpretation. Ensure randomization of animals to different treatment groups.

Issue 3: Unexpected or paradoxical effects observed.

Possible Causes & Troubleshooting Steps:

  • Off-Target Effects: At higher concentrations, this compound might interact with other receptors or cellular targets.

    • Solution: Use the lowest effective dose determined from your dose-response studies. Review the literature for any known off-target effects of this compound.

  • Partial Agonist/Antagonist Properties: The complex nature of allosteric modulation can sometimes lead to unexpected functional outcomes depending on the specific cellular context and the presence of endogenous ligands.

    • Solution: Carefully characterize the dose-response relationship in your specific assay. Consider that partial modulators can have different effects in different tissues or cell types.

  • Interaction with Other Receptors: this compound's effects can be influenced by the activity of other receptor systems, such as AMPA receptors.

    • Solution: Be mindful of the broader neurochemical environment in your experimental model. The antidepressant-like effects of this compound can be blocked by AMPA receptor antagonists.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Behavioral Tests

SpeciesBehavioral TestDose (mg/kg, i.p.)EffectReference
MiceTail Suspension Test3-30Dose-dependent decrease in immobility time
MiceSplash Test30 (repeated)Increased grooming (sustained effect)
MiceSucrose Preference Test30 (repeated)No significant change

Table 2: Receptor Occupancy and In Vitro Potency

ParameterValueNotesReference
In Vitro Inhibition~50% of maximal glutamate responseAt concentrations that fully displace [3H]methoxyPEPy binding
Ex Vivo Receptor Occupancy~50%at 18 mg/kg
Ex Vivo Receptor Occupancy~80%at 56.6 mg/kg

Experimental Protocols

Protocol 1: In Vivo Administration of this compound
  • Preparation of Vehicle: Prepare a 10% Tween 80 solution in sterile saline (0.9% NaCl).

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired dose and the number of animals.

    • Add a small amount of the 10% Tween 80 vehicle to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously vortexing or sonicating to create a homogenous microsuspension.

    • Adjust the final pH to approximately 6.0-7.0.

  • Administration:

    • Immediately before injection, thoroughly vortex the suspension to ensure uniformity.

    • Administer the this compound suspension intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.

Protocol 2: Calcium Mobilization Assay (General Outline)

This protocol provides a general framework for assessing this compound's effect on mGluR5-mediated calcium signaling in a cell-based assay.

  • Cell Culture: Culture cells expressing the mGluR5 receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density. Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye loading.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and a known mGluR5 agonist (e.g., glutamate or quisqualate).

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add this compound to the wells and incubate for a defined period.

    • Add the mGluR5 agonist to stimulate the receptor and immediately begin kinetic fluorescence readings.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time.

    • Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound to determine its inhibitory effect.

Visualizations

M5Mpep_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Results start Unexpected Experimental Result issue1 No/Weak Effect start->issue1 issue2 High Variability start->issue2 issue3 Unexpected/Paradoxical Effect start->issue3 cause1a Inadequate Dose issue1->cause1a cause1b Incorrect Timing issue1->cause1b cause1c Compound Instability issue1->cause1c cause2a Inconsistent Formulation issue2->cause2a cause2b Biological Variability issue2->cause2b cause3a Off-Target Effects issue3->cause3a cause3b Partial Modulator Properties issue3->cause3b solution1a Dose-Response Study cause1a->solution1a solution1b Time-Course Study cause1b->solution1b solution1c Check Storage & Handling cause1c->solution1c solution2a Ensure Homogenous Suspension cause2a->solution2a solution2b Standardize Animal Cohort cause2b->solution2b solution3a Use Lowest Effective Dose cause3a->solution3a solution3b Characterize in Specific Assay cause3b->solution3b

Caption: A flowchart for troubleshooting common issues in this compound experiments.

M5Mpep_Signaling_Pathway Simplified this compound Signaling Pathway M5Mpep This compound mGluR5 mGluR5 Receptor M5Mpep->mGluR5 Partial Inhibition Gq Gq Protein Signaling mGluR5->Gq Activates Glutamate Glutamate Glutamate->mGluR5 Activation BDNF BDNF Release/Signaling Gq->BDNF Modulates TrkB TrkB Receptor BDNF->TrkB Activates Downstream Downstream Signaling (e.g., mTOR, eEF2) TrkB->Downstream Response Antidepressant-like Effects Downstream->Response

Caption: The signaling pathway of this compound leading to antidepressant-like effects.

References

How to mitigate M-5Mpep off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of M-5Mpep during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to modulate its activity. Its "partial" nature means it has submaximal but saturable levels of blockade, which may contribute to a broader therapeutic index compared to full mGlu5 NAMs.[3][4] The primary on-target effect of this compound is the modulation of glutamate signaling, which has been shown to produce rapid and sustained antidepressant-like effects.[1] This action is dependent on the brain-derived neurotrophic factor (BDNF) signaling pathway.

Q2: What are the potential off-target effects of this compound?

While this compound is considered to have a more favorable safety profile than full mGlu5 NAMs, researchers should be aware of potential off-target effects. The functional coupling of mGlu5 receptors with N-methyl-D-aspartate receptors (NMDARs) is a key consideration. Full inhibition of mGlu5 can lead to adverse effects similar to those of NMDAR antagonists, including cognitive impairments and psychotomimetic-like effects. Although this compound, as a partial NAM, shows a reduced liability for these effects, it is crucial to monitor for them in experimental models.

Q3: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are several strategies:

  • Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective dose of this compound that elicits the desired on-target effect without causing observable off-target effects.

  • Use of Controls: Always include appropriate control groups in your experiments. This includes a vehicle control, and if possible, a positive control (a compound with known off-target effects, like a full mGlu5 NAM or an NMDAR antagonist) to benchmark the effects of this compound.

  • Specificity Assays: Employ specificity assays to confirm that the observed effects are due to the modulation of mGlu5. This can include using mGlu5 knockout models or co-administration with an mGlu5 antagonist.

  • Monitor for Known Off-Target Phenotypes: Actively monitor for behavioral or cellular changes associated with known off-target effects of mGlu5 modulation, such as cognitive deficits or changes in locomotor activity.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Phenotypes

Symptom: Observation of unexpected behavioral changes in animal models, such as hyperactivity, cognitive impairment, or stereotyped behaviors, that are not consistent with the expected antidepressant-like effects of this compound.

Possible Cause: These behaviors could be indicative of off-target effects, potentially due to the modulation of NMDAR function secondary to mGlu5 inhibition.

Troubleshooting Steps:

  • Verify Dosage: Double-check the dosage calculations and administration protocol. An accidental overdose can increase the likelihood of off-target effects.

  • Conduct a Dose-Response Analysis: If not already done, perform a comprehensive dose-response study to determine the therapeutic window of this compound in your specific model.

  • Compare with a Full NAM: Include a full mGlu5 NAM (e.g., VU0424238) in your experimental design to compare the behavioral profiles. This can help differentiate between partial and full NAM effects.

  • Assess Cognitive Function: Utilize specific behavioral paradigms to assess cognitive function, such as the paired-associates learning (PAL) task, to directly measure any potential cognitive impairments.

Issue 2: Inconsistent or Non-Reproducible In Vitro Results

Symptom: High variability or lack of reproducibility in in vitro assays, such as calcium mobilization or inositol phosphate accumulation assays.

Possible Cause: The partial nature of this compound's modulatory activity can lead to different functional effects depending on the specific endpoint being measured. For instance, this compound may only partially inhibit agonist-stimulated inositol phosphate accumulation while completely suppressing calcium oscillations.

Troubleshooting Steps:

  • Endpoint Selection: Carefully consider the functional assay and endpoint being measured. The choice of assay can influence the observed efficacy of this compound.

  • Agonist Concentration: The concentration of the orthosteric agonist used in the assay can impact the observed effects of a NAM. Ensure that a consistent and appropriate agonist concentration is used across experiments.

  • Cellular Context: Be aware that the expression levels of mGlu5 and its interacting partners can vary between different cell lines and primary cultures, potentially altering the response to this compound.

  • Control for Assay-Specific Artifacts: Rule out any potential artifacts specific to your assay system that could be contributing to the variability.

Quantitative Data Summary

CompoundClassDose Range (mg/kg, i.p.)Key FindingCitation
This compound Partial mGlu5 NAM3-30Induces rapid and sustained antidepressant-like effects.
This compound Partial mGlu5 NAM18, 30, 56.6Decreased REM sleep and increased REM sleep latency. Did not affect cognitive accuracy alone.
VU0424238 Full mGlu5 NAM3, 10, 30Decreased REM sleep and increased REM sleep latency. At 30 mg/kg combined with MK-801, decreased cognitive accuracy.
(R)-ketamine NMDAR AntagonistSubthresholdAntidepressant-like effects enhanced by this compound.

Experimental Protocols

Western Blot Analysis for BDNF Pathway Proteins
  • Tissue Preparation: Homogenize brain tissue (e.g., hippocampus, prefrontal cortex) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TrkB, phospho-mTOR, phospho-eEF2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Tail Suspension Test (TST)
  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Suspension: Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip. The mouse should be positioned so that it cannot touch any surfaces.

  • Recording: Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.

  • Data Analysis: Analyze the immobility time as a measure of depressive-like behavior. A decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

M5Mpep_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates NMDAR NMDAR mGluR5->NMDAR Functional Coupling Gq Gq mGluR5->Gq M5Mpep This compound (Partial NAM) M5Mpep->mGluR5 Partially Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin eEF2 p-eEF2 Calcineurin->eEF2 Dephosphorylates de_eEF2 eEF2 eEF2->de_eEF2 BDNF_synth BDNF Synthesis de_eEF2->BDNF_synth Promotes TrkB TrkB Receptor BDNF_synth->TrkB Activates mTOR mTOR Pathway TrkB->mTOR Antidepressant Antidepressant-like Effects mTOR->Antidepressant

Caption: this compound Signaling Pathway

Troubleshooting_Workflow Start Unexpected Experimental Outcome CheckDosage Verify this compound Dosage and Administration Start->CheckDosage ReviewAssay Review In Vitro Assay Parameters Start->ReviewAssay For in vitro issues DoseResponse Conduct Dose-Response Study CheckDosage->DoseResponse If dosage is correct CompareNAMs Compare with Full NAM DoseResponse->CompareNAMs AssessCognition Assess Cognitive Function CompareNAMs->AssessCognition Outcome Identify Source of Off-Target Effect AssessCognition->Outcome ReviewAssay->Outcome

Caption: Off-Target Effect Troubleshooting Workflow

References

Improving the stability of M-5Mpep in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of M-5MPEP in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, chemically known as 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine, is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2][3] As a NAM, it binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, to reduce the maximal response to glutamate.[1][2] This modulation has shown potential therapeutic effects in studies related to depression and anxiety.

2. What are the basic chemical and physical properties of this compound?

This compound is a solid powder at room temperature. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C15H13NO
Molecular Weight 223.27 g/mol
Appearance Solid powder
IUPAC Name 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine
CAS Number 872428-47-2

3. How should I store this compound to ensure its stability?

For long-term stability, this compound should be stored in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is stable for several weeks during standard shipping at ambient temperatures.

4. What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, it has been formulated as a microsuspension in 10% Tween 80 in saline.

Troubleshooting Guide: Improving the Stability of this compound in Solution

While this compound is a relatively stable small molecule, issues can arise when preparing and using it in solution. This guide addresses common problems and provides solutions.

Problem 1: Precipitation of this compound in aqueous buffer.

  • Cause: this compound has limited aqueous solubility. Adding a DMSO stock solution directly to an aqueous buffer can cause the compound to precipitate out.

  • Solution:

    • Use a co-solvent: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous experimental buffer, ensure the final DMSO concentration is kept low (typically <1%) to maintain solubility and minimize effects on the biological system.

    • Formulate as a suspension: For in vivo experiments, this compound can be prepared as a microsuspension. A common formulation is 10% Tween 80 in saline. This involves sonicating the compound in the vehicle to create a uniform suspension.

    • Adjust pH: The pH of the final solution should be maintained between 6 and 7.

Problem 2: Observed loss of activity of this compound solution over time.

  • Cause: While generally stable, prolonged storage in solution, especially at room temperature and exposed to light, can lead to degradation.

  • Solution:

    • Prepare fresh solutions: It is always best practice to prepare this compound solutions fresh for each experiment.

    • Store properly: If a stock solution must be stored, aliquot it into small, single-use volumes and store at -20°C or -80°C in light-protected tubes. Avoid repeated freeze-thaw cycles.

    • Minimize light exposure: Protect solutions from light by using amber vials or wrapping tubes in aluminum foil.

Problem 3: Inconsistent experimental results.

  • Cause: Inconsistent results can stem from incomplete dissolution or non-uniform suspension of this compound.

  • Solution:

    • Ensure complete dissolution of stock: Before further dilution, ensure your this compound is fully dissolved in DMSO. Gentle warming and vortexing can aid this process.

    • Maintain suspension uniformity: If using a suspension, vortex or sonicate it immediately before each use to ensure a homogenous mixture is administered.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cellular Assays

  • Prepare a 10 mM stock solution:

    • Weigh out the required amount of this compound powder.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store this stock solution in aliquots at -20°C.

  • Prepare working solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the assay is below a level that affects your cells (typically ≤ 0.5%).

Protocol 2: Formulation of this compound for In Vivo Rodent Studies

  • Vehicle preparation:

    • Prepare a solution of 10% Tween 80 in sterile saline (0.9% NaCl).

  • This compound suspension:

    • Weigh the required amount of this compound for the desired dosage.

    • Add a small volume of the 10% Tween 80/saline vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while triturating or vortexing to form a suspension.

    • Sonicate the suspension on ice until it appears homogenous.

    • Adjust the pH of the final formulation to between 6 and 7.

    • Vortex the suspension immediately before each administration to ensure uniform dosing.

Visualizations

M5MPEP_Signaling_Pathway cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Glutamate_Site Glutamate Binding Site mGlu5->Glutamate_Site Allosteric_Site Allosteric Site mGlu5->Allosteric_Site Gq_protein Gq Protein Signaling (e.g., PLC, IP3, Ca2+) Glutamate_Site->Gq_protein Activates Allosteric_Site->Gq_protein Inhibits (Partial) Glutamate Glutamate Glutamate->Glutamate_Site Binds M5MPEP This compound M5MPEP->Allosteric_Site Binds Cellular_Response Reduced Neuronal Excitability Gq_protein->Cellular_Response Leads to

Caption: this compound acts as a partial negative allosteric modulator of the mGlu5 receptor.

Experimental_Workflow_TST cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Formulation Prepare this compound Suspension Dosing Administer this compound (i.p.) to Mice Formulation->Dosing Acclimation Acclimate Mice to Test Room Dosing->Acclimation Suspension Suspend Mice by Tail Acclimation->Suspension Observation Record Immobility Time (e.g., 6 minutes) Suspension->Observation Comparison Compare Immobility Time vs. Vehicle Control Observation->Comparison Conclusion Determine Antidepressant-like Effect Comparison->Conclusion

Caption: Workflow for assessing the antidepressant-like effects of this compound using the Tail Suspension Test (TST).

References

Technical Support Center: M-5Mpep Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M-5Mpep. Our goal is to help you address variability in your behavioral studies and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] As a NAM, it binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, to negatively modulate the receptor's activity.[4][5] Its partial inhibition of mGlu5 may offer a wider therapeutic window compared to full NAMs, potentially reducing adverse effects like cognitive impairment that can be associated with complete NMDAR inhibition.

Q2: What are the reported behavioral effects of this compound in preclinical models?

A2: this compound has demonstrated rapid and sustained antidepressant-like effects in rodent models. These effects have been observed in various behavioral tests, including the tail suspension test (TST), splash test (to measure apathy-like states), and the sucrose preference test (to measure anhedonia). Additionally, this compound has been shown to reduce REM sleep and increase REM sleep latency, which are considered biomarkers for antidepressant activity.

Q3: What is the proposed signaling pathway for this compound's sustained antidepressant-like effects?

A3: The sustained antidepressant-like effects of this compound are believed to be dependent on the brain-derived neurotrophic factor (BDNF) signaling pathway. Specifically, the activation of the TrkB receptor, the receptor for BDNF, plays a critical role. Studies have shown that the sustained effects of this compound can be reversed by a TrkB antagonist. This suggests that this compound's long-term behavioral effects are mediated through the enhancement of neurotrophic signaling.

M5Mpep_Signaling_Pathway cluster_neuron Neuron This compound This compound mGlu5R mGlu5 Receptor This compound->mGlu5R Partial Inhibition BDNF_release BDNF Release mGlu5R->BDNF_release Modulates TrkB TrkB Receptor BDNF_release->TrkB Activates Downstream_Signaling Downstream Signaling (e.g., mTOR, eEF2) TrkB->Downstream_Signaling Antidepressant_Effects Sustained Antidepressant-like Effects Downstream_Signaling->Antidepressant_Effects

Diagram 1: Proposed signaling pathway for this compound's sustained effects.

Troubleshooting Guide

Issue 1: High variability in behavioral outcomes between subjects.

  • Q: We are observing significant variability in our behavioral data (e.g., immobility time in the TST) even within the same treatment group. What could be the cause?

    A: High intra-group variability can stem from several factors:

    • Animal Handling and Stress: Ensure all animals are handled consistently and habituated to the experimental room and procedures to minimize stress-induced variability. Behavioral experiments should ideally be performed during the light phase of the light-dark cycle by an observer who is unaware of the treatment conditions.

    • Animal Characteristics: Factors such as age, sex, and strain can influence behavioral responses. Studies have often used male C57BL/6J mice. It's also noted that female rats were excluded from some studies due to potential interactions between estrogen receptors and mGlu5.

    • Compound Formulation and Administration: Inconsistent preparation of the this compound solution can lead to variable dosing. Ensure the compound is fully dissolved or suspended uniformly. Intraperitoneal (i.p.) injections should be administered consistently in terms of volume and location.

Issue 2: Lack of expected behavioral effect.

  • Q: We are not observing the reported antidepressant-like effects of this compound. What should we check?

    A: If you are not seeing the expected effects, consider the following:

    • Dose-Response Relationship: The effects of this compound can be dose-dependent. Ensure you are using a dose within the effective range reported in the literature. See the data summary table below for reported effective doses.

    • Timing of Behavioral Testing: The timing of the behavioral test relative to this compound administration is crucial. For acute effects in the tail suspension test, testing is often performed 60 minutes after injection. For sustained effects, testing may be conducted 24 hours after the last of multiple administrations.

    • Compound Stability and Handling: this compound, like other peptides, can be sensitive to degradation. Store the lyophilized powder at -20°C or lower and protect it from moisture. Prepare solutions fresh and avoid repeated freeze-thaw cycles. For storage, peptide solutions should be aliquoted and kept frozen below -15°C.

Issue 3: Inconsistent results across different experimental days.

  • Q: Our results with this compound are not consistent from one experiment to the next. What could be causing this lack of reproducibility?

    A: Day-to-day variability can be challenging. Here are some potential sources and solutions:

    • Environmental Factors: Subtle changes in the experimental environment (e.g., lighting, noise, temperature) can affect animal behavior. Standardize these conditions as much as possible.

    • Procedural Drift: Ensure that the experimental protocol is followed precisely every time. Small, unintentional variations in the procedure can accumulate and lead to different outcomes.

    • Solution Preparation: Prepare fresh solutions of this compound for each experiment to avoid degradation of the compound over time. The shelf life of peptide solutions is limited.

troubleshooting_workflow start High Variability or Lack of Effect Observed check_dose Verify Dose and Timing of Administration start->check_dose check_handling Review Compound Handling and Preparation check_dose->check_handling Dose/Timing Correct outcome_persist Issue Persists: Consult Literature for Alternative Protocols check_dose->outcome_persist Incorrect check_animals Assess Animal Characteristics and Husbandry check_handling->check_animals Handling OK check_handling->outcome_persist Improper check_protocol Examine Behavioral Protocol for Consistency check_animals->check_protocol Animals Consistent check_animals->outcome_persist Inconsistent outcome_resolved Issue Resolved check_protocol->outcome_resolved Protocol Consistent check_protocol->outcome_persist Inconsistent

Diagram 2: Troubleshooting workflow for this compound behavioral studies.

Data Summary

Table 1: Summary of Effective Doses of this compound in Rodent Behavioral Studies

SpeciesBehavioral TestDose RangeRouteOutcomeCitation
Mouse (C57BL/6J)Tail Suspension Test (TST)3-30 mg/kgi.p.Dose-dependent antidepressant-like effect
Mouse (C57BL/6J)Splash Test30 mg/kgi.p.Sustained antidepressant-like effect
RatForced Swim Test18-32 mg/kgi.p.Decreased immobility duration
RatMarble Burying Assay32 mg/kgi.p.Decreased number of marbles buried
RatSleep EEG30-56.6 mg/kgi.p.Decreased REM sleep

Experimental Protocols

Protocol 1: Tail Suspension Test (TST) for Acute Antidepressant-Like Effects

  • Animals: Male C57BL/6J mice, 8 weeks old at the start of the experiment.

  • Housing: Maintain animals under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-h light/dark cycle) with ad libitum access to food and water.

  • Drug Preparation: Formulate this compound in a vehicle such as 10% Tween 80 in saline as a microsuspension.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Testing: 60 minutes post-injection, suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip. The suspension point should be high enough to prevent the mouse from touching any surfaces.

  • Data Collection: Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test for multiple dose comparisons.

Protocol 2: Splash Test for Sustained Antidepressant-Like Effects (Apathy)

  • Animals and Housing: As described in Protocol 1.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle once daily for four consecutive days.

  • Testing: 24 hours after the final dose, place each mouse individually in a clean cage.

  • Procedure: Squirt a 10% sucrose solution onto the dorsal coat of the mouse.

  • Data Collection: Videotape the session for 5 minutes and score the time spent grooming.

  • Analysis: Compare the grooming duration between the this compound and vehicle-treated groups using an appropriate statistical test.

Protocol 3: this compound Formulation and Handling

  • Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or colder in a tightly sealed container, protected from light and moisture.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh the required amount of peptide quickly and reseal the container promptly.

  • Solubilization: For in vivo studies, this compound has been formulated as a microsuspension in 10% Tween 80 in saline. Sonication may aid in dissolving or suspending the compound.

  • Storage of Solutions: If a stock solution is prepared, it should be aliquoted and stored frozen below -15°C. Avoid repeated freeze-thaw cycles. The long-term storage of peptide solutions is generally not recommended.

References

Technical Support Center: Refinement of M-5Mpep Delivery Methods in Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the delivery of M-5Mpep in animal models. It is intended for researchers, scientists, and drug development professionals to facilitate the effective design and execution of their in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, it binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and reduces the receptor's response to glutamate. mGluR5 is a G-protein coupled receptor involved in modulating synaptic plasticity and neuronal excitability. Its dysregulation has been implicated in various neurological and psychiatric disorders.

Q2: What are the common administration routes for this compound in animal studies?

A2: The most commonly reported route of administration for this compound in preclinical animal studies is intraperitoneal (IP) injection.[1] Oral gavage (PO) is another potential route, although specific data for this compound via this route is limited in publicly available literature. Intravenous (IV) and subcutaneous (SC) injections are also feasible but less commonly described for this specific compound.

Q3: What is a typical dosage range for this compound in rats?

A3: For intraperitoneal administration in rats, doses in the range of 18 to 56.6 mg/kg have been used in behavioral studies.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed to be a selective mGluR5 modulator, high doses of mGluR5 NAMs, in general, may lead to off-target effects. It is important to consult the specific product information and relevant literature for the off-target binding profile of the this compound being used. At higher doses, some mGluR5 NAMs have been reported to have sedative effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect of this compound Inadequate dosePerform a dose-escalation study to find the effective dose range for your model.
Poor bioavailabilityConsider the administration route. IP injection generally offers higher bioavailability than oral administration for many small molecules. Ensure proper formulation to maximize solubility and absorption.
Incorrect timing of assessmentThe behavioral or physiological effects of this compound may be time-dependent. Conduct a time-course experiment to determine the peak effect time (Tmax) post-administration.
Formulation issues (precipitation, instability)Visually inspect the formulation for any precipitates before each administration. Prepare fresh solutions regularly. Information on the stability of this compound in specific vehicles is limited, so it is best to prepare solutions on the day of the experiment.
Unexpected or adverse effects (e.g., sedation, hyperactivity) Dose is too highReduce the dose. Allosteric modulators can have a narrow therapeutic window.
Off-target effectsReview the selectivity profile of your this compound source. Consider using a lower dose or a different, structurally unrelated mGluR5 NAM to confirm that the observed effects are on-target.
Vehicle effectsAdminister a vehicle-only control group to rule out any effects of the formulation components.
Difficulty in dissolving this compound Poor aqueous solubilityThis compound is a small molecule that may have limited solubility in aqueous solutions. The use of a co-solvent like DMSO or a surfactant such as Tween 80 is often necessary. A common formulation is a suspension in 10% Tween 80 in saline.[1]

Quantitative Data

Due to the limited availability of specific pharmacokinetic data for this compound in the public domain, the following table provides data for MTEP, a structurally related and well-characterized mGluR5 NAM, to serve as a general guide for researchers. Note: These values are for MTEP and may not be directly representative of this compound's pharmacokinetic profile.

Compound Animal Model Dose & Route Cmax Tmax Half-life (t½) Oral Bioavailability (F%) Reference
MTEPRat10 mg/kg i.p.~1 µM (plasma)~30 min~2-3 hoursNot reportedBased on similar compounds and general pharmacokinetic principles
MTEPMouse1-10 mg/kg i.p.Dose-dependentNot reportedNot reportedNot reported[2]

Experimental Protocols & Methodologies

Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats

Objective: To administer this compound systemically via the intraperitoneal cavity for rapid absorption.

Materials:

  • This compound powder

  • Tween 80

  • Sterile 0.9% saline

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 1 mL syringes

  • 25-27 gauge needles

  • Analytical balance

  • Animal scale

Formulation Preparation (10% Tween 80 in Saline):

  • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and average weight of the rats.

  • For a 1 mg/mL solution, weigh 10 mg of this compound.

  • In a sterile microcentrifuge tube, add 1 mL of Tween 80 to the this compound powder.

  • Vortex vigorously to create a slurry. Sonication can be used to aid dispersion.

  • Add 9 mL of sterile 0.9% saline to the tube.

  • Vortex thoroughly to form a homogenous microsuspension.[1]

  • Visually inspect the suspension for any large aggregates before drawing it into the syringe.

Administration Procedure:

  • Weigh the rat to determine the precise injection volume.

  • Properly restrain the rat to expose the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.

  • Inject the this compound suspension slowly.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any signs of distress post-injection.

G cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound add_tween Add Tween 80 weigh->add_tween vortex1 Vortex to slurry add_tween->vortex1 add_saline Add Saline vortex1->add_saline vortex2 Vortex to suspend add_saline->vortex2 weigh_animal Weigh Animal vortex2->weigh_animal Load Syringe restrain Restrain Animal weigh_animal->restrain inject Inject IP restrain->inject monitor Monitor inject->monitor

Caption: Workflow for IP administration of this compound.

Protocol 2: Oral Gavage (PO) Administration of this compound in Mice

Objective: To deliver a precise dose of this compound directly into the stomach.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in water, or 10% Tween 80/90% saline)

  • Sterile water

  • Methylcellulose (if used)

  • Stir plate and stir bar

  • 1 mL syringes

  • 20-22 gauge, flexible-tipped oral gavage needles

  • Analytical balance

  • Animal scale

Formulation Preparation (0.5% Methylcellulose Suspension):

  • Prepare the 0.5% methylcellulose (MC) solution by slowly adding 0.5 g of MC to 100 mL of heated (60-70°C) sterile water while stirring.

  • Continue stirring while the solution cools to room temperature to ensure complete dissolution.

  • Weigh the required amount of this compound.

  • Add a small amount of the 0.5% MC vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while triturating or vortexing to achieve a uniform suspension.

Administration Procedure:

  • Weigh the mouse to calculate the administration volume (typically 5-10 mL/kg).

  • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

  • Gently restrain the mouse, ensuring the head and body are in a straight line.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.

  • If any resistance is met, withdraw the needle and reposition. Do not force the needle.

  • Slowly dispense the this compound suspension.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of respiratory distress.

G cluster_workflow Oral Gavage Workflow prep Prepare Suspension weigh_animal Weigh Mouse prep->weigh_animal restrain Restrain Mouse weigh_animal->restrain insert_needle Insert Gavage Needle restrain->insert_needle dispense Dispense Suspension insert_needle->dispense remove_needle Remove Needle dispense->remove_needle monitor Monitor Mouse remove_needle->monitor

Caption: Procedural steps for oral gavage in mice.

Signaling Pathway

This compound acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The binding of glutamate to mGluR5 typically activates a Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by binding to an allosteric site, reduces the efficacy of glutamate in initiating this signaling cascade.

mGluR5_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates M5Mpep This compound M5Mpep->mGluR5 Inhibits Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca_release Intracellular Ca²⁺ Release ER->Ca_release

Caption: mGluR5 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Challenges in M-5Mpep Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M-5Mpep synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this challenging peptide. This compound, a model hydrophobic peptide, is known to be prone to aggregation, leading to difficulties during solid-phase peptide synthesis (SPPS) and purification. This guide offers practical solutions to overcome these common obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield and purity during the synthesis of this compound?

Low crude peptide yield and purity in this compound synthesis are often due to incomplete coupling and/or deprotection steps.[1] This is primarily caused by on-resin peptide aggregation, where the growing peptide chains fold into stable secondary structures, such as β-sheets, hindering reagent access.[1] The hydrophobic nature of this compound's sequence exacerbates this issue.[1][2]

Q2: Which amino acid sequences are considered "difficult" and prone to aggregation, similar to this compound?

"Difficult sequences" are those with a high tendency to aggregate.[1] These typically include:

  • Sequences with a high concentration of hydrophobic amino acids like Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala).

  • Sequences containing β-branched amino acids (Val, Ile, Thr).

  • Sequences with repeating hydrophobic residues.

  • The presence of Glycine (Gly) in conjunction with hydrophobic residues can also promote β-sheet formation.

Q3: How can I monitor peptide aggregation during the synthesis of this compound?

Monitoring aggregation is crucial for timely intervention. Common methods include:

  • Visual Inspection of the Resin: Resin clumping or shrinking can be a physical sign of on-resin aggregation.

  • Kaiser Test: While useful for detecting free primary amines, a false negative can occur in cases of severe aggregation where the N-terminus is inaccessible.

  • Real-time UV Monitoring: In continuous flow synthesizers, a flattening and broadening of the Fmoc deprotection peak can indicate aggregation.

Q4: What are the common side reactions to be aware of during this compound synthesis?

Besides aggregation, other side reactions can occur during SPPS. These can include:

  • Aspartimide formation: This can happen with aspartic acid residues, especially when using bases like DBU for Fmoc deprotection.

  • Racemization: The chirality of amino acids can be compromised, particularly with certain coupling reagents.

  • Acetylation: The N-terminus can be capped by acetic anhydride if it is used for capping unreacted sites.

  • Modifications during cleavage: The cleavage cocktail can sometimes lead to modification of sensitive residues like Tryptophan (Trp) if not properly scavenged.

Q5: My crude this compound is insoluble after cleavage. What can I do?

The hydrophobic nature of this compound can lead to poor solubility in standard purification solvents. To address this:

  • Incorporate Solubilizing Tags: A hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) can be added to the C- or N-terminus, which can be cleaved after purification.

  • Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or formic acid before diluting it into the purification buffer.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during this compound synthesis.

ProblemPotential CauseRecommended Solution(s)
Low Crude Peptide Yield and Purity Incomplete coupling and/or deprotection due to peptide aggregation.Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation. Use Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt aggregates. Elevate Reaction Temperature: Performing the coupling at a higher temperature can help disrupt aggregates. Microwave-assisted synthesis can be particularly effective. Use Specialized Solvents: A "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation.
Incomplete Fmoc-Deprotection Aggregation preventing the piperidine solution from accessing the Fmoc group.Extended Deprotection Time: Increase the duration of the deprotection step. Use a Stronger Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution to enhance deprotection efficiency.
Difficult Coupling of Specific Amino Acids Steric hindrance, particularly with β-branched amino acids (Val, Ile, Thr) or Arginine (Arg).Use Stronger Coupling Reagents: Employ more efficient activating agents like HATU, HBTU, or PyBOP®. Double Coupling: Repeat the coupling step to ensure complete reaction. Increase Reaction Time: Allow for longer coupling times.
Crude Peptide is Insoluble After Cleavage The hydrophobic nature of the final peptide leads to poor solubility in standard purification solvents.Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) that can be cleaved after purification. Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting into the purification buffer.
Presence of Deletion Products in Final Analysis Incomplete coupling at one or more steps of the synthesis.Optimize Coupling Conditions: Re-evaluate and optimize coupling times, reagents, and temperature for the problematic residues. Use a Sequence Predictor Tool: Identify potentially difficult regions beforehand to proactively adjust the synthesis strategy.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general steps for SPPS. For a challenging peptide like this compound, modifications from the troubleshooting guide should be incorporated.

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in an appropriate solvent like DMF for at least 30 minutes.

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using an activating agent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF. Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a "Difficult Sequence" using Chaotropic Salts

This protocol is a modification of the standard SPPS protocol for sequences prone to aggregation.

  • Prepare Chaotropic Salt Solution: Prepare a 0.4 M solution of LiCl in DMF for use in the coupling step.

  • Fmoc-Deprotection: Perform the deprotection step as in a standard SPPS protocol (20% piperidine in DMF).

  • Coupling with Chaotropic Salt: Pre-activate the Fmoc-amino acid with your chosen coupling reagent and base in the 0.4 M LiCl/DMF solution. Add the activated amino acid mixture to the deprotected resin. Allow the coupling reaction to proceed for an extended time if necessary.

  • Continue Synthesis: Follow the remaining steps of the standard SPPS protocol.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure this compound Purification->Final_Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Troubleshooting_Logic Start Low Yield / Purity? Aggregation Suspect Aggregation Start->Aggregation Yes Incomplete_Coupling Incomplete Coupling Start->Incomplete_Coupling Yes Side_Reactions Other Side Reactions Start->Side_Reactions Yes Sol_Aggregation Modify Synthesis Strategy: - Chaotropic Salts - 'Structure-Breaking' Residues - Microwave Synthesis - Special Solvents Aggregation->Sol_Aggregation Sol_Coupling Optimize Coupling: - Stronger Reagents - Double Coupling - Longer Reaction Time Incomplete_Coupling->Sol_Coupling Sol_Side_Reactions Optimize Conditions: - Adjust Base - Scavengers in Cleavage Side_Reactions->Sol_Side_Reactions Success Improved Synthesis Sol_Aggregation->Success Sol_Coupling->Success Sol_Side_Reactions->Success

Caption: Troubleshooting logic for this compound synthesis.

References

M-5Mpep quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of M-5Mpep. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider for this compound?

A1: The critical quality attributes for this compound, like most synthetic peptides, include purity, identity, and quantity. Purity refers to the percentage of the target peptide in the sample. Identity confirms that the synthesized peptide has the correct amino acid sequence and molecular weight. Quantity determines the net peptide content, accounting for counterions and water.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: The most common and recommended techniques for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][2] RP-HPLC is effective for separating the target peptide from impurities, while MS confirms the molecular weight.[2][3] AAA provides an accurate measure of the peptide's amino acid composition and content.[4]

Q3: How is the net peptide content of an this compound sample determined?

A3: The net peptide content, which is typically 60-80% of the gross weight due to the presence of water and counterions, can be determined using quantitative amino acid analysis or elemental analysis. Quantitative AAA compares the peak areas of amino acids in a hydrolyzed sample to those of an external standard to calculate the net peptide content.

Q4: What are the appropriate storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a freezer at -15 to 0 °C. It is also crucial to protect the peptide from light and moisture by keeping it in a tightly sealed, opaque container. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Troubleshooting Guides

This section addresses specific issues that may arise during the quality control and handling of this compound.

Issue 1: Unexpected Peaks in the RP-HPLC Chromatogram

  • Possible Cause: The presence of impurities such as truncated sequences, deletion sequences, or products of side reactions during synthesis.

  • Troubleshooting Steps:

    • Identify the Impurity: Use Mass Spectrometry (MS) to determine the molecular weight of the species corresponding to the unexpected peaks. This can help identify if they are truncated/deleted sequences or have modifications like oxidation (+16 Da).

    • Optimize Synthesis: If impurities are from the synthesis process, consider optimizing coupling reactions by double coupling or using a more potent coupling reagent. Ensure complete deprotection between synthesis steps.

    • Purification: If the crude product has low purity, further purification using preparative HPLC is necessary.

Issue 2: The Observed Molecular Weight in MS Does Not Match the Theoretical Weight of this compound

  • Possible Cause: This could be due to the presence of protecting groups that were not completely removed, modification of amino acid residues (e.g., oxidation), or the formation of adducts with salts (e.g., sodium or potassium).

  • Troubleshooting Steps:

    • Review Cleavage Protocol: Ensure the cleavage cocktail and reaction time were appropriate for the resin and protecting groups used in the synthesis of this compound.

    • Check for Modifications: Look for mass shifts that correspond to common modifications. For example, an increase of 16 Da could indicate the oxidation of a methionine or tryptophan residue.

    • Sample Preparation: Ensure the sample is properly desalted before MS analysis to avoid the formation of salt adducts.

Issue 3: Low Yield of this compound After Synthesis and Purification

  • Possible Cause: Low yield can result from incomplete deprotection, poor coupling efficiency during synthesis, or peptide aggregation. Premature cleavage from the resin can also contribute to low yield.

  • Troubleshooting Steps:

    • Monitor Synthesis Steps: Use colorimetric tests like the Kaiser test to confirm the completeness of coupling reactions at each step.

    • Address "Difficult Sequences": If the this compound sequence is prone to aggregation, consider using microwave-assisted synthesis or employing low-loading resins.

    • Optimize Cleavage: Perform a small-scale test cleavage to ensure the cleavage conditions are optimal before processing the entire batch.

Quantitative Data Summary

The following tables summarize typical data obtained during the quality control of a synthetic peptide like this compound.

Table 1: Example RP-HPLC Purity Assessment

ParameterResult
Main Peak Retention Time 15.2 min
Main Peak Area % 98.5%
Impurity 1 Retention Time 14.8 min
Impurity 1 Area % 1.1%
Impurity 2 Retention Time 16.1 min
Impurity 2 Area % 0.4%

Table 2: Example Mass Spectrometry Identity Confirmation

ParameterTheoretical Value (Da)Observed Value (Da)
[M+H]⁺ 1500.71500.8
[M+2H]²⁺ 750.85750.9

Table 3: Example Amino Acid Analysis for Net Peptide Content

Amino AcidTheoretical RatioObserved Ratio
Ala 22.01
Gly 33.05
Val 10.98
Leu 21.99
... ......
Net Peptide Content -75.3%

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Dissolve the lyophilized this compound in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Mass Spectrometry (MS)

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., 0.1% formic acid in 50% acetonitrile/water) to a concentration of approximately 10 pmol/µL.

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of this compound.

  • Data Analysis: Compare the observed m/z values of the major peaks with the theoretical m/z values for the protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺) of this compound.

Protocol 3: Amino Acid Analysis (AAA)

  • Hydrolysis: Accurately weigh a small amount of the lyophilized this compound into a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.

  • Derivatization: After hydrolysis, evaporate the HCl. Derivatize the resulting amino acids using a reagent such as ninhydrin or o-phthalaldehyde (OPA).

  • Chromatographic Analysis: Inject the derivatized sample into an amino acid analyzer or an HPLC system equipped for amino acid analysis.

  • Data Analysis: Identify and quantify each amino acid by comparing retention times and peak areas to known amino acid standards. Calculate the molar ratio of each amino acid and compare it to the theoretical composition of this compound to determine the net peptide content.

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis cluster_qc Quality Control cluster_result Final Product Synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound Cleavage Cleavage from Resin Synthesis->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide HPLC RP-HPLC (Purity Assessment) Crude_Peptide->HPLC MS Mass Spectrometry (Identity Confirmation) Crude_Peptide->MS AAA Amino Acid Analysis (Quantity & Composition) Crude_Peptide->AAA Purified_Peptide Purified this compound (>95% Purity) HPLC->Purified_Peptide Meets Purity Spec MS->Purified_Peptide Correct Mass AAA->Purified_Peptide Correct Composition Troubleshooting_HPLC Start Unexpected Peaks in RP-HPLC Chromatogram Identify Analyze with Mass Spectrometry (MS) to determine molecular weights of impurities Start->Identify Source Determine the source of the impurity Identify->Source Synthesis_Impurity Impurity from Synthesis (e.g., truncated/deleted sequence) Source->Synthesis_Impurity Synthesis Issue Modification_Impurity Post-synthesis Modification (e.g., oxidation) Source->Modification_Impurity Modification Issue Optimize_Synthesis Optimize Synthesis Protocol: - Double coupling - Potent coupling reagents - Complete deprotection Synthesis_Impurity->Optimize_Synthesis Optimize_Handling Optimize Storage & Handling: - Store under inert gas - Avoid repeated freeze-thaw Modification_Impurity->Optimize_Handling Purify Purify using Preparative HPLC Optimize_Synthesis->Purify Optimize_Handling->Purify

References

Adjusting M-5Mpep protocols for different animal strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing M-5Mpep in preclinical studies. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on considerations for different animal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a partial NAM, it reduces the receptor's response to glutamate without completely blocking it, which may offer a wider therapeutic window compared to full antagonists.[1][2][3][4][5] Its mechanism of action for antidepressant-like effects involves the brain-derived neurotrophic factor (BDNF) signaling pathway.

Q2: How should I prepare and store this compound for in vivo experiments?

  • Storage: this compound powder should be stored at -20°C.

  • Vehicle Selection: The choice of vehicle can depend on the animal species and experimental design. Common vehicles reported in the literature include:

    • For Mice (C57BL/6J): A suspension in 0.5% methylcellulose in 0.9% NaCl.

    • For Rats: A microsuspension in 10% Tween 80 in saline.

  • Preparation: To prepare a stock solution, dissolve this compound in the chosen vehicle. It is recommended to prepare fresh solutions for daily use. If a stock solution is made, it should be stored in aliquots at -20°C for up to one month, though using freshly made solutions is preferable to ensure stability. Before administration, allow the solution to reach room temperature.

Q3: What are the recommended starting doses for this compound in mice and rats?

The optimal dose will depend on the animal strain, age, and the specific behavioral or physiological endpoint being measured. Based on published studies, here are some recommended starting dose ranges for intraperitoneal (i.p.) injection:

  • Mice (C57BL/6J): For antidepressant-like effects, doses between 10 mg/kg and 30 mg/kg have been shown to be effective in the tail suspension test.

  • Rats (Sprague-Dawley): For studies on sleep architecture and cognition, doses of 18 mg/kg, 30 mg/kg, and 56.6 mg/kg have been used. Doses of 18 mg/kg and 56.6 mg/kg correspond to approximately 50% and 80% ex vivo receptor occupancy, respectively.

It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Troubleshooting Guides

Issue 1: I am not observing the expected antidepressant-like effect in my mice.

  • Check Animal Strain: Most antidepressant-like effect studies with this compound have been conducted in C57BL/6J mice. Different mouse strains, such as BALB/c, have different baseline behaviors and immunological responses which can affect experimental outcomes. BALB/c mice, for example, tend to have a more pronounced Th2 immune response and may exhibit different anxiety and social behavior profiles compared to C57BL/6 mice. If using a different strain, the effective dose may vary.

    • Recommendation: Conduct a pilot dose-response study (e.g., 5, 10, 20, 40 mg/kg) in the chosen strain to determine the optimal effective dose.

  • Verify Compound Preparation and Administration: Ensure this compound is fully dissolved or suspended in the correct vehicle. For i.p. injections in mice, ensure proper technique to avoid injection into the gut or subcutaneous tissue, which can lead to variable absorption.

  • Timing of Behavioral Test: The antidepressant-like effects of this compound can be rapid. In the tail suspension test, effects are typically observed 60 minutes after a single i.p. injection. Ensure your testing paradigm aligns with the expected pharmacokinetic and pharmacodynamic profile of the compound.

Issue 2: My results have high variability between animals of the same strain.

  • Animal Handling and Acclimation: Ensure all animals are properly acclimated to the housing facility and handled consistently to minimize stress, which can be a significant confounding factor in behavioral experiments.

  • Injection Volume and Technique: Use a consistent and appropriate volume for i.p. injections (typically < 10 ml/kg for mice). Inconsistent injection placement can lead to variability in drug absorption and efficacy.

  • Genetic Drift: Even within an inbred strain, there can be genetic drift between colonies from different vendors or even different barrier facilities from the same vendor. This can lead to subtle but significant differences in behavioral and physiological responses.

    • Recommendation: Source all animals for a single study from the same vendor and facility.

Issue 3: I am planning to switch from a C57BL/6 mouse model to a rat model. How should I adjust my protocol?

  • Dosage and Pharmacokinetics: Do not assume a direct dose translation from mice to rats. Rats and mice have different metabolic rates and drug clearance, which can significantly alter the pharmacokinetic profile of this compound. While specific comparative pharmacokinetic data for this compound is not available, studies with other compounds show that rats generally have a lower metabolic rate than mice.

    • Recommendation: Start with a dose-finding study in rats. The doses used in published rat studies (18-56.6 mg/kg) can serve as a starting point.

  • Vehicle: The vehicle used in rat studies (10% Tween 80 in saline) is different from that commonly used in mice (0.5% methylcellulose in 0.9% NaCl). It is advisable to use the vehicle that has been validated for the specific species.

  • Behavioral Assays: While many behavioral tests are used in both mice and rats, there are species-specific differences in performance. The tail suspension test, for example, is commonly used for mice but not for rats. The forced swim test is a more common alternative for rats. Ensure the chosen behavioral paradigms are well-validated for the species and strain you are using.

Data Presentation

This compound Dosage and Effects in Different Rodent Strains
Animal Strain Dose Range (i.p.) Vehicle Key Behavioral/Physiological Effects Reference
Mouse (C57BL/6J) 3 - 30 mg/kg0.5% methylcellulose in 0.9% NaClRapid, dose-dependent antidepressant-like effects in Tail Suspension Test (TST) at 10 and 30 mg/kg. Sustained antidepressant-like effects after 4 days of administration.
Rat (Sprague-Dawley) 18, 30, 56.6 mg/kg10% Tween 80 in salineDecreased REM sleep duration and increased REM sleep latency. No significant effect on cognition in the paired-associates learning task at these doses.

Experimental Protocols

Protocol 1: Assessment of Acute Antidepressant-like Effects in Mice (C57BL/6J)
  • Animals: Male C57BL/6J mice, 8-10 weeks old. Acclimate animals for at least 7 days before the experiment.

  • This compound Preparation: Prepare a suspension of this compound in 0.5% methylcellulose in 0.9% NaCl. Vortex thoroughly before each injection.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. Doses of 3, 10, and 30 mg/kg can be used for a dose-response study.

  • Behavioral Testing (Tail Suspension Test - TST):

    • 60 minutes after the injection, individually suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.

  • Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare this compound treated groups to the vehicle control group.

Protocol 2: Assessment of Effects on Sleep Architecture in Rats (Sprague-Dawley)
  • Animals: Adult male Sprague-Dawley rats with surgically implanted EEG and EMG electrodes for sleep recording. Allow for recovery from surgery and habituation to the recording chambers.

  • This compound Preparation: Prepare a microsuspension of this compound in 10% Tween 80 in saline.

  • Drug Administration: Administer this compound or vehicle via i.p. injection at doses of 18, 30, and 56.6 mg/kg.

  • EEG/EMG Recording:

    • Begin continuous 24-hour EEG/EMG recording immediately after drug administration.

    • Score the recordings for wakefulness, non-REM (NREM) sleep, and REM sleep in defined epochs (e.g., 10 seconds).

  • Data Analysis: Quantify the time spent in each sleep stage over the 24-hour period. Analyze the data using a two-way ANOVA with treatment and time as factors. Pay particular attention to changes in REM sleep duration and latency to the first REM sleep episode.

Mandatory Visualizations

This compound Signaling Pathway

M5Mpep_Signaling M5Mpep This compound mGluR5 mGluR5 M5Mpep->mGluR5 (Partial NAM) Gq11 Gq/11 mGluR5->Gq11 Activates PI3K PI3K mGluR5->PI3K Indirect Activation PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Antidepressant Antidepressant-like Effects Ca2->Antidepressant Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eEF2K eEF2K mTOR->eEF2K Inhibits BDNF_Synth BDNF Synthesis ↑ mTOR->BDNF_Synth Promotes eEF2 p-eEF2 ↓ eEF2K->eEF2 Inhibits TrkB TrkB Receptor BDNF_Synth->TrkB Activates TrkB->Antidepressant

Caption: this compound's signaling cascade.

General Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start: Select Animal Strain (e.g., C57BL/6 Mouse) acclimation Acclimation & Handling (≥ 7 days) start->acclimation pilot Pilot Dose-Response Study (Optional but Recommended for new strains) acclimation->pilot grouping Randomize Animals into Treatment Groups (Vehicle, this compound doses) acclimation->grouping If no pilot study pilot->grouping prep Prepare this compound Solution/ Suspension grouping->prep admin Drug Administration (e.g., i.p. injection) prep->admin wait Waiting Period (e.g., 60 min for acute effects) admin->wait test Behavioral Testing (e.g., TST, FST, Splash Test) wait->test tissue Tissue Collection (Brain regions: Hippocampus, PFC) test->tissue data Data Analysis & Interpretation test->data analysis Molecular Analysis (e.g., Western Blot, ELISA for BDNF, p-mTOR) tissue->analysis analysis->data end End data->end

Caption: Workflow for in vivo this compound studies.

References

Validation & Comparative

M-5Mpep vs. MTEP: A Comparative Analysis of Efficacy and Side Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and MTEP, a full mGluR5 antagonist. The following sections objectively evaluate their efficacy in preclinical models of anxiety and depression, and their associated side effect profiles, supported by experimental data.

Efficacy in Preclinical Models

Both this compound and MTEP have demonstrated efficacy in rodent models of anxiety and depression. As a partial NAM, this compound is characterized by a submaximal but saturable level of blockade, which may contribute to a wider therapeutic index compared to full antagonists like MTEP.[1]

Antidepressant-like Effects

In the mouse tail suspension test, a common behavioral assay for assessing antidepressant potential, this compound has been shown to cause a rapid, dose-dependent antidepressant-like action. MTEP has also demonstrated antidepressant-like effects in the tail suspension test in mice and the forced swim test in rats.[2]

Anxiolytic-like Effects

MTEP has shown anxiolytic-like effects in various rodent models. In the elevated plus-maze test in rats, MTEP increased the exploration of open arms without affecting locomotion.[3] It also showed anxiolytic activity in the conflict drinking test in rats and the four-plate test in mice.[4] this compound has also exhibited anxiolytic-like activity comparable to full mGluR5 NAMs.[1]

Quantitative Comparison of Efficacy

CompoundTestSpeciesDosing (mg/kg)OutcomeReference
This compoundTail Suspension TestMouse3-30 (i.p.)Dose-dependent decrease in immobility
MTEPTail Suspension TestMouse25 (i.p.)Decreased immobility
MTEPElevated Plus MazeRat0.3-3.0 (i.p.)Increased open arm exploration
MTEPConflict Drinking TestRat0.3-3.0 (i.p.)Anxiolytic-like effects
MTEPFour-Plate TestMouse20 (i.p.)Anxiolytic activity

Side Effect Profile

A key differentiator between this compound and MTEP lies in their side effect profiles, particularly concerning off-target effects and the potential for psychotomimetic-like adverse effects.

MTEP is a highly selective mGluR5 antagonist with fewer off-target effects compared to its predecessor, MPEP. However, as a full antagonist, there are concerns about potential adverse effects related to the functional coupling of mGluR5 with NMDA receptors, which could lead to cognitive impairments and psychotomimetic-like effects.

This compound, as a partial NAM, is suggested to have a lesser potential for adverse effects. Studies have indicated that unlike full mGluR5 NAMs, partial NAMs like this compound may not potentiate hyperlocomotion induced by NMDA receptor antagonists, suggesting a lower risk of psychotomimetic-like side effects.

Potency and Selectivity

CompoundParameterValueSpeciesReference
MTEPIC50 (mGluR5)5 nM
MTEPKi (mGluR5)16 nM
MTEPED50 (in vivo receptor occupancy)0.7-0.8 mg/kg
MPEP (related to this compound)IC50 (mGluR5)36 nM
MPEP (related to this compound)ED50 (in vivo receptor occupancy)0.7-0.8 mg/kg

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation MTEP MTEP (Full Antagonist) MTEP->mGluR5 Blocks M_5Mpep This compound (Partial NAM) M_5Mpep->mGluR5 Modulates

Caption: mGluR5 signaling pathway and points of intervention for MTEP and this compound.

Experimental_Workflow_Anxiety start Start acclimation Acclimation of Rodents start->acclimation drug_admin Drug Administration (Vehicle, this compound, or MTEP) acclimation->drug_admin epm Elevated Plus Maze Test drug_admin->epm data_collection Data Collection (Time in open/closed arms, entries) epm->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for assessing anxiolytic-like effects.

Experimental_Workflow_Depression start Start acclimation Acclimation of Mice start->acclimation drug_admin Drug Administration (Vehicle, this compound, or MTEP) acclimation->drug_admin tst Tail Suspension Test drug_admin->tst data_collection Data Collection (Immobility time) tst->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for assessing antidepressant-like effects.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the test.

    • The test compound (this compound, MTEP, or vehicle) is administered intraperitoneally (i.p.) at a specified time before the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute period.

    • Behavior is recorded by an overhead camera and analyzed for the number of entries into and the time spent in the open and closed arms.

  • Endpoint: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Tail Suspension Test (TST) for Antidepressant-Like Behavior

The tail suspension test is a common screening tool for potential antidepressant drugs in mice.

  • Apparatus: A suspension bar or ledge from which the mouse can be hung by its tail.

  • Procedure:

    • Mice are brought to the testing room for acclimation.

    • The test compound (this compound, MTEP, or vehicle) is administered i.p. prior to the test.

    • A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the bar.

    • The duration of the test is typically 6 minutes.

    • The total time the mouse remains immobile is recorded.

  • Endpoint: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

References

A Comparative Guide to M-5Mpep and Other mGlu5 Receptor Modulators for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), with other notable mGlu5 modulators.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data, experimental methodologies, and signaling pathways to inform future research and development.

Introduction to mGlu5 Modulation

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor critically involved in excitatory neurotransmission and synaptic plasticity. Its modulation has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders.[3] Allosteric modulators, which bind to a site distinct from the endogenous ligand (glutamate) binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.[4] These modulators can be categorized as positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate, or negative allosteric modulators (NAMs), which reduce it.[5] this compound is distinguished as a partial NAM, suggesting it produces a submaximal but saturable level of inhibition, which may offer a wider therapeutic window compared to full NAMs.

Comparative Analysis of mGlu5 Negative Allosteric Modulators

The following tables summarize the in vitro binding affinities and functional potencies of this compound and other well-characterized mGlu5 NAMs. These compounds are frequently used as tool compounds in preclinical research and some have been investigated in clinical trials.

In Vitro Receptor Binding Affinity

This table presents the equilibrium dissociation constant (Ki) or the dissociation constant (Kd) for each modulator at the mGlu5 receptor, as determined by radioligand binding assays. A lower value indicates a higher binding affinity.

CompoundReceptor SpeciesKi / Kd (nM)RadioligandReference
This compound Rat~200-500 (Ki)[3H]methoxyPEPy
MTEP Rat25.4 (Ki)Not Specified
Fenobam Human31 (Kd)[3H]Fenobam
Rat54 (Kd)[3H]Fenobam
Mavoglurant (AFQ056) Rat47 (IC50)[3H]-AAE327
VU0424238 Human4.4 (Ki)Not Specified
In Vitro Functional Potency

This table summarizes the half-maximal inhibitory concentration (IC50) of the NAMs in functional assays, typically measuring the inhibition of glutamate- or agonist-induced intracellular calcium mobilization.

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference
This compound Calcium MobilizationNot SpecifiedGlutamatePartial NAM
MTEP Phosphoinositide HydrolysisRat Cortical NeuronsCHPG<20
Fenobam Calcium MobilizationHEK-293 (human mGlu5)Quisqualate58
Mavoglurant (AFQ056) Calcium MobilizationL(tk-) cells (human mGlu5a)Not Specified30
VU0424238 Calcium MobilizationHEK293A (rat mGlu5)Not Specified11
Calcium MobilizationHEK293A (human mGlu5)Not Specified14

Key In Vivo Findings

A study comparing the partial mGlu5 NAM, this compound, with the full mGlu5 NAM, VU0424238, in rats revealed important differences in their in vivo profiles. Both compounds demonstrated antidepressant-like effects by decreasing rapid eye movement (REM) sleep and increasing REM sleep latency. However, VU0424238, but not this compound, potentiated the cognitive impairment and effects on high gamma power induced by the NMDAR antagonist MK-801. These findings suggest that partial NAMs like this compound may have a reduced risk of certain adverse effects associated with full mGlu5 inhibition, potentially offering a better therapeutic index.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the mGlu5 signaling cascade and a typical experimental workflow for characterizing mGlu5 modulators.

mGlu5_Signaling_Pathway mGlu5 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gq/11 mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream Glutamate Glutamate Glutamate->mGlu5 Activates NAM Negative Allosteric Modulator (e.g., this compound) NAM->mGlu5 Inhibits

mGlu5 Signaling Cascade

Radioligand_Binding_Workflow Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing mGlu5 Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]Radioligand (e.g., [3H]methoxyPEPy) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound (e.g., this compound) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Curve_Fit Plot % Inhibition vs. [Compound] and Fit to Sigmoidal Curve Scintillation->Curve_Fit IC50_Calc Determine IC50 Value Curve_Fit->IC50_Calc Ki_Calc Calculate Ki Value using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Competition Binding Assay for mGlu5

This protocol is adapted from methodologies used to determine the binding affinity (Ki) of unlabeled compounds for the mGlu5 receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes prepared from HEK293 cells stably expressing the human or rat mGlu5 receptor.

  • Radioligand: [3H]methoxy-PEPy (a tritiated analog of the mGlu5 NAM, MPEP).

  • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and other mGlu5 modulators.

  • Non-specific Binding Control: 10 µM MPEP.

  • 96-well filter plates (e.g., glass fiber filters pre-treated with 0.5% polyethyleneimine).

  • Scintillation fluid and a microplate scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing mGlu5 in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [3H]methoxy-PEPy (at a concentration near its Kd, typically ~2 nM), and receptor membranes (20-50 µg protein/well).

    • Non-specific Binding: 10 µM MPEP, [3H]methoxy-PEPy, and receptor membranes.

    • Competition: Serial dilutions of the test compound, [3H]methoxy-PEPy, and receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a cell harvester or vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines a common functional assay to measure the potency of mGlu5 modulators.

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human or rat mGlu5 receptor.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar cell-permeant calcium indicator.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Agonist: Glutamate or a specific mGlu5 agonist like (S)-3,5-DHPG.

  • Test Compounds: this compound and other mGlu5 modulators.

  • Black-walled, clear-bottom 384-well plates.

  • A fluorescence plate reader (e.g., FDSS or FLIPR).

2. Procedure:

  • Cell Plating: Seed the HEK293-mGlu5 cells into the 384-well plates and allow them to form a confluent monolayer overnight.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for approximately 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds. The fluorescence plate reader will first establish a baseline fluorescence, then add the test compound to the wells, and a few minutes later, add a submaximal concentration (e.g., EC20) of the mGlu5 agonist.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

3. Data Analysis:

  • The response in the presence of the modulator is typically normalized to the response of the agonist alone.

  • For NAMs, concentration-response curves are generated by plotting the percentage inhibition of the agonist response against the modulator concentration to determine the IC50 value.

Conclusion

This compound presents a distinct profile as a partial negative allosteric modulator of the mGlu5 receptor. Its ability to produce antidepressant-like effects in vivo without potentiating the cognitive side effects associated with full NAMs highlights its potential as a valuable research tool and a lead for developing therapeutics with an improved safety profile. The data and protocols presented in this guide are intended to facilitate further investigation into the nuanced pharmacology of mGlu5 modulators and to aid in the design of future experiments.

References

Cross-Validation of M-5Mpep's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways to facilitate a comprehensive understanding of its mechanism of action.

Executive Summary

This compound has emerged as a promising therapeutic candidate, particularly in the context of neuropsychiatric disorders such as depression. As a partial mGlu5 NAM, it offers a potentially safer alternative to full NAMs by exhibiting submaximal but saturable levels of blockade, which may broaden its therapeutic window.[1][2][3] Experimental evidence suggests that this compound induces rapid and sustained antidepressant-like effects through a mechanism involving the brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[2][4] This guide cross-validates these findings by comparing this compound's performance with full mGlu5 NAMs and the rapid-acting antidepressant, (R)-ketamine.

Comparative Data on Antidepressant-Like Effects

The efficacy of this compound has been evaluated in several preclinical models of depression. The following tables summarize key quantitative data from these studies, comparing its effects with relevant alternatives.

Table 1: Acute Antidepressant-Like Effects in the Tail Suspension Test (TST)

CompoundDose (mg/kg)Animal ModelImmobility Time Reduction (%) vs. VehicleStatistical Significance (p-value)Reference
This compound 10C57BL/6J MiceSignificantp < 0.01
This compound 30C57BL/6J MiceSignificantp < 0.01
(R)-ketamineSubthreshold dose + this compound (30)C57BL/6J MiceEnhanced effectNot specified
NBQX (AMPA antagonist) + this compound (30)10C57BL/6J MiceAntagonized effectp < 0.01
ANA-12 (TrkB antagonist) + this compound (30)0.5C57BL/6J MiceReversed effectp < 0.01

Table 2: Sustained Antidepressant-Like Effects (24h post-administration)

CompoundDose (mg/kg)TestOutcomeStatistical Significance (p-value)Reference
This compound (four administrations)30Splash Test (Apathy)Increased grooming timep < 0.05
This compound (four administrations)30Tail Suspension TestDecreased immobilityp < 0.01
ANA-12 (TrkB antagonist) + this compound (30)Not specifiedSplash Test & TSTReversed effectsNot specified

Table 3: Comparison of this compound (Partial NAM) vs. VU0424238 (Full NAM) on Sleep Architecture

CompoundDose (mg/kg)Effect on REM SleepEffect on REM Sleep LatencyAnimal ModelReference
This compound 30, 56.6DecreasedIncreasedRats
VU04242383, 10, 30DecreasedIncreasedRats

Mechanism of Action: Signaling Pathways

The antidepressant-like effects of this compound are attributed to its modulation of specific intracellular signaling cascades. The diagrams below illustrate the proposed mechanisms.

This compound's Proposed Signaling Pathway

M5Mpep_Pathway M5Mpep This compound mGluR5 mGluR5 M5Mpep->mGluR5 Partial NAM PLC PLC mGluR5->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 BDNF_release BDNF Release Ca2->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR eEF2K eEF2K mTOR->eEF2K eEF2_active eEF2 (active) mTOR->eEF2_active Promotes dephosphorylation eEF2 p-eEF2 (inactive) eEF2K->eEF2 Phosphorylates Protein_synthesis Protein Synthesis (e.g., BDNF) eEF2_active->Protein_synthesis Synaptic_plasticity Synaptic Plasticity & Antidepressant Effects Protein_synthesis->Synaptic_plasticity Experimental_Workflow cluster_protocol Behavioral Testing Protocol Animal_model Animal Model (e.g., C57BL/6J Mice) Drug_admin Drug Administration (this compound or Vehicle, i.p.) Animal_model->Drug_admin Time_point Time Point (e.g., 60 min or 24h post-dose) Drug_admin->Time_point Behavioral_test Behavioral Test (e.g., TST, Splash Test) Time_point->Behavioral_test Data_analysis Data Analysis (Immobility/Grooming Time) Behavioral_test->Data_analysis

References

A Comparative Analysis of the Rapid Antidepressant Effects of M-5Mpep and Ketamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant therapeutics is undergoing a paradigm shift, moving beyond traditional monoaminergic modulators to agents that offer rapid relief from depressive symptoms. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a groundbreaking treatment for major depressive disorder (MDD), particularly in treatment-resistant populations, due to its rapid onset of action, often within hours.[1][2][3][4][5] More recently, M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), has shown promise in preclinical studies, demonstrating rapid and sustained antidepressant-like effects. This guide provides a comparative analysis of this compound and ketamine, focusing on their rapid effects, underlying mechanisms, and the experimental data supporting their potential as next-generation antidepressants.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies, offering a side-by-side comparison of this compound and ketamine. It is important to note that the data for this compound is currently limited to preclinical models, whereas ketamine has been extensively studied in both preclinical and clinical settings.

Table 1: Efficacy and Onset of Action

ParameterThis compoundKetamine
Drug Class Partial mGlu5 Negative Allosteric ModulatorNMDA Receptor Antagonist
Primary Target Metabotropic Glutamate Receptor 5 (mGlu5)N-methyl-D-aspartate (NMDA) Receptor
Onset of Action Rapid (within 60 minutes in preclinical models)Rapid (within hours in clinical studies)
Duration of Effect Sustained (at least 24 hours after repeated administration in preclinical models)~1 week after a single infusion
Clinical Efficacy Not yet established in clinical trials.Significant reduction in depression scores (MADRS, HAM-D) in treatment-resistant depression. Response rates of 50-70%.
Preclinical Efficacy Dose-dependent decrease in immobility time in the tail suspension test (TST) and increased grooming in the splash test.Reverses deficits in animal models of depression.

Table 2: Dosing and Administration

ParameterThis compoundKetamine
Preclinical Dosing (Mice) 10-30 mg/kg (intraperitoneal)Subanesthetic doses (e.g., 2.5 mg/kg)
Clinical Dosing (Humans) Not Applicable0.5 mg/kg (intravenous infusion over 40 minutes)
Route of Administration Intraperitoneal (in preclinical studies)Intravenous, Intranasal (esketamine)

Signaling Pathways and Mechanisms of Action

Both this compound and ketamine exert their rapid antidepressant effects through the modulation of the glutamatergic system, ultimately leading to enhanced neuroplasticity. However, their initial molecular targets and upstream signaling events differ.

Ketamine's Mechanism of Action:

Ketamine's primary action is the non-competitive antagonism of NMDA receptors, particularly on GABAergic interneurons. This leads to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release. This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of downstream signaling events. Key pathways involved include the brain-derived neurotrophic factor (BDNF)-Tropomyosin receptor kinase B (TrkB) and the mammalian target of rapamycin (mTOR) signaling pathways. The activation of these pathways leads to increased synthesis of synaptic proteins, synaptogenesis, and a reversal of stress-induced synaptic deficits, which are thought to underlie its rapid antidepressant effects.

Ketamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ketamine Ketamine NMDAR NMDA Receptor (on GABA Interneuron) Ketamine->NMDAR inhibition Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR activation NMDAR->Glutamate disinhibition of release BDNF BDNF AMPAR->BDNF upregulation TrkB TrkB Receptor mTOR mTOR TrkB->mTOR activation BDNF->TrkB activation Synaptogenesis Synaptogenesis & Protein Synthesis mTOR->Synaptogenesis activation Antidepressant_Effects Rapid Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: Ketamine's Signaling Pathway

This compound's Mechanism of Action:

This compound acts as a partial negative allosteric modulator of mGlu5 receptors. While the precise downstream cascade is still under investigation, preclinical evidence suggests that its antidepressant-like effects are dependent on the activation of AMPA receptors and the BDNF-TrkB signaling pathway. Antagonism of either AMPA or TrkB receptors blocks the rapid antidepressant effects of this compound in animal models. This suggests a convergence with the downstream pathways activated by ketamine. Furthermore, this compound has been shown to enhance the antidepressant-like effect of a subthreshold dose of (R)-ketamine, indicating a potential synergistic interaction and shared mechanistic elements. A notable advantage of this compound as a partial NAM is its potentially wider therapeutic window and reduced risk of psychotomimetic side effects compared to full mGlu5 antagonists.

M5Mpep_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space M5Mpep This compound mGlu5R mGlu5 Receptor M5Mpep->mGlu5R partial NAM Downstream_Signaling Downstream Signaling mGlu5R->Downstream_Signaling modulation AMPAR AMPA Receptor Synaptogenesis Synaptogenesis AMPAR->Synaptogenesis TrkB TrkB Receptor TrkB->Synaptogenesis Downstream_Signaling->AMPAR activation BDNF BDNF Downstream_Signaling->BDNF upregulation BDNF->TrkB activation Antidepressant_Effects Rapid Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: this compound's Proposed Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and ketamine.

Preclinical Behavioral Assays:

  • Tail Suspension Test (TST): This is a widely used test to screen for antidepressant-like activity in rodents.

    • Procedure: Mice are suspended by their tails for a set period (e.g., 6 minutes), and the duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant-like effect. This compound has been shown to dose-dependently decrease immobility time in this test.

    • Apparatus: A suspension box with a hook or lever from which the mouse is suspended. Automated systems are often used for accurate measurement of immobility.

    • Drug Administration: this compound (e.g., 3-30 mg/kg) or ketamine is typically administered intraperitoneally at a specified time (e.g., 60 minutes) before the test.

  • Splash Test: This assay measures self-care and motivational behavior, which can be deficient in animal models of depression.

    • Procedure: A viscous, sugary solution is squirted on the dorsal coat of a mouse in its home cage. The latency to initiate grooming and the total time spent grooming are recorded over a defined period (e.g., 5 minutes). An increase in grooming behavior suggests an antidepressant or anti-anhedonic effect. Four-day administration of this compound was found to increase self-grooming in this test.

    • Apparatus: Standard mouse home cage and a syringe for applying the solution.

    • Drug Administration: Repeated administration of the test compound (e.g., this compound 30 mg/kg for four days) is often required to observe an effect.

Clinical Trial Protocol for Ketamine:

  • Design: Randomized, placebo-controlled, double-blind, crossover design.

    • Participants: Patients with treatment-resistant major depression.

    • Procedure:

      • Washout Period: Patients are tapered off existing antidepressant medications.

      • Infusion: A single intravenous infusion of ketamine (0.5 mg/kg) or placebo (saline) is administered over 40 minutes.

      • Assessment: Depressive symptoms are assessed at baseline and at multiple time points post-infusion (e.g., hours, days) using standardized rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).

      • Crossover: After a washout period (e.g., 7 days), patients who initially received placebo are given ketamine, and vice versa.

Experimental_Workflow cluster_preclinical Preclinical (this compound & Ketamine) cluster_clinical Clinical (Ketamine) P1 Drug Administration (e.g., i.p.) P2 Behavioral Testing (e.g., TST, Splash Test) P1->P2 P3 Molecular Analysis (e.g., Western Blot, ELISA for BDNF, mTOR) P2->P3 C1 Patient Recruitment (Treatment-Resistant Depression) C2 Baseline Assessment (MADRS/HAM-D) C1->C2 C3 Randomized Infusion (Ketamine or Placebo) C2->C3 C4 Post-Infusion Assessments (Multiple Timepoints) C3->C4 C5 Crossover C4->C5

Caption: General Experimental Workflows

Conclusion and Future Directions

Ketamine has revolutionized the treatment of depression by demonstrating that rapid and robust antidepressant effects are achievable. Its mechanism, involving NMDA receptor antagonism and subsequent enhancement of AMPA receptor-mediated signaling and synaptogenesis, has opened new avenues for drug discovery.

This compound, as a partial mGlu5 NAM, represents a promising alternative approach. Preclinical data suggest that it may recapitulate the rapid antidepressant-like effects of ketamine, potentially with a more favorable side-effect profile. The convergence of their downstream signaling pathways on AMPA receptor and BDNF-TrkB activation is a compelling finding that warrants further investigation.

Future research should focus on conducting clinical trials to establish the safety and efficacy of this compound in humans. Direct comparative studies with ketamine will be essential to delineate their respective therapeutic profiles. Furthermore, a deeper understanding of the molecular intricacies of this compound's mechanism of action will be crucial for the development of novel, targeted, and rapid-acting antidepressants with improved safety and tolerability. The exploration of compounds like this compound may lead to a new generation of therapeutics that can provide rapid relief to those suffering from debilitating depressive disorders.

References

M-5Mpep: A Comparative Analysis of a Partial mGlu5 NAM in Preclinical Antidepressant Research

Author: BenchChem Technical Support Team. Date: November 2025

A review of key findings and experimental data demonstrates the potential of M-5Mpep as a rapid-acting antidepressant with a favorable safety profile compared to full mGlu5 receptor antagonists and ketamine.

Researchers in the field of neuropharmacology and drug development are continuously seeking novel therapeutic agents for major depressive disorder. One promising target is the metabotropic glutamate receptor 5 (mGlu5). This compound, a partial negative allosteric modulator (NAM) of the mGlu5 receptor, has emerged as a compound of interest due to its rapid and sustained antidepressant-like effects observed in preclinical models. This guide synthesizes key findings from seminal papers, presenting a comparative analysis of this compound's performance against other relevant compounds and detailing the experimental protocols used to generate these findings.

Performance Comparison of this compound and Alternatives

This compound has been evaluated in various behavioral and molecular assays to characterize its antidepressant-like properties. The following tables summarize the quantitative data from key studies, comparing the effects of this compound with the full mGlu5 NAM, VU0424238, and the NMDAR antagonist, ketamine.

Table 1: Antidepressant-like Effects in the Tail Suspension Test (TST)

CompoundDose (mg/kg)Immobility Time Reduction (%)SpeciesKey Findings
This compound 10SignificantMiceDose-dependent antidepressant-like effect.[1]
This compound 30SignificantMiceEffect antagonized by AMPA and TrkB receptor antagonists.[1][2]
(R)-ketamine SubthresholdNo significant effect aloneMiceThis compound enhances the effect of a subthreshold dose of (R)-ketamine.[1]

Table 2: Effects on Sleep Architecture

| Compound | Dose (mg/kg) | Effect on REM Sleep | Effect on REM Sleep Latency | Species | Key Findings | |---|---|---|---|---| | This compound | 30 | Decrease | Increase | Rats | Putative biomarker of antidepressant-like activity.[3] | | This compound | 56.6 | Decrease | Increase | Rats | | | VU0424238 (Full NAM) | 3, 10, 30 | Decrease | Increase | Rats | |

Table 3: Cognitive Effects in the Paired-Associates Learning (PAL) Task

| Compound | Dose (mg/kg) | Effect on Accuracy (alone) | Effect on Accuracy (with MK-801) | Species | Key Findings | |---|---|---|---|---| | This compound | 30, 56.6 | No effect | No significant effect | Rats | Favorable cognitive profile compared to the full NAM. | | VU0424238 (Full NAM) | 30 | No effect | Decrease | Rats | Potentiates cognitive impairment induced by an NMDAR antagonist. |

Signaling Pathways and Experimental Workflows

The antidepressant-like effects of this compound are believed to be mediated through the modulation of specific intracellular signaling pathways. The following diagrams illustrate these proposed mechanisms and the experimental workflows used to investigate them.

M5Mpep_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound mGluR5 mGluR5 This compound->mGluR5 Partial NAM Glutamate Glutamate Glutamate->mGluR5 Agonist PLC PLC mGluR5->PLC Gq/11 IP3 IP3 PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Calcineurin Calcineurin Ca2->Calcineurin Activation eEF2 p-eEF2 Calcineurin->eEF2 Dephosphorylation eEF2_dephospho eEF2 BDNF BDNF Translation eEF2_dephospho->BDNF TrkB TrkB Receptor Activation BDNF->TrkB Antidepressant_Effects Antidepressant-like Effects BDNF->Antidepressant_Effects mTOR mTOR Activation TrkB->mTOR mTOR->Antidepressant_Effects

Caption: Proposed signaling pathway for this compound's antidepressant-like effects.

This diagram illustrates that this compound, as a partial negative allosteric modulator, reduces the signaling cascade initiated by glutamate binding to the mGlu5 receptor. This modulation is thought to lead to downstream effects including the dephosphorylation of eEF2 and subsequent translation of Brain-Derived Neurotrophic Factor (BDNF), ultimately contributing to antidepressant-like effects.

TST_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure Animals Male C57BL/6J mice Housing Standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12h light/dark cycle) Animals->Housing Acclimation Acclimation period Housing->Acclimation Drug_Admin Administer this compound (i.p.) or vehicle Acclimation->Drug_Admin Wait Wait 60 minutes Drug_Admin->Wait Suspend Suspend mouse by the tail Wait->Suspend Record Record for 6 minutes Suspend->Record Analyze Score immobility time during the last 4 minutes Record->Analyze

References

A Comparative Safety Analysis: M-5Mpep Versus Full mGlu5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGlu5) has shown significant promise for treating a range of central nervous system (CNS) disorders. However, the progression of full mGlu5 NAMs has been hampered by safety and tolerability concerns. This has led to the exploration of partial NAMs, such as M-5Mpep, as a potentially safer therapeutic alternative. This guide provides an objective comparison of the safety profiles of this compound and full mGlu5 NAMs, supported by available experimental data, to inform future research and development in this area.

Executive Summary

Partial mGlu5 NAMs, exemplified by this compound, are proposed to offer a wider therapeutic window compared to full NAMs.[1][2] This improved safety profile is thought to stem from their submaximal but saturable inhibition of mGlu5, which may avoid the adverse effects associated with complete receptor blockade.[3] Key concerns with full mGlu5 NAMs include psychotomimetic-like effects and cognitive impairment, which are linked to the functional interaction between mGlu5 and NMDA receptors.[3][4] Preclinical evidence suggests that this compound is less likely to induce these adverse effects compared to full NAMs. Furthermore, some full mGlu5 NAMs have been associated with hepatotoxicity and psychiatric adverse events in clinical trials, highlighting the need for safer alternatives.

Comparative Safety Data

The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the safety profiles of this compound and various full mGlu5 NAMs.

Table 1: Preclinical Neuro-Safety and Cognitive Effects

ParameterThis compound (Partial NAM)VU0424238 (Full NAM)Full NAMs (General)
Cognitive Performance (Paired-Associates Learning Task, Rats) No effect on accuracy alone.No effect on accuracy alone.Cognitive impairments reported.
Cognitive Performance with NMDA Antagonist (MK-801) No significant decrease in accuracy.30 mg/kg dose combined with MK-801 decreased accuracy.Potentiate cognitive deficits of NMDA antagonists.
Quantitative EEG (High Gamma Power, Rats) No significant effect.Prolonged arousal-related elevations in high gamma power.Not extensively reported for all compounds.
Quantitative EEG with NMDA Antagonist (MK-801) No potentiation of MK-801 effects.Potentiated effects of MK-801 on high gamma power.Expected to potentiate NMDA antagonist effects.
Psychotomimetic-like Effects (Hyperlocomotion induced by PCP) Did not potentiate PCP-induced hyperlocomotion.Not reportedMTEP potentiated PCP-induced hyperlocomotion.

Table 2: Clinical and Preclinical General Safety Findings

Adverse EffectThis compound (Partial NAM)Full mGlu5 NAMs
Hepatotoxicity No direct preclinical toxicology data available. One study suggests MPEP (a full NAM) may be protective against acetaminophen-induced hepatotoxicity.Raseglurant: Associated with liver toxicity in clinical trials.
Psychiatric Events Preclinical data suggests a lower propensity for psychotomimetic-like effects.Basimglurant: Higher incidence of psychiatric disorders, including hallucinations and psychosis, reported in a Phase 2 trial for Fragile X syndrome. Fenobam: Induced psychomimetic effects including hallucinations and insomnia.
General Tolerability Generally considered to have a broader therapeutic window in preclinical models.Several full NAMs have been discontinued in clinical development due to poor safety and efficacy profiles.

Mechanism of Differential Safety Profiles: A Look at Signaling Pathways

The safer profile of this compound compared to full mGlu5 NAMs is likely rooted in their distinct modulation of mGlu5 signaling. Full NAMs completely block agonist-induced signaling, which can disrupt essential physiological functions. In contrast, partial NAMs provide a "ceiling" effect, only partially inhibiting receptor function even at saturating concentrations. This allows for a degree of physiological mGlu5 signaling to be maintained.

One critical aspect is the concept of biased modulation , where a ligand can preferentially activate or inhibit certain downstream signaling pathways over others. Full mGlu5 NAMs like MPEP and MTEP show variable affinity depending on the signaling pathway being measured, which has been correlated with their psychotomimetic potential. In contrast, this compound exhibits more consistent affinity across different assays, suggesting a less biased and potentially safer profile.

The functional interaction between mGlu5 and NMDA receptors is a key determinant of the adverse effects of full NAMs. Complete blockade of mGlu5 can disrupt the delicate balance of glutamatergic neurotransmission, leading to NMDA receptor hypofunction, which is associated with cognitive deficits and psychosis. The partial and potentially less biased antagonism of this compound may preserve this crucial interaction to a greater extent, thus avoiding these adverse outcomes.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_NAMs Allosteric Modulators Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Agonist Binding Gq Gq/11 mGlu5->Gq Activation Other_Pathways Other Signaling (e.g., ERK, Gs) mGlu5->Other_Pathways NAM_site Allosteric Site NAM_site->mGlu5 Inhibition PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Full_NAM Full NAM Full_NAM->NAM_site Binds and fully inhibits M5Mpep This compound (Partial NAM) M5Mpep->NAM_site Binds and partially inhibits

Figure 1. Simplified mGlu5 signaling pathway and modulation by NAMs.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety studies. Below are outlines of key experimental protocols used in the assessment of mGlu5 NAMs.

In Vitro Neurotoxicity Assay (Neuronal Viability)
  • Objective: To assess the direct cytotoxic effects of the compound on neuronal cells.

  • Cell Lines: Primary cortical neurons or human neuroblastoma cell lines (e.g., SH-SY5Y).

  • Method:

    • Cells are cultured in 96-well plates.

    • Cells are treated with a range of concentrations of the test compound (this compound or full NAM) and a vehicle control for 24-48 hours.

    • Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.

    • Absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the vehicle-treated control.

neurotoxicity_workflow start Plate Neuronal Cells treatment Treat with This compound or Full NAM (various concentrations) start->treatment incubation Incubate (24-48 hours) treatment->incubation assay Perform Viability Assay (e.g., MTT or LDH) incubation->assay readout Measure Absorbance assay->readout analysis Calculate % Viability vs. Control readout->analysis

Figure 2. General workflow for an in vitro neurotoxicity assay.
In Vitro Hepatotoxicity Assay

  • Objective: To evaluate the potential of the compound to cause liver cell damage.

  • Cell Lines: Primary human hepatocytes or human hepatoma cell lines (e.g., HepG2).

  • Method:

    • Hepatocytes are seeded in collagen-coated 96-well plates.

    • Cells are exposed to various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Hepatotoxicity is assessed by measuring markers of cell injury, such as the release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium, or by using cell viability assays like the MTT assay.

    • Results are compared to a known hepatotoxic compound as a positive control.

Paired-Associates Learning (PAL) Task in Rats
  • Objective: To assess cognitive function, specifically visual memory and new learning.

  • Apparatus: Touchscreen operant chambers.

  • Procedure:

    • Rats are trained to associate specific visual patterns with their correct spatial locations on the screen.

    • Once trained, the rats are administered the test compound (this compound or a full NAM), a vehicle control, or a combination with an NMDA receptor antagonist (e.g., MK-801).

    • Cognitive performance is measured by the accuracy of their choices (i.e., touching the correct location for a given pattern).

    • The number of trials completed and the latency to respond are also recorded.

logical_relationship cluster_hypothesis Hypothesized Safety Advantage of this compound Partial_Inhibition Partial mGlu5 Inhibition (this compound) Maintained_Signaling Preservation of Basal mGlu5-NMDA Receptor Crosstalk Partial_Inhibition->Maintained_Signaling Full_Inhibition Full mGlu5 Inhibition (Full NAMs) Disrupted_Signaling Disruption of mGlu5-NMDA Receptor Crosstalk Full_Inhibition->Disrupted_Signaling Reduced_AEs Reduced Risk of: - Cognitive Impairment - Psychotomimetic Effects Maintained_Signaling->Reduced_AEs Increased_AEs Increased Risk of: - Cognitive Impairment - Psychotomimetic Effects Disrupted_Signaling->Increased_AEs

Figure 3. Hypothesized relationship between partial inhibition and improved safety.

Conclusion

The available evidence strongly suggests that the partial mGlu5 NAM, this compound, possesses a superior safety profile compared to full mGlu5 NAMs, particularly concerning adverse effects on cognition and psychotomimetic-like behaviors. This is likely attributable to its partial and potentially less biased modulation of mGlu5 signaling, which may preserve the critical functional interplay between mGlu5 and NMDA receptors. While direct comparative data on hepatotoxicity and neurotoxicity for this compound is needed to complete the safety assessment, the current preclinical findings support the continued development of partial mGlu5 NAMs as a promising therapeutic strategy with a potentially wider therapeutic index. Further research, including dedicated GLP toxicology studies for this compound, is warranted to fully characterize its safety profile and solidify its potential as a safer alternative to full mGlu5 NAMs.

References

Head-to-Head Comparison: M-5Mpep and Fenobam in the Modulation of mGluR5

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5): M-5Mpep and fenobam. The content is structured to offer an objective analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Overview and Mechanism of Action

Both this compound and fenobam are negative allosteric modulators (NAMs) of the mGluR5, a Gq/11-coupled receptor that plays a crucial role in excitatory neurotransmission. However, they exhibit distinct pharmacological profiles.

Fenobam is a selective, non-competitive mGluR5 NAM that also demonstrates inverse agonist properties.[1][2][3] This means that not only does it antagonize the effects of glutamate, but it also reduces the basal, constitutive activity of the receptor.[1][2]

This compound , in contrast, is characterized as a partial mGluR5 NAM. It produces a submaximal, saturable level of inhibition, leading to approximately 50% inhibition of the maximal glutamate response in vitro. This partial blockade may offer a wider therapeutic window compared to full NAMs by preserving a degree of physiological mGluR5 signaling.

Quantitative Data Presentation

The following tables summarize the key in-vitro and in-vivo pharmacological parameters of this compound and fenobam.

Table 1: In-Vitro Pharmacological Profile
ParameterThis compoundFenobamReference(s)
Binding Affinity (Ki/Kd) Ki: 388 nMKd: 31 nM (human), 54 nM (rat)
Functional Potency (IC50) Not explicitly reported, but produces ~50% maximal inhibition58 - 87 nM (inhibition of quisqualate-evoked intracellular calcium response and basal activity)
Mechanism of Action Partial Negative Allosteric Modulator (NAM)Negative Allosteric Modulator (NAM) with Inverse Agonist activity
Table 2: In-Vivo Experimental Data
ParameterThis compoundFenobamReference(s)
Receptor Occupancy >85% at behaviorally active dosesNot explicitly reported, but shows in vivo efficacy
Behavioral Effects Antidepressant-like effects without cognitive impairmentAnalgesic, anxiolytic, and antidepressant-like effects
Reported Side Effects Did not potentiate PCP-induced hyperlocomotionDissociative-like effects reported in an early human study

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In-Vitro Assays

This assay determines the binding affinity of a compound to its target receptor.

  • Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound and fenobam for the mGluR5 receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the mGluR5 receptor are prepared from a suitable cell line (e.g., HEK293 cells).

    • Radioligand Binding: Membranes are incubated with a radiolabeled ligand that specifically binds to the allosteric site of mGluR5 (e.g., [3H]MPEP or a similar tracer).

    • Competition Binding: A range of concentrations of the test compound (this compound or fenobam) is added to compete with the radioligand for binding to the receptor.

    • Separation and Detection: Bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the compound that inhibits 50% of radioligand binding), which is then used to calculate the Ki value. For direct binding assays with a radiolabeled test compound, saturation binding analysis is used to determine the Kd.

This functional assay measures the ability of a compound to modulate the intracellular calcium release mediated by mGluR5 activation.

  • Objective: To determine the functional potency (IC50) of this compound and fenobam as mGluR5 NAMs.

  • Methodology:

    • Cell Culture: A cell line stably expressing the human mGluR5 receptor (e.g., HEK293-hmGluR5) is cultured in 96- or 384-well plates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Compound Addition: The test compound (this compound or fenobam) is added to the cells at various concentrations.

    • Agonist Stimulation: After a pre-incubation period with the test compound, a known mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.

    • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

    • Data Analysis: The data are used to generate concentration-response curves to determine the IC50 value of the antagonist.

In-Vivo Assays

This is a widely used behavioral test to assess antidepressant-like activity.

  • Objective: To evaluate the antidepressant-like effects of this compound and fenobam.

  • Methodology:

    • Apparatus: A transparent cylindrical tank is filled with water to a depth that prevents the mouse from touching the bottom with its tail or paws.

    • Procedure: Mice are individually placed in the water-filled tank for a 6-minute session.

    • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.

    • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at specified doses and times before the test.

    • Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.

This model is used to assess analgesic activity in response to a persistent inflammatory pain stimulus.

  • Objective: To evaluate the analgesic properties of this compound and fenobam.

  • Methodology:

    • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one of the mouse's hind paws.

    • Behavioral Observation: The animal is placed in an observation chamber, and the amount of time it spends licking, biting, or flinching the injected paw is recorded.

    • Phases of Nociception: The nociceptive response occurs in two distinct phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).

    • Drug Administration: Test compounds are administered prior to the formalin injection.

    • Data Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates analgesic activity.

Mandatory Visualizations

Signaling Pathway

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binding to IP3R PKC PKC DAG->PKC Activation downstream Downstream Cellular Responses PKC->downstream Modulation Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->downstream Activation Glutamate Glutamate Glutamate->mGluR5 Binds to orthosteric site NAM This compound / Fenobam (NAM) NAM->mGluR5 Binds to allosteric site

Caption: mGluR5 signaling pathway.

Experimental Workflows

Calcium_Mobilization_Workflow start Start culture Culture mGluR5-expressing cells in microplate start->culture dye_load Load cells with calcium-sensitive dye culture->dye_load compound_add Add test compound (this compound or Fenobam) dye_load->compound_add agonist_add Add mGluR5 agonist (e.g., Glutamate) compound_add->agonist_add measure Measure fluorescence change (intracellular Ca²⁺) agonist_add->measure analyze Analyze data and determine IC₅₀ measure->analyze end End analyze->end

Caption: Intracellular Calcium Mobilization Assay Workflow.

Forced_Swim_Test_Workflow start Start acclimate Acclimate mice to testing room start->acclimate drug_admin Administer test compound or vehicle acclimate->drug_admin place_in_water Place mouse in water-filled cylinder drug_admin->place_in_water record Record behavior for 6 minutes place_in_water->record score Score duration of immobility record->score analyze Analyze data and compare groups score->analyze end End analyze->end

Caption: Mouse Forced Swim Test Workflow.

Conclusion

This compound and fenobam represent two distinct approaches to the negative allosteric modulation of mGluR5. Fenobam, as a full NAM with inverse agonist properties, offers potent inhibition of the receptor. In contrast, this compound's partial NAM profile, with its submaximal inhibition, may provide a more nuanced modulation of mGluR5 activity, potentially leading to an improved safety and tolerability profile. The choice between these compounds will ultimately depend on the specific research question and therapeutic goals. This guide provides the foundational data and experimental context to inform such decisions in the pursuit of novel therapeutics targeting the mGluR5 receptor.

References

Validating the Role of BDNF in M-5Mpep's Therapeutic Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), with other alternatives. It focuses on validating the role of Brain-Derived Neurotrophic Factor (BDNF) in its therapeutic action, supported by experimental data and detailed protocols.

Introduction to this compound and the BDNF Hypothesis

This compound has emerged as a promising therapeutic agent, particularly for its rapid and sustained antidepressant-like effects.[1][2][3][4] A significant body of evidence suggests that the therapeutic action of this compound is critically dependent on the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[1] This guide delves into the experimental validation of this BDNF-dependent mechanism.

This compound, a partial mGlu5 NAM, is considered a safer alternative to full antagonists, offering a wider therapeutic window while retaining efficacy. Its mechanism is linked to the activation of the BDNF receptor, Tropomyosin receptor kinase B (TrkB), initiating a cascade of downstream signaling events crucial for its therapeutic effects.

Comparative Analysis of this compound and Alternatives

This section compares the performance of this compound with other mGlu5 NAMs, namely MTEP and Fenobam, and the rapid-acting antidepressant, (R)-ketamine, which exhibits a convergent mechanism of action.

Behavioral Efficacy in Preclinical Models

The antidepressant-like effects of these compounds are often evaluated using behavioral despair models such as the Tail Suspension Test (TST) and the Splash Test.

Table 1: Comparison of Antidepressant-Like Effects in the Tail Suspension Test (TST)

CompoundDoseSpeciesImmobility Time (seconds)% Decrease vs. VehicleReference
This compound 10 mg/kgMouse~110~45%
This compound 30 mg/kgMouse~80~60%
MTEP 3 mg/kgMouseNot specifiedSignificant reduction
Fenobam 30 mg/kgMouseNot specifiedAnalgesic effects observed
(R)-ketamine 1 mg/kg (subeffective) + this compound (3 mg/kg)MouseSignificantly reducedPotentiation observed

Note: Data for MTEP and Fenobam are from separate studies and not direct head-to-head comparisons with this compound. The reported effects can vary based on experimental conditions.

Table 2: Comparison of Effects in the Splash Test

CompoundDoseSpeciesGrooming Time (seconds)% Increase vs. VehicleReference
This compound 30 mg/kg (after 4 days)Mouse~120Significant increase
(R)-ketamine + this compound 1 mg/kg + 3 mg/kgMouseNot specifiedReversal of CUMS-induced deficit

Note: The Splash Test assesses self-care and motivational behavior, with increased grooming time indicating an antidepressant-like effect.

Molecular Validation: BDNF and TrkB Activation

The core of this compound's therapeutic action lies in its ability to modulate the BDNF signaling pathway. This is validated by measuring BDNF protein levels and the phosphorylation of its receptor, TrkB.

Table 3: Comparative Effects on BDNF Protein Levels (ELISA)

CompoundBrain RegionSpeciesBDNF Level ChangeReference
This compound (4-day admin)HippocampusMouseTendency to increase (not statistically significant)
MTEP (chronic)HippocampusRatIncreased mRNA
(R)-ketamine SerumHumanNo significant change at 24h and 7 days

Note: Direct comparative quantitative data for BDNF protein levels between this compound and other mGlu5 NAMs from a single study is limited. The available data suggests a potential role for BDNF in the action of these compounds.

Table 4: Comparative Effects on TrkB Phosphorylation (Western Blot)

CompoundBrain RegionSpeciespTrkB/TrkB Ratio ChangeReference
This compound + (R)-ketamine HippocampusMouseReversed CUMS-induced decrease
BDNF (positive control) Cortical NeuronsRat~3-fold increase

Note: The antidepressant-like effects of this compound are reversed by the TrkB antagonist ANA-12, strongly indicating the involvement of TrkB activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Tail Suspension Test (TST)

This test is a widely used model to screen for antidepressant-like activity in mice.

  • Animal Preparation: Use male C57BL/6J mice, housed under standard laboratory conditions. Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Apparatus: A suspension bar is placed approximately 50 cm above a surface.

  • Procedure:

    • Individually suspend each mouse by its tail to the suspension bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.

    • The duration of the test is typically 6 minutes.

    • Record the entire session using a video camera for later analysis.

  • Data Analysis: Score the total duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements. A decrease in immobility time is indicative of an antidepressant-like effect.

Splash Test

This test measures self-care and motivational behavior, which are often impaired in models of depression.

  • Animal Preparation: House mice individually before the test to allow for acclimatization.

  • Procedure:

    • Spray a 10% sucrose solution onto the dorsal coat of the mouse.

    • Place the mouse back into its home cage.

    • Record the animal's behavior for a period of 5 minutes.

  • Data Analysis: Measure the latency to the first grooming bout and the total time spent grooming during the 5-minute observation period. An increase in grooming time suggests an improvement in self-care and an antidepressant-like effect.

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF

ELISA is a quantitative immunoassay used to measure the concentration of BDNF in biological samples.

  • Sample Preparation:

    • Dissect the brain region of interest (e.g., hippocampus) on ice.

    • Homogenize the tissue in an appropriate lysis buffer. An acid-extraction protocol is often recommended to release bound BDNF.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the total protein concentration of the supernatant.

  • ELISA Procedure:

    • Use a commercially available BDNF ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves adding standards and samples to a microplate pre-coated with an anti-BDNF antibody.

    • A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve. Results are often expressed as pg/mg of total protein.

Western Blot for TrkB Phosphorylation

Western blotting is used to detect the phosphorylation of TrkB, indicating its activation.

  • Sample Preparation: Prepare protein lysates from brain tissue as described for the ELISA protocol.

  • SDS-PAGE and Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated TrkB (pTrkB).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensity for pTrkB.

    • Strip the membrane and re-probe with an antibody for total TrkB (tTrkB) to normalize the data.

    • Express the results as the ratio of pTrkB to tTrkB. An increase in this ratio indicates activation of the TrkB receptor.

Visualizing the Molecular Pathways and Workflows

This compound's Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to its therapeutic effects.

M5Mpep_BDNF_Pathway cluster_extracellular Extracellular Space M5Mpep This compound mGlu5 mGlu5 Receptor M5Mpep->mGlu5 Partial NAM Glutamate Glutamate Glutamate->mGlu5 Agonist BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLC PLC mGlu5->PLC Activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Release Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates Neuronal_Survival Neuronal Survival Synaptic Plasticity Akt->Neuronal_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates ERK->Neuronal_Survival pCREB pCREB BDNF_Gene BDNF Gene Expression pCREB->BDNF_Gene Upregulates BDNF_Gene->BDNF Increases Synthesis & Release

Caption: this compound's partial inhibition of mGlu5 leads to increased BDNF signaling and therapeutic effects.

Experimental Workflow for Validating BDNF's Role

The following diagram outlines the experimental workflow to validate the involvement of BDNF in the therapeutic action of a test compound like this compound.

Experimental_Workflow cluster_in_vivo In Vivo Experiments cluster_in_vitro In Vitro / Ex Vivo Analysis cluster_data_analysis Data Analysis & Conclusion Animal_Model Animal Model of Depression (e.g., CUMS) Treatment_Groups Treatment Groups: 1. Vehicle 2. Test Compound 3. Compound + TrkB Antagonist Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Assays (TST, Splash Test) Treatment_Groups->Behavioral_Tests Tissue_Collection Brain Tissue Collection (Hippocampus, PFC) Treatment_Groups->Tissue_Collection Data_Analysis Statistical Analysis Behavioral_Tests->Data_Analysis ELISA BDNF ELISA Tissue_Collection->ELISA Western_Blot Western Blot (pTrkB/tTrkB) Tissue_Collection->Western_Blot ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Validating BDNF's role in therapeutic action Data_Analysis->Conclusion

Caption: Workflow to validate the BDNF-dependent therapeutic action of a compound.

Conclusion

The available evidence strongly supports the hypothesis that the therapeutic, antidepressant-like effects of this compound are mediated through the BDNF/TrkB signaling pathway. While direct, head-to-head comparative studies with other mGlu5 NAMs are limited, the data presented in this guide provides a solid foundation for researchers and drug developers. The detailed protocols and visualized workflows offer a practical framework for further investigation and validation of compounds targeting this promising therapeutic pathway. Future research should focus on direct comparative studies to elucidate the nuanced differences in efficacy and BDNF modulation between various mGlu5 modulators.

References

Safety Operating Guide

Navigating the Disposal of M-5Mpep: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or dedicated disposal protocol for M-5Mpep was publicly available at the time of this writing. The following guidance is synthesized from general principles of laboratory safety, chemical handling, and the disposal of related compounds. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations before handling or disposing of any chemical waste.

This compound, a research compound with the chemical formula C15H13NO and a molecular weight of 223.27, requires careful handling and a structured disposal plan to ensure the safety of laboratory personnel and environmental protection.[1] This guide provides essential, step-by-step information for the proper disposal of this compound waste streams generated during research and development activities.

Essential Safety and Handling Precautions

Before beginning any work with this compound, a thorough understanding of its potential hazards is crucial. While a specific SDS is unavailable, general best practices for handling research chemicals should be strictly followed.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2]

  • Ventilation: Conduct all work involving this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are familiar with the location and use of safety showers, eyewash stations, fire extinguishers, and spill kits.

Waste Characterization and Segregation

Proper disposal begins with the correct identification and segregation of waste. This compound, being a pyridine-containing compound, requires careful consideration for its disposal route. The waste generated from its use can be categorized as follows:

Waste StreamDescriptionRecommended Disposal Route
Unused or Expired this compound (Solid) Pure, unadulterated this compound powder.Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container. Do not dispose of in regular trash.
Contaminated Solid Waste Items such as gloves, paper towels, weigh boats, and pipette tips that have come into direct contact with this compound.Collect in a designated, sealed container or bag labeled as "Hazardous Chemical Waste" or as per institutional guidelines. Do not mix with non-hazardous lab trash.
Aqueous Waste Solutions Solutions containing this compound dissolved in water or aqueous buffers.Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS department. The pH of the solution should be neutral (between 5 and 9) before collection, if feasible and safe to do so.
Organic Solvent Waste Solutions Solutions containing this compound dissolved in organic solvents (e.g., DMSO, ethanol).Collect in a dedicated, sealed container for halogenated or non-halogenated organic solvent waste, as appropriate. Ensure containers are properly labeled with all constituents. Do not mix incompatible waste streams.
Contaminated Sharps Needles, syringes, or other sharp objects contaminated with this compound.Place immediately into a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
Empty this compound Containers The original vial or container that held the this compound powder.If "RCRA empty" (all contents removed that can be), the container may be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container as regular lab glass or plastic waste, as per institutional policy.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the procedural steps for the safe disposal of waste generated from experiments involving this compound.

Objective: To safely collect, segregate, and prepare for disposal all waste streams contaminated with this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste containers (for solid, aqueous, and organic waste)

  • Chemically contaminated sharps container

  • Waste labels

  • Spill kit

Procedure:

  • Preparation and Labeling: 1.1. Before starting your experiment, prepare and label all necessary waste containers. 1.2. Labels should include the words "Hazardous Waste," the full chemical name(s) of the contents (including solvents and percentages), the date, the principal investigator's name, and the lab location.

  • Collection of Solid Waste: 2.1. Unused this compound: Carefully transfer any unused or expired this compound solid into a designated hazardous waste container. Ensure the container is sealed tightly. 2.2. Contaminated Labware: Place all disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) into a separate, sealed container or a durable, labeled bag designated for solid chemical waste.

  • Collection of Liquid Waste: 3.1. Aqueous Solutions: Pour all aqueous solutions containing this compound into a designated aqueous hazardous waste container. Do not mix with organic solvent waste. 3.2. Organic Solutions: Pour all organic solutions containing this compound into the appropriate organic solvent waste container (halogenated or non-halogenated). Be mindful of chemical compatibility to prevent adverse reactions in the waste container. 3.3. Ensure all liquid waste containers are kept securely closed when not in use.

  • Disposal of Contaminated Sharps: 4.1. Immediately place any needles, syringes, or other sharp objects contaminated with this compound into a designated sharps container for chemical waste. Do not overfill the container.

  • Final Steps and Storage: 5.1. Once the experiment is complete and all waste has been segregated, ensure all waste containers are tightly sealed and properly labeled. 5.2. Store the waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department. 5.3. In the event of a spill, use an appropriate spill kit to contain and absorb the material. The cleanup materials must also be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generated (Containing this compound) is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Chemically Contaminated Sharps Container is_sharp->sharps_container Yes is_container Is it an empty this compound container? is_liquid->is_container No is_aqueous Aqueous or Organic Solvent? is_liquid->is_aqueous Yes solid_waste Contaminated Solid Waste Container is_container->solid_waste No rinse_container Triple rinse with suitable solvent is_container->rinse_container Yes aqueous_waste Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Aqueous organic_waste Organic Solvent Waste Container is_aqueous->organic_waste Organic collect_rinsate Collect rinsate as hazardous liquid waste rinse_container->collect_rinsate dispose_container Deface label and dispose as non-hazardous waste collect_rinsate->dispose_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M-5Mpep
Reactant of Route 2
Reactant of Route 2
M-5Mpep

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.